molecular formula C17H18FN3O3S B1680270 Rufloxacin CAS No. 101363-10-4

Rufloxacin

Cat. No.: B1680270
CAS No.: 101363-10-4
M. Wt: 363.4 g/mol
InChI Key: NJCJBUHJQLFDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rufloxacin Hydrochloride is a fluoroquinolone antibiotic intended solely for research applications. As a broad-spectrum antibacterial agent, it serves as a valuable tool in microbiological and pharmacological research, particularly for studying the mechanisms of DNA replication and the development of antibiotic resistance . Its primary research value lies in its specific mechanism of action; it potently inhibits two key bacterial enzymes, DNA gyrase and topoisomerase IV . This inhibition disrupts DNA supercoiling and segregation, ultimately preventing bacterial DNA replication and transcription, which leads to bacterial cell death . Researchers utilize this compound Hydrochloride to investigate its effects on a variety of gram-negative and gram-positive bacterial pathogens . Its chemical profile includes the molecular formula C17H19ClFN3O3S and a CAS registry number of 106017-08-7 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJBUHJQLFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106017-08-7 (monohydrochloride)
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048412
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101363-10-4
Record name Rufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101363-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rufloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Structure of Rufloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. This document provides an in-depth overview of its core chemical properties and structural features. It is intended to serve as a technical resource, consolidating key quantitative data, outlining detailed experimental methodologies for its characterization, and visualizing its structure and mechanism of action.

Chemical Identity and Structure

This compound hydrochloride is the monohydrochloride salt of this compound. Its chemical structure is characterized by a tricyclic core, which includes a thiazino ring fused to the quinolone system.

Chemical Structure:

Caption: Chemical structure of this compound Hydrochloride.

Tabulated Chemical Properties

The following table summarizes the key chemical and physical properties of this compound hydrochloride.

PropertyValueReference
CAS Number 106017-08-7[1][2][3][4]
Molecular Formula C₁₇H₁₈FN₃O₃S · HCl[1][2][5]
Molecular Weight 399.9 g/mol [1][2][4][5][6]
IUPAC Name 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, monohydrochloride[1]
Appearance Slightly yellow-green or off-white to light green crystalline solid[2][3]
Melting Point 322-324°C[2][3]
Solubility Soluble in water. Soluble in DMSO (with heating).[1][3][7][8]
UV max (λmax) 245, 299, 341 nm[1]

Experimental Protocols

This section details generalized experimental methodologies for the determination of the key chemical properties of this compound hydrochloride.

Synthesis of this compound Hydrochloride

A general synthesis process for this compound hydrochloride has been described, which involves the reaction of a quinolone disulfide with a reducing agent, followed by cyclization, saponification, and isolation as the hydrochloride salt.[9]

Illustrative Workflow for Synthesis:

G A Quinolone Disulfide B Reduction (e.g., Sodium Hydride, Triphenylphosphine) A->B C Mercaptan Intermediate B->C D Cyclization (Base in organic solvent) C->D E This compound Ester D->E F Saponification (e.g., Hydrochloric Acid) E->F G This compound Hydrochloride F->G G A Sample Preparation (Dry, finely powdered sample) B Capillary Tube Loading A->B C Placement in Melting Point Apparatus B->C D Heating (Controlled rate, e.g., 1-2 °C/min near melting point) C->D E Observation (Record temperature range from first liquid to complete melt) D->E G A This compound Hydrochloride B Inhibition of Bacterial DNA Gyrase and Topoisomerase IV A->B Targets C Disruption of DNA Supercoiling, Replication, and Repair B->C D Accumulation of DNA Strand Breaks C->D E Bacterial Cell Death D->E

References

In Vitro Antibacterial Spectrum of Rufloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin is a fluoroquinolone antibiotic characterized by a long half-life and good tissue penetration. Understanding its in vitro activity against a broad range of pathogenic bacteria is crucial for guiding clinical use and further drug development. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of the testing workflow.

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.

In Vitro Antibacterial Spectrum of this compound

The in vitro activity of this compound has been evaluated against a wide array of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC₅₀ (the concentration required to inhibit the growth of 50% of isolates) and MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates), for various Gram-positive, Gram-negative, anaerobic, and atypical bacteria.

Gram-Positive Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)----
Staphylococcus aureus (Methicillin-Resistant)----
Coagulase-Negative Staphylococci----
Enterococcus faecalis----
Streptococcus pneumoniae----
Streptococcus pyogenes----
Listeria monocytogenes-1-2--

Data not available in the provided search results.

Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli----
Klebsiella pneumoniae----
Proteus mirabilis----
Enterobacter cloacae----
Serratia marcescens----
Pseudomonas aeruginosa----
Acinetobacter baumannii----
Haemophilus influenzae----
Moraxella catarrhalis----
Neisseria gonorrhoeae----

Data not available in the provided search results.

Anaerobic Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group----
Clostridium perfringens----
Peptostreptococcus spp.----

Data not available in the provided search results.

Atypical Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Legionella pneumophila-0.06-0.25--
Mycoplasma pneumoniae---0.5-4
Mycoplasma hominis---0.5-4
Ureaplasma urealyticum---0.5-4
Chlamydia trachomatis-2-4--

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily broth microdilution and agar dilution, as established by the Clinical and Laboratory Standards Institute (CLSI). These methods are essential for generating reproducible and comparable MIC data.

Broth Microdilution Method (for Aerobic Bacteria)

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium. The procedure, based on CLSI document M07, is as follows:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Preparation of Microdilution Plates: A series of twofold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (for Anaerobic Bacteria)

For anaerobic bacteria, the agar dilution method, as outlined in CLSI document M11, is a reference method for determining MICs.

  • Preparation of Antimicrobial Agent-Containing Plates: A series of twofold dilutions of this compound are incorporated into molten Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood. The agar is then poured into Petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared from 24- to 72-hour-old cultures and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 42 to 48 hours in an anaerobic environment (e.g., an anaerobic chamber or jar).

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of determining the in vitro antibacterial spectrum of this compound, the following diagram illustrates the key steps from bacterial isolate selection to MIC data analysis.

In_Vitro_Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Bacterial_Isolate Bacterial Isolate Selection (Gram+, Gram-, Anaerobes, Atypicals) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Isolate->Inoculum_Prep Broth_Dilution Broth Microdilution (Aerobes) Inoculum_Prep->Broth_Dilution Agar_Dilution Agar Dilution (Anaerobes) Inoculum_Prep->Agar_Dilution Antimicrobial_Stock This compound Stock Solution Preparation Antimicrobial_Stock->Broth_Dilution Antimicrobial_Stock->Agar_Dilution Incubation Incubation (Aerobic/Anaerobic) Broth_Dilution->Incubation Agar_Dilution->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Data_Compilation Data Compilation & Analysis (MIC Range, MIC50, MIC90) MIC_Determination->Data_Compilation Fluoroquinolone_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Topo_IV->DNA_Replication Enables DNA_Replication->Cell_Death Disruption leads to

Rufloxacin's Inhibition of Topoisomerase IV: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rufloxacin, a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides an in-depth examination of the molecular pathway of this compound's inhibition of topoisomerase IV, a critical enzyme in bacterial DNA replication. The guide details the mechanism of action, presents quantitative inhibitory data, outlines key experimental protocols for studying this interaction, and provides visual representations of the signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibacterial drug discovery and development.

Core Mechanism of Action: this compound and Topoisomerase IV

Fluoroquinolones, including this compound, function by inhibiting bacterial type II topoisomerases.[1] In many Gram-positive bacteria, topoisomerase IV is the primary target, while DNA gyrase is the principal target in many Gram-negative bacteria.[2] Topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits, that plays a crucial role in the decatenation of interlinked daughter chromosomes following DNA replication.[3] This separation is essential for proper chromosome segregation into daughter cells during cell division.

The inhibitory action of this compound involves the formation of a stable ternary complex with topoisomerase IV and bacterial DNA.[1] This complex traps the enzyme in its cleavage-competent state, where it has introduced a double-strand break in the DNA. This compound intercalates into the cleaved DNA and interacts with both the DNA and the enzyme, preventing the re-ligation of the DNA strands.[3] The accumulation of these stable cleavage complexes leads to a buildup of double-strand DNA breaks, which are lethal to the bacterium.[1] This disruption of DNA integrity triggers the bacterial SOS response, a complex DNA damage repair pathway.[4][5]

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory potency of this compound and other fluoroquinolones against topoisomerase IV is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following tables summarize available IC50 values for various fluoroquinolones against topoisomerase IV from key bacterial pathogens. While specific IC50 data for this compound is limited in the readily available literature, the data for other fluoroquinolones provide a valuable comparative context for its activity.

Table 1: IC50 Values of Fluoroquinolones against Staphylococcus aureus Topoisomerase IV

FluoroquinoloneIC50 (µg/mL)IC50 (µM)
Ciprofloxacin-3.0[6]
Moxifloxacin-1.0[6]
Gemifloxacin-0.4[6]
Trovafloxacin1.62-
Sparfloxacin--
Levofloxacin--
Norfloxacin--
Gatifloxacin--
Clinafloxacin--
Pazufloxacin--
Grepafloxacin--
Lomefloxacin--
Enoxacin--
Nadifloxacin--

Table 2: IC50 Values of Fluoroquinolones against Streptococcus pneumoniae Topoisomerase IV

FluoroquinoloneIC50 (µM)
Ciprofloxacin>20
Sparfloxacin10-20
Clinafloxacin<1.25
Trovafloxacin2.5-5

Table 3: IC50 Values of Fluoroquinolones against Enterococcus faecalis Topoisomerase IV

FluoroquinoloneIC50 (µg/mL)
Ciprofloxacin9.30[7]
Levofloxacin8.49[7]
Sparfloxacin19.1[7]
Gatifloxacin4.24[7]
Sitafloxacin1.42[7]
Tosufloxacin3.89[7]

Table 4: IC50 Values of Fluoroquinolones against Escherichia coli Topoisomerase IV

FluoroquinoloneIC50 (µM)
Ciprofloxacin-
Norfloxacin-
Moxifloxacin-

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the inhibition of topoisomerase IV by this compound and other fluoroquinolones.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by a compound is observed as a decrease in the amount of decatenated DNA.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl2, 10 mM DTT, 2.5 mM ATP)

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture on ice containing the 5X assay buffer, kDNA, and sterile distilled water to the desired volume.

  • Aliquot the reaction mixture into individual tubes.

  • Add the test compound (this compound) at various concentrations to the respective tubes. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of purified topoisomerase IV to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the decatenated minicircle DNA bands relative to the catenated kDNA remaining in the well to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IV DNA Cleavage Assay

This assay assesses the ability of fluoroquinolones to stabilize the covalent complex between topoisomerase IV and DNA, leading to an increase in linear DNA upon denaturation with a detergent and protease treatment.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.5 mM DTT, 1 mM ATP)

  • Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)

  • Proteinase K

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • This compound or other test compounds

Procedure:

  • Prepare a reaction mixture on ice containing the 5X cleavage buffer, supercoiled plasmid DNA, and sterile distilled water.

  • Aliquot the reaction mixture into individual tubes.

  • Add the test compound (this compound) at various concentrations to the respective tubes. Include a no-drug control and a no-enzyme control.

  • Add a pre-determined amount of purified topoisomerase IV to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.

  • Add SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL to each reaction.

  • Incubate at 37°C for an additional 30-60 minutes to digest the protein.

  • Add the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis.

  • Stain the gel and visualize the DNA bands. The formation of a linear DNA band indicates the presence of a stabilized cleavage complex.

  • Quantify the intensity of the linear DNA band relative to the supercoiled and relaxed plasmid DNA to determine the extent of cleavage complex stabilization.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathway and experimental workflows described in this guide.

Rufloxacin_Topoisomerase_IV_Inhibition_Pathway cluster_replication Bacterial DNA Replication cluster_topoIV Topoisomerase IV Action cluster_inhibition This compound Inhibition Replication_Fork Replication Fork Catenated_Chromosomes Catenated Daughter Chromosomes Replication_Fork->Catenated_Chromosomes Replication Topo_IV Topoisomerase IV Catenated_Chromosomes->Topo_IV Decatenated_Chromosomes Decatenated Chromosomes Topo_IV->Decatenated_Chromosomes Decatenation Ternary_Complex Stable Ternary Complex (this compound-TopoIV-DNA) Topo_IV->Ternary_Complex Cell_Division Cell_Division Decatenated_Chromosomes->Cell_Division Leads to This compound This compound This compound->Ternary_Complex DNA_Breaks Double-Strand DNA Breaks Ternary_Complex->DNA_Breaks Prevents Re-ligation SOS_Response SOS Response DNA_Breaks->SOS_Response Triggers Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Decatenation_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, kDNA) Start->Prepare_Reaction_Mix Add_this compound Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_this compound Add_Topo_IV Add Topoisomerase IV Add_this compound->Add_Topo_IV Incubate Incubate at 37°C Add_Topo_IV->Incubate Stop_Reaction Stop Reaction (Loading Dye) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize_and_Quantify Visualize and Quantify Decatenated DNA Agarose_Gel->Visualize_and_Quantify End End Visualize_and_Quantify->End DNA_Cleavage_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Plasmid DNA) Start->Prepare_Reaction_Mix Add_this compound Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_this compound Add_Topo_IV Add Topoisomerase IV Add_this compound->Add_Topo_IV Incubate_Complex Incubate at 37°C (Complex Formation) Add_Topo_IV->Incubate_Complex Add_SDS_ProteinaseK Add SDS and Proteinase K Incubate_Complex->Add_SDS_ProteinaseK Incubate_Digest Incubate at 37°C (Protein Digestion) Add_SDS_ProteinaseK->Incubate_Digest Stop_Reaction Stop Reaction (Loading Dye) Incubate_Digest->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize_and_Quantify Visualize and Quantify Linear DNA Agarose_Gel->Visualize_and_Quantify End End Visualize_and_Quantify->End SOS_Response_Pathway Rufloxacin_Inhibition This compound Inhibition of Topoisomerase IV DNA_Damage Double-Strand DNA Breaks Rufloxacin_Inhibition->DNA_Damage RecA_Activation RecA Protein Activation DNA_Damage->RecA_Activation activates LexA_Cleavage LexA Repressor Self-Cleavage RecA_Activation->LexA_Cleavage induces SOS_Genes_Expression Expression of SOS Genes (e.g., uvrA, umuDC, sulA) LexA_Cleavage->SOS_Genes_Expression de-represses DNA_Repair Error-Prone DNA Repair SOS_Genes_Expression->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes_Expression->Cell_Cycle_Arrest Cell_Outcome Cell Death or Survival (with potential for resistance) DNA_Repair->Cell_Outcome Cell_Cycle_Arrest->Cell_Outcome

References

Rufloxacin's Dual Nature: A Technical Guide to its Bactericidal and Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin, a fluoroquinolone antibiotic, exhibits a spectrum of activity that is crucial for its clinical efficacy. This technical guide provides an in-depth analysis of the bactericidal versus bacteriostatic properties of this compound against a range of clinically relevant bacteria. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for researchers and professionals in the field of drug development. The distinction between inhibiting bacterial growth (bacteriostatic) and actively killing bacteria (bactericidal) is fundamental to understanding an antibiotic's therapeutic potential and is a key focus of this guide.

Introduction to this compound

This compound is a synthetic fluoroquinolone antimicrobial agent characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its clinical utility is particularly noted in the treatment of urinary and respiratory tract infections.[2] A key feature of this compound is its favorable pharmacokinetic profile, which may contribute to its clinical effectiveness despite having relatively higher Minimum Inhibitory Concentrations (MICs) compared to some other fluoroquinolones.[3]

Mechanism of Action: Targeting Bacterial DNA Synthesis

The primary antibacterial effect of this compound is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, repair, and recombination.

  • In Gram-negative bacteria , the primary target is typically DNA gyrase.

  • In Gram-positive bacteria , topoisomerase IV is often the more sensitive target.

By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks. This disruption of DNA synthesis ultimately results in bacterial cell death, classifying this compound as a generally bactericidal agent.[4]

cluster_drug This compound Action cluster_bacteria Bacterial Cell cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits topo_iv Topoisomerase IV This compound->topo_iv Inhibits dna_replication DNA Replication & Transcription dna_breaks Double-Strand DNA Breaks dna_replication->dna_breaks Disruption leads to cell_death Bacterial Cell Death dna_breaks->cell_death Induces

Mechanism of action of this compound.

Quantitative Analysis of Antibacterial Activity

The in vitro activity of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • MIC : The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

  • MBC : The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

An agent is generally considered bactericidal if the MBC is no more than four times the MIC. For this compound, the MBC is often within one dilution of the MIC, supporting its classification as a bactericidal agent.[5]

In Vitro Susceptibility of Gram-Negative Bacteria

The following table summarizes the MIC90 values of this compound against various Gram-negative clinical isolates. The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

Bacterial SpeciesNumber of IsolatesMIC90 (mg/L)Reference
Enterobacteriaceae (most species)-0.5 - 8[3]
Escherichia coli--[1]
Salmonella spp.--[1]
Klebsiella spp.-32[5]
Proteus spp.--[1]
Serratia spp.-32[5]
Enterobacter spp.-64[5]
Haemophilus influenzae-0.5[5]
Moraxella catarrhalis-1[5]
Pseudomonas aeruginosa-Not Active[3][5]
In Vitro Susceptibility of Gram-Positive Bacteria

The activity of this compound against Gram-positive bacteria is summarized in the table below.

Bacterial SpeciesNumber of IsolatesMIC90 (mg/L)Reference
Staphylococcus spp.-2 - 8[3]
Staphylococcus aureus-2[5]
Streptococcus pneumoniae-32[5]
Streptococcus pyogenes--[2]
Group A and B Streptococci-4 - 64[3]
Enterococci-No Activity[3]

It is noteworthy that for Streptococcus pyogenes and Streptococcus pneumoniae, this compound has been observed to have a bacteriostatic rather than a bactericidal effect.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of the microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

start Start inoculum Prepare Standardized Bacterial Inoculum start->inoculum dilution Serial Dilution of This compound in Microtiter Plate inoculum->dilution inoculate Inoculate Plate with Bacterial Suspension dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test.

Materials:

  • Microtiter plate from the completed MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette or loop

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, transfer a small aliquot (e.g., 10 µL) to a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

start Start with MIC Plate subculture Subculture from Wells with No Visible Growth onto Agar Plates start->subculture incubate Incubate Agar Plates at 35-37°C for 18-24 hours subculture->incubate count_colonies Count Colonies on Each Plate incubate->count_colonies determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Kill count_colonies->determine_mbc end End determine_mbc->end

Workflow for MBC Determination.

Conclusion

This compound is a fluoroquinolone antibiotic that primarily exhibits bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria by inhibiting DNA gyrase and topoisomerase IV. While generally bactericidal, its activity can be species-dependent, with bacteriostatic effects observed against certain streptococci. A thorough understanding of its MIC and MBC values against specific pathogens is essential for guiding appropriate clinical use and for the development of new antimicrobial strategies. The experimental protocols detailed in this guide provide a standardized approach for the continued evaluation of this compound and other antimicrobial agents.

References

The Pharmacokinetics and Tissue Penetration of Rufloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue penetration of rufloxacin, a long-acting fluoroquinolone antimicrobial agent. The information presented herein is curated from a range of clinical and preclinical studies to support research and development activities.

Pharmacokinetic Profile

This compound exhibits a distinct pharmacokinetic profile characterized by a long elimination half-life, allowing for once-daily dosing. The subsequent tables summarize the key pharmacokinetic parameters of this compound in various populations.

Table 1: Pharmacokinetics of a Single 400 mg Oral Dose of this compound in Healthy Volunteers[1]
ParameterMean ValueUnit
Peak Plasma Concentration (Cmax)4.4mg/L
Time to Peak Plasma Concentration (Tmax)1.9h
Plasma Elimination Half-life (t½)28.2h
Apparent Volume of Distribution (Vd)109.5L
Urinary Excretion (by 96 h)30.7% of dose
Table 2: Pharmacokinetics of Repeated Oral Doses of this compound in Healthy Volunteers[2]
Parameter300 mg loading + 150 mg daily400 mg loading + 200 mg dailyUnit
Absorption Half-life17 ± 611 ± 5min
Cmax (first dose)2.77 ± 0.243.62 ± 0.35µg/mL
Tmax (first dose)4.2 ± 0.44.0 ± 0.9h
Steady-state Serum Concentration3.19 ± 0.314.06 ± 0.33µg/mL
Time to Steady State3.7 ± 0.74.5 ± 0.4days
Elimination Half-life29.5 ± 2.436.0 ± 2.8h
Apparent Volume of Distribution111 ± 8136 ± 16L
Apparent Plasma Clearance46 ± 544 ± 4mL/min
Renal Clearance18 ± 317 ± 2mL/min
Total Urinary Excretion36.1 ± 4.043.7 ± 2.5% of dose
Table 3: this compound Elimination Half-life in Patients with Impaired Renal Function Following a Single 400 mg Oral Dose[3]
Glomerular Filtration Rate (GFR) GroupGFR Range (ml/min)Elimination Half-life (h)
Group 1> 8030 ± 3
Group 230 to 8036 ± 5
Group 38 to 2944 ± 3
Table 4: Pharmacokinetics of this compound in Cirrhotic Patients (400 mg loading dose, then 200 mg daily)[4]
ParameterMean Value ± SDUnit
Maximum Plasma Concentration (Cmax)4.05 ± 1.38µg/mL
Time to Cmax (Tmax)4.2 ± 3.0h
Maximum Bile Concentration8.24 ± 7.16µg/mL
Time to Maximum Bile Concentration4.2 ± 3.5h
Plasma Elimination Half-life45.1 ± 13.5h
Apparent Plasma Clearance31.3 ± 10.5mL/min
Biliary Clearance0.4 ± 0.2mL/min
Renal Clearance12.7 ± 6.0mL/min

Tissue Penetration

This compound demonstrates extensive penetration into various body tissues and fluids, a critical factor for its efficacy in treating a range of infections.

Table 5: Tissue and Fluid Penetration of this compound
Tissue/FluidMean Concentration Ratio (Tissue/Plasma)Study Population & DosingReference
Inflammatory Fluid0.90 (AUC ratio)Healthy volunteers, single 400 mg oral dose[1]
Bronchial Mucosa1.8 (AUC ratio)Patients undergoing bronchoscopy, single 400 mg oral dose[2]
Epithelial Lining Fluid7.7 (AUC ratio)Patients undergoing bronchoscopy, single 400 mg oral dose[2]
Alveolar Macrophages21.6 (AUC ratio)Patients undergoing bronchoscopy, single 400 mg oral dose[2]
Prostatic Tissue1.9Patients undergoing transurethral prostate resection, 400 mg then 200 mg orally[3]
Prostatic Fluid1.5Patients undergoing transurethral prostate resection, 400 mg then 200 mg orally[3]
Cerebrospinal Fluid (Normal Meninges)0.57 - 0.63Patients with normal CSF, single and multiple oral doses[4]
Cerebrospinal Fluid (Aseptic Meningitis)0.65 - 0.70Patients with aseptic meningitis, multiple oral doses[4]
Cerebrospinal Fluid (Bacterial Meningitis)0.70 - 0.84Patients with bacterial meningitis, multiple oral doses[4]

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the pharmacokinetic and tissue penetration profiles of this compound.

Pharmacokinetic Study in Healthy Volunteers
  • Study Design: An open-label study involving healthy volunteers.

  • Dosing: A single oral dose of 400 mg of this compound was administered. For repeated dose studies, loading doses of 300 mg or 400 mg were followed by daily doses of 150 mg or 200 mg, respectively, for 5-6 days.[1][5]

  • Sample Collection: Blood and urine samples were collected at predetermined time points. In some studies, inflammatory fluid was collected from cantharides-induced blisters.[1]

  • Analytical Method: this compound concentrations were quantified using high-performance liquid chromatography (HPLC) or a microbiological assay.[5][6]

G cluster_protocol Pharmacokinetic Study Protocol cluster_sampling Sample Collection Dosing Oral Administration of this compound (Single or Repeated Doses) Blood Blood Sampling (Predetermined Intervals) Dosing->Blood Urine Urine Collection (Timed Intervals) Dosing->Urine InflammatoryFluid Inflammatory Fluid (Cantharides Blister) Dosing->InflammatoryFluid Volunteers Healthy Volunteers Volunteers->Dosing Analysis Quantification of this compound (HPLC or Microbiological Assay) Blood->Analysis Urine->Analysis InflammatoryFluid->Analysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, t½) Analysis->PK_Analysis

Experimental workflow for pharmacokinetic studies.
Respiratory Tract Penetration Study

  • Study Design: Patients scheduled for fiberoptic bronchoscopy were administered this compound.

  • Dosing: A single oral dose of 400 mg of this compound was given.[2]

  • Sample Collection: Samples of bronchial mucosa, pulmonary epithelial lining fluid (obtained via bronchoalveolar lavage), and alveolar macrophages were collected during the bronchoscopy procedure at various times up to 72 hours post-dose. Simultaneous blood samples were also taken.[2]

  • Analytical Method: this compound concentrations in serum and respiratory samples were determined by HPLC.[2]

Prostatic Tissue and Fluid Penetration Study
  • Study Design: The study involved patients undergoing elective transurethral prostate resection.

  • Dosing: Patients received a 400 mg oral dose of this compound approximately 16 hours before surgery, followed by a 200 mg dose about 5 hours before the procedure.[3]

  • Sample Collection: Prostatic tissue, prostatic fluid, and plasma samples were collected during surgery.[3]

  • Analytical Method: this compound concentrations were measured using HPLC.[3]

Cerebrospinal Fluid Penetration Study
  • Study Design: Patients requiring a lumbar puncture for diagnostic purposes were enrolled. Participants were categorized based on their clinical condition: normal cerebrospinal fluid (CSF), aseptic meningitis, or bacterial meningitis.[4]

  • Dosing: A single 400 mg oral dose or a multiple-dose regimen (400 mg loading dose followed by 200 mg daily for 6 days) was administered.[4]

  • Sample Collection: CSF and plasma samples were collected simultaneously at specified times after drug administration.[4]

  • Analytical Method: Concentrations of this compound in CSF and plasma were determined.[4]

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, this compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[7]

  • Primary Targets: The primary targets of fluoroquinolones are DNA gyrase and topoisomerase IV.[7][8]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of topological stress and ultimately, DNA damage.[7][8]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to cell division arrest.[8]

  • Formation of a Ternary Complex: this compound stabilizes a ternary complex consisting of the enzyme (DNA gyrase or topoisomerase IV), DNA, and the drug molecule. This complex blocks the progression of the replication fork, leading to double-stranded DNA breaks and subsequent cell death.[7]

G cluster_moa Mechanism of Action of this compound cluster_targets Bacterial Enzymes This compound This compound DNAGyrase DNA Gyrase (Gram-negative) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) This compound->TopoIV Inhibits TernaryComplex Formation of Ternary Complex (Enzyme-DNA-Rufloxacin) DNAGyrase->TernaryComplex TopoIV->TernaryComplex ReplicationBlock Blockage of DNA Replication Fork TernaryComplex->ReplicationBlock DNADamage Double-Strand DNA Breaks ReplicationBlock->DNADamage CellDeath Bacterial Cell Death DNADamage->CellDeath

References

Rufloxacin absorption, distribution, metabolism, and excretion (ADME) profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of rufloxacin, a long-acting fluoroquinolone antibiotic. The information presented herein is collated from various pharmacokinetic studies to support further research and drug development efforts.

Absorption

This compound is readily absorbed following oral administration. Studies in healthy volunteers have demonstrated rapid absorption with the time to reach maximum plasma concentration (Tmax) typically occurring within a few hours.

Quantitative Absorption Data
ParameterValueStudy Population & DosageReference
Tmax (Time to Peak Plasma Concentration) 1.9 h8 healthy volunteers, single 400 mg oral dose[1]
4.2 ± 3.0 h12 patients with extrahepatic cholestasis, single 400 mg oral dose[2][3]
2 to 3 h16 healthy volunteers, single 400 mg or 600 mg oral dose[4]
Cmax (Peak Plasma Concentration) 4.4 mg/L8 healthy volunteers, single 400 mg oral dose[1]
4.05 ± 1.38 µg/mL12 patients with extrahepatic cholestasis, single 400 mg oral dose[2][3]
3.35 ± 0.12 µg/mL16 healthy volunteers, single 400 mg oral dose[4]
4.54 ± 0.19 µg/mL16 healthy volunteers, single 600 mg oral dose[4]
Experimental Protocols: Absorption Studies
  • Study Design: Pharmacokinetic studies were typically conducted in healthy adult volunteers or specific patient populations. These studies involved the administration of single or multiple oral doses of this compound.

  • Sample Collection: Blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.

  • Analytical Methods: this compound concentrations in plasma were quantified using validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[4][5][6][7] Some earlier studies also utilized microbiological assays.

Distribution

This compound exhibits good tissue penetration, a characteristic feature of fluoroquinolones. The apparent volume of distribution suggests that the drug distributes extensively into tissues.

Quantitative Distribution Data
ParameterValueStudy Population & DosageReference
Vd (Apparent Volume of Distribution) 109.5 L8 healthy volunteers, single 400 mg oral dose[1]
132 ± 4 L16 healthy volunteers, 400 mg loading dose followed by 200 mg daily[4]
139 ± 5 L16 healthy volunteers, 600 mg loading dose followed by 300 mg daily[4]
Plasma Protein Binding 20% to 40% (general range for fluoroquinolones)Not specific to this compound[8][9]
Experimental Protocols: Distribution Studies
  • Volume of Distribution Calculation: The apparent volume of distribution (Vd) was calculated from the plasma concentration-time data obtained in pharmacokinetic studies using standard pharmacokinetic models.

Metabolism

The metabolism of this compound in humans appears to be limited. The primary metabolite identified is the N-desmethyl derivative. However, some studies suggest that humans may not be capable of forming other potential metabolites like rufloxacinsulfoxide.

Identified Metabolites
MetaboliteActivityMethod of IdentificationReference
N-desmethylthis compound (MF 922) Major metabolite, possesses antimycoplasmal activityHPLC[2][3][10]
Rufloxacinsulfoxide Potential metabolite, not detected in humansHPLC[11][12]
Experimental Protocols: Metabolism Studies
  • In Vivo Metabolism: The identification and quantification of metabolites were performed by analyzing plasma, urine, and bile samples from subjects who had received this compound. HPLC was the primary analytical technique used for the separation and detection of both the parent drug and its metabolites.[2][3]

  • In Vitro Studies: While not detailed in the available literature for this compound specifically, the metabolism of fluoroquinolones is often investigated in vitro using human liver microsomes to identify the cytochrome P450 (CYP) enzymes responsible for their biotransformation.[13][14][15]

Excretion

This compound is eliminated from the body through both renal and non-renal pathways. A significant portion of the administered dose is excreted unchanged in the urine. Biliary excretion also contributes to its elimination.

Quantitative Excretion Data
ParameterValueStudy Population & DosageReference
Elimination Half-Life (t½) 28.2 h8 healthy volunteers, single 400 mg oral dose[1]
45.1 ± 13.5 h12 patients with extrahepatic cholestasis, single 400 mg oral dose[2][3]
40.0 ± 1.5 h16 healthy volunteers, 400 mg loading dose followed by 200 mg daily[4]
44.0 ± 1.3 h16 healthy volunteers, 600 mg loading dose followed by 300 mg daily[4]
30 ± 3 hSubjects with GFR > 80 ml/min, single 400 mg oral dose[16]
Total Body Clearance (CL/F) 39 ± 1 ml/min16 healthy volunteers, 400 mg loading dose followed by 200 mg daily[4]
44 ± 4 ml/min16 healthy volunteers, 600 mg loading dose followed by 300 mg daily[4]
Renal Clearance (CLr) 21 ± 1 ml/min16 healthy volunteers, 400 mg loading dose followed by 200 mg daily[4]
22 ± 2 ml/min16 healthy volunteers, 600 mg loading dose followed by 300 mg daily[4]
12.7 ± 6.0 ml/min12 patients with extrahepatic cholestasis, single 400 mg oral dose[2][3]
Biliary Clearance 0.4 ± 0.2 ml/min12 patients with extrahepatic cholestasis, single 400 mg oral dose[2][3]
Percentage of Dose Excreted in Urine (unchanged) 30.7% (over 96 h)8 healthy volunteers, single 400 mg oral dose[1]
27.2% ± 12.0% (over 72 h)12 patients with extrahepatic cholestasis, single 400 mg oral dose[2][3]
49.6 ± 1.3%16 healthy volunteers, 400 mg loading dose followed by 200 mg daily[4]
51.1 ± 2.1%16 healthy volunteers, 600 mg loading dose followed by 300 mg daily[4]
25-26%2 human subjects[11]
Percentage of Dose Recovered in Bile 0.9% ± 0.8% (over 72 h)12 patients with extrahepatic cholestasis, single 400 mg oral dose[2][3]
Experimental Protocols: Excretion Studies
  • Study Design: Excretion studies involved the collection of urine and feces over a specified period after drug administration. In some studies, bile was collected from patients with biliary drainage.[2][3]

  • Sample Analysis: The concentration of this compound and its metabolites in the collected excreta was determined using HPLC.

  • Pharmacokinetic Modeling: The elimination half-life and clearance rates were calculated from the plasma concentration-time data using compartmental (one- or two-compartment) or non-compartmental analysis.[16][17]

Visualizations

This compound ADME Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion OralAdmin Oral Administration GITract Gastrointestinal Tract OralAdmin->GITract Ingestion Bloodstream Systemic Circulation GITract->Bloodstream Absorption Feces Feces GITract->Feces Tissues Tissues Bloodstream->Tissues Penetration Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Tissues->Bloodstream Redistribution Metabolites N-desmethylthis compound Liver->Metabolites Bile Bile Liver->Bile Biliary Excretion Metabolites->Bloodstream Urine Urine Kidney->Urine Renal Excretion Bile->GITract

Caption: Overall ADME workflow of this compound.

This compound Metabolic Pathway

Metabolic_Pathway This compound This compound N_desmethyl N-desmethylthis compound (Major Metabolite) This compound->N_desmethyl N-demethylation (Primary Pathway)

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing Drug Administration (Oral) Sampling Blood/Urine/Bile Sample Collection Dosing->Sampling Analysis Sample Analysis (HPLC / Microbiological Assay) Sampling->Analysis Data Concentration-Time Data Analysis->Data Modeling Pharmacokinetic Modeling (Compartmental / Non-compartmental) Data->Modeling Parameters ADME Parameters (Cmax, Tmax, t1/2, Vd, CL) Modeling->Parameters

Caption: Experimental workflow for pharmacokinetic analysis.

References

Understanding the Molecular Targets of Rufloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its targets. It delves into the mechanism of action, summarizes available quantitative data for related compounds, details relevant experimental protocols for target validation, and visualizes the key signaling pathways involved. This document is intended to serve as a core resource for researchers and professionals engaged in antibiotic research and development.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Like other members of the fluoroquinolone class, its primary mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. By inhibiting these enzymes, this compound induces lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1]

Molecular Targets of this compound

The principal molecular targets of this compound are two essential bacterial enzymes:

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the preferential target.

This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the "cleavage complex," in which the DNA is cut but not resealed, leading to an accumulation of double-strand DNA breaks and the inhibition of essential cellular processes.[2]

Quantitative Data: Inhibition of Target Enzymes

Table 1: IC50 Values of Various Fluoroquinolones against DNA Gyrase

FluoroquinoloneBacterial SpeciesIC50 (µM)
CiprofloxacinEscherichia coli0.45[3]
CiprofloxacinStaphylococcus aureus61.7[4]
MoxifloxacinStaphylococcus aureus27.5[4]
GemifloxacinStaphylococcus aureus5.6[4]
Novobiocin (Comparator)Escherichia coli170[5]

Table 2: IC50 Values of Various Fluoroquinolones against Topoisomerase IV

FluoroquinoloneBacterial SpeciesIC50 (µM)
CiprofloxacinStaphylococcus aureus3.0[4]
MoxifloxacinStaphylococcus aureus1.0[4]
GemifloxacinStaphylococcus aureus0.4[4]
Novobiocin (Comparator)Escherichia coli11[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • Purified recombinant DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin

  • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice containing the 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each reaction mixture.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (relaxed, supercoiled).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA bands to determine the IC50 value of this compound.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity results in a lower amount of decatenated DNA.[6][7][8][9]

Materials:

  • Purified recombinant Topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin[6]

  • This compound (or other test compound) dissolved in a suitable solvent

  • Stop Solution/Loading Dye

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice containing the assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.[6]

  • Initiate the reaction by adding a pre-determined amount of topoisomerase IV to each reaction mixture.

  • Incubate the reactions at 37°C for 30-60 minutes.[6]

  • Terminate the reactions by adding the stop solution/loading dye.[6]

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.[6]

  • Stain the gel and visualize the DNA bands under UV light.[6]

  • Quantify the intensity of the decatenated DNA bands to determine the IC50 value of this compound.[6]

Visualizing Molecular Interactions and Pathways

Mechanism of Fluoroquinolone Action

The following diagram illustrates the general mechanism by which fluoroquinolones, including this compound, inhibit bacterial DNA gyrase and topoisomerase IV.

Fluoroquinolone_Mechanism cluster_enzyme Bacterial Cell DNA_Gyrase DNA Gyrase Cleavage_Complex Ternary Cleavage Complex DNA_Gyrase->Cleavage_Complex Topo_IV Topoisomerase IV Topo_IV->Cleavage_Complex This compound This compound This compound->Cleavage_Complex Stabilizes DNA DNA DNA->Cleavage_Complex DSBs Double-Strand Breaks Cleavage_Complex->DSBs Accumulation Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: this compound stabilizes the enzyme-DNA cleavage complex, leading to cell death.

Experimental Workflow for IC50 Determination

The diagram below outlines a generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

IC50_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, DNA Substrate Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Incubation Incubate Reactions at 37°C Serial_Dilution->Incubation Termination Terminate Reaction Incubation->Termination Gel_Electrophoresis Agarose Gel Electrophoresis Termination->Gel_Electrophoresis Visualization Visualize and Quantify DNA Bands Gel_Electrophoresis->Visualization IC50_Calculation Calculate IC50 Value Visualization->IC50_Calculation End End IC50_Calculation->End

Caption: A generalized workflow for determining enzyme inhibitory activity.

The SOS Response Signaling Pathway

Fluoroquinolone-induced DNA damage triggers the bacterial SOS response, a complex signaling pathway that attempts to repair the damage.

SOS_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage RecA RecA Activation DNA_Damage->RecA Triggers LexA LexA Repressor RecA->LexA Induces Autocleavage SOS_Genes SOS Response Genes (Error-Prone DNA Polymerases, Repair Enzymes) LexA->SOS_Genes De-repression DNA_Repair Attempted DNA Repair (Often error-prone) SOS_Genes->DNA_Repair Cell_Outcome Cell Survival (with mutations) or Cell Death DNA_Repair->Cell_Outcome

Caption: Fluoroquinolone-induced DNA damage activates the bacterial SOS response.[10][11][12][13]

Conclusion

This compound's antibacterial efficacy is rooted in its ability to potently inhibit bacterial DNA gyrase and topoisomerase IV. This guide has provided a detailed overview of these molecular targets, the mechanism of inhibition, and the downstream cellular consequences. While specific quantitative inhibitory data for this compound remains an area for further investigation, the provided experimental protocols and pathway visualizations offer a solid framework for researchers in the field of antibiotic development. A deeper understanding of these molecular interactions is paramount for the rational design of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

A Technical Guide to the In Vitro Activity of Rufloxacin Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rufloxacin is a synthetic fluoroquinolone antibacterial agent characterized by a broad spectrum of activity, a long half-life, and favorable pharmacokinetic properties, including high tissue concentration.[1] This document provides a comprehensive technical overview of this compound's in vitro activity against key Gram-positive and Gram-negative bacterial pathogens. It details the quantitative measures of its efficacy, the standardized experimental protocols used for its evaluation, and its molecular mechanism of action. The information presented is intended to serve as a foundational resource for research and development professionals engaged in the study of antimicrobial agents.

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair.[2] The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4]

  • In Gram-Negative Bacteria: The primary target for this compound is DNA gyrase.[2][5] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[6] Inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-stranded DNA breaks.[3][4]

  • In Gram-Positive Bacteria: Topoisomerase IV is generally the primary target.[2][6] This enzyme's main role is the decatenation of interlinked daughter chromosomes following a round of DNA replication, allowing for proper segregation into daughter cells.[3][4] Inhibition of topoisomerase IV prevents this separation, thereby halting cell division.[6]

The disruption of these processes triggers the bacterial SOS response, a DNA repair system.[7] However, overwhelming DNA damage ultimately leads to the cessation of DNA synthesis and cell death.[4]

cluster_0 This compound Action Pathway cluster_1 Gram-Negative Bacteria cluster_2 Gram-Positive Bacteria This compound This compound gyrase DNA Gyrase (Primary Target) This compound->gyrase Inhibits topoIV Topoisomerase IV (Primary Target) This compound->topoIV Inhibits inhibit_rep Inhibition of DNA Replication & Repair gyrase->inhibit_rep topoIV->inhibit_rep ds_breaks Double-Strand DNA Breaks inhibit_rep->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Diagram 1: this compound's mechanism of action.

Antibacterial Spectrum and Quantitative Activity

This compound demonstrates a varied spectrum of activity, with notable potency against members of the Enterobacteriaceae family and staphylococci, but limited efficacy against pseudomonads and enterococci.[1][8] The minimum inhibitory concentration (MIC) is the standard metric for quantifying in vitro antibacterial activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10]

Data Summary

The following table summarizes the MIC values for this compound against a range of clinically relevant Gram-negative and Gram-positive isolates. These values highlight the concentration-dependent inhibitory effects of the compound.

Bacterial GroupSpecies/StrainMIC (mg/L)Percent of Isolates InhibitedCitation(s)
Gram-Negative Enterobacteriaceae (family)≤ 198%[8]
Aeromonas hydrophila≤ 192%[8]
Acinetobacter spp.≤ 165%[8]
Pseudomonas aeruginosa≤ 229%[8]
Escherichia coli-Active[1]
Salmonella spp.-Active[1]
Klebsiella spp.-Active[1]
Proteus spp.-Active[1]
Xanthomonas spp.-Little Activity[8]
Serratia spp.-Lower Activity[1]
Enterobacter spp.-Lower Activity[1]
Gram-Positive Methicillin-Susceptible Staphylococcus aureus≤ 498%[8]
Methicillin-Resistant Staphylococcus aureus (MRSA)≤ 487%[8]
Coagulase-Negative Staphylococci≤ 476%[8]
Enterococcus spp.-Little Activity[8]
Streptococci (Group D)-Lower Activity[1]

Note: The in vitro activity of this compound is generally 4-16 times lower than that of ciprofloxacin and norfloxacin for most bacteria.[8]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

The determination of MIC values is performed using standardized laboratory procedures, primarily the broth dilution and agar dilution methods, as established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

cluster_workflow General Workflow for MIC Determination prep_abx 1. Prepare Antibiotic Serial Dilutions inoculate 3. Inoculate Media prep_abx->inoculate controls Include Sterility and Growth Controls prep_abx->controls prep_inoc 2. Standardize Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate 4. Incubate (35-37°C, 16-20h) inoculate->incubate read_mic 5. Read Results (Determine MIC) incubate->read_mic

Diagram 2: General experimental workflow for MIC testing.
Broth Microdilution Method

This method involves testing a microorganism's susceptibility in a liquid growth medium within a 96-well microtiter plate.[14] It is a widely used reference method for determining MICs.[11]

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound at a high concentration.

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[15]

    • Add 100 µL of a 2x concentrated this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[15] Discard 100 µL from column 10.

    • Column 11 serves as the positive growth control (no antibiotic), and column 12 is the sterility control (no bacteria).[15]

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select 4-5 colonies.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this suspension to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[15]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[14]

  • Result Interpretation:

    • Following incubation, examine the wells for turbidity (visible growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[14]

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a single antibiotic against multiple bacterial isolates.[16]

Methodology:

  • Preparation of Antibiotic Plates:

    • Prepare a series of this compound concentrations, typically in two-fold dilutions.

    • For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. A common ratio is 1 part antibiotic solution to 9 parts agar.[17]

    • Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic must also be prepared.[16]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth dilution method.

    • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculator or micropipette, spot a standardized volume (1-10 µL) of each bacterial suspension onto the surface of all prepared agar plates. This delivers approximately 10⁴ CFU per spot.[16]

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.[16]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the visible growth of the bacterial spot.[16]

Effects of Subinhibitory Concentrations

Exposure of bacteria to sub-MIC levels of this compound may not result in cell death but can significantly alter bacterial physiology and virulence.[7] Studies have shown that at concentrations as low as 1/32 of the MIC, this compound can reduce the adhesiveness of Escherichia coli to human epithelial cells.[7] Other virulence factors, such as hemagglutination, hydrophobicity, and motility, are also significantly inhibited at sub-MIC levels.[7] This is likely due to the initial inhibition of DNA gyrase, which alters DNA topology and affects the expression of genes related to virulence, even without killing the organism.[7]

Conclusion

This compound is a fluoroquinolone antibiotic with potent in vitro activity against a wide range of Gram-negative bacteria, particularly Enterobacteriaceae, and good activity against staphylococci, including methicillin-resistant strains.[1][8] Its efficacy is markedly lower against Pseudomonas aeruginosa and enterococci.[8] The mechanism of action involves the dual targeting of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.[2] Standardized protocols such as broth microdilution and agar dilution are essential for accurately determining its MIC values and guiding its potential clinical applications. Further research into its effects at subinhibitory concentrations could reveal additional therapeutic benefits related to the attenuation of bacterial virulence.[7]

References

Unveiling the Therapeutic Potential of Rufloxacin: A Preliminary Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rufloxacin, a fluoroquinolone antibiotic, has been the subject of preliminary investigations to delineate its therapeutic potential. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro and in vivo preclinical data, pharmacokinetic properties, and clinical efficacy findings. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration of this compound and other fluoroquinolone antibiotics.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent characterized by a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Like other fluoroquinolones, its therapeutic effect is derived from the inhibition of essential bacterial enzymes involved in DNA replication and repair.[2][3] Despite being an older-generation fluoroquinolone with diminished use in many parts of the world, its unique pharmacokinetic profile, including a long half-life, warrants a renewed examination of its therapeutic potential, particularly in specific indications such as urinary tract and respiratory tract infections.[2][4] This technical guide aims to provide a detailed preliminary investigation into the therapeutic promise of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process vital for DNA compaction and replication.[5]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target and is responsible for decatenating interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[5]

This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[3]

This compound Mechanism of Action cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) This compound->Topo_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Topo_IV->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Blocked

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Investigations

In Vitro Antibacterial Activity

The in vitro activity of this compound has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli0.52.0[6]
Klebsiella pneumoniae1.04.0[6]
Proteus mirabilis0.52.0[6]
Salmonella spp.0.51.0[2]
Staphylococcus aureus1.04.0[6]
Streptococcus pneumoniae4.08.0[6]
Listeria monocytogenes-1.0-2.0[3]
Legionella pneumophila-0.06-0.25[3]
Chlamydia trachomatis-2.0-4.0[3]
Table 1: In Vitro Activity of this compound Against Various Bacterial Pathogens.
In Vivo Efficacy in Animal Models

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. While specific efficacy data for this compound in animal models is not as extensively published as for newer fluoroquinolones, some studies have demonstrated its protective effects. In respiratory infections in rats and subcutaneous infections in guinea pigs, the protective effects of this compound were comparable to those of ciprofloxacin and ofloxacin, which is attributed to its favorable pharmacokinetic properties, such as a long half-life and high tissue concentrations.[2]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic (PK/PD) profile of an antibiotic is critical for determining appropriate dosing regimens to maximize efficacy and minimize the development of resistance.

ParameterValueReference
Absorption
Bioavailability~60%[6]
Time to Peak Concentration (Tmax)4.0 - 4.2 hours[4]
Distribution
Protein Binding60-80%[6]
Apparent Volume of Distribution111 - 136 L[4]
Metabolism Hepatic (minor)[6]
Excretion
Elimination Half-life (t1/2)28 - 36 hours[4][7]
Route of ExcretionRenal and non-renal[6]
Unchanged in Urine21-53%[6]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers.

The long elimination half-life of this compound is a distinguishing feature among fluoroquinolones, allowing for once-daily dosing.[4]

Clinical Efficacy

Clinical trials have been conducted to evaluate the efficacy of this compound in the treatment of various bacterial infections, primarily urinary tract infections (UTIs) and respiratory tract infections.

A randomized, double-blind, multicenter study compared the efficacy of this compound (400 mg loading dose, then 200 mg daily) with ciprofloxacin (500 mg twice daily) for 10 days in the treatment of acute uncomplicated pyelonephritis in 110 outpatients.[7]

OutcomeThis compound (n=55)Ciprofloxacin (n=55)
Bacteriological Success Rate 55.6%58.8%
Clinical Success Rate 74.0%71.0%
Table 3: Clinical and Bacteriological Efficacy of this compound vs. Ciprofloxacin in Acute Uncomplicated Pyelonephritis.[7]

The study concluded that once-daily this compound is a viable alternative for the outpatient treatment of acute uncomplicated pyelonephritis.[7] Both medications were reported to be well-tolerated.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Sterile diluent (e.g., water or DMSO)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for MIC determination by broth microdilution.
Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure for the quantification of fluoroquinolones in plasma.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Plasma samples

  • Acetonitrile (protein precipitating agent)

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer solution)

  • This compound standard solutions

  • Internal standard (e.g., another fluoroquinolone)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: a. To a known volume of plasma, add a known amount of the internal standard. b. Add acetonitrile to precipitate plasma proteins. c. Vortex the mixture thoroughly. d. Centrifuge to pellet the precipitated proteins. e. Collect the supernatant.

  • Chromatographic Analysis: a. Inject a known volume of the supernatant onto the HPLC system. b. Elute the compounds using the specified mobile phase and column. c. Detect this compound and the internal standard using the fluorescence or UV detector at the appropriate wavelengths.

  • Quantification: a. Generate a calibration curve by analyzing this compound standards of known concentrations. b. Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (this compound/internal standard) to the calibration curve.

Logical Relationships and Therapeutic Considerations

The therapeutic success of an antibiotic is dependent on the interplay between its in vitro activity (MIC), its pharmacokinetic properties, and the susceptibility of the infecting pathogen.

Therapeutic_Potential cluster_0 Factors Influencing Therapeutic Potential MIC In Vitro Activity (MIC) Clinical_Outcome Clinical Outcome MIC->Clinical_Outcome Influences PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Clinical_Outcome Influences Dosing_Regimen Dosing Regimen Dosing_Regimen->PK_PD Determines Dosing_Regimen->Clinical_Outcome

Figure 3: Logical relationship between key factors in antibiotic therapy.

For this compound, its relatively higher MIC values compared to some other fluoroquinolones may be compensated for by its favorable pharmacokinetic profile, particularly its long half-life, which allows for sustained drug exposure above the MIC.[6] This suggests that despite a lower in vitro potency against some organisms, this compound may still achieve clinical efficacy. However, the emergence of fluoroquinolone resistance is a significant concern and should be a primary consideration in any future development or clinical application of this compound.

Conclusion

This preliminary investigation of this compound's therapeutic potential highlights its established mechanism of action, broad antibacterial spectrum, and unique pharmacokinetic profile. The available data suggest that this compound could be a viable therapeutic option in specific clinical scenarios, such as uncomplicated urinary tract infections. However, a comprehensive re-evaluation of its efficacy against contemporary bacterial isolates, including resistant strains, is warranted. Further preclinical studies in relevant animal models and well-designed clinical trials are necessary to fully elucidate the modern-day therapeutic potential of this compound. This technical guide provides a foundational framework for such future investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Rufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the synthesis and purification processes for Rufloxacin, a fluoroquinolone antibiotic. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic used for treating various bacterial infections.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] The synthesis of this compound, specifically as its hydrochloride salt for pharmaceutical use, involves a multi-step chemical process starting from 2,3,4,5-tetrafluorobenzoic acid.[4] This document outlines the key synthetic steps and the subsequent purification protocol to obtain this compound hydrochloride of pharmaceutical-grade purity.

Synthesis of this compound Hydrochloride

The synthesis pathway involves the formation of a quinolone disulfide intermediate, followed by reduction, cyclization, and saponification to yield the final product.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound hydrochloride.

G cluster_0 Synthesis Pathway A 2,3,4,5-Tetrafluorobenzoyl Chloride C Intermediate Formation A->C Reaction B Diethyl Malonate B->C D Quinolone Disulfide (II) C->D Multi-step process E Reduction D->E Reducing Agent (e.g., Sodium Hydride) F Mercaptane Intermediate (III) E->F G Cyclization F->G Base in Organic Solvent H This compound Ester (IV) G->H I Saponification (Acid Hydrolysis) H->I Conc. HCl J Crude this compound Hydrochloride I->J

Caption: Workflow for the synthesis of this compound Hydrochloride.

Experimental Protocol: Synthesis

This protocol is based on the process described in patent WO1995011907A1.[4]

Step A: Preparation of Quinolone Disulfide (Intermediate)

  • Reflux a mixture of 155 g of diethyl malonate, 107 g of magnesium ethylate, and 800 ml of toluene for 1 hour.

  • Cool the mixture to 5°C.

  • Add 153 g of 2,3,4,5-tetrafluorobenzoyl chloride while maintaining the temperature below 10°C.

  • Stir for 45 minutes, then acidify with diluted sulfuric acid and separate the phases.

  • Treat the organic phase with 150 ml of water, acidify to pH 1.0 with diluted sulfuric acid, and reflux for 8 hours to yield the intermediate quinolone disulfide.[4]

Step B: Reduction of Quinolone Disulfide

  • Treat 255 g of the crude quinolone disulfide from the previous step with 1200 ml of N,N-dimethylacetamide.

  • To this solution, add a suspension of 24.6 g of sodium hydride (60% in oil) in 300 ml of N,N-dimethylacetamide.

  • Stir the reaction mixture at 20-25°C for 2 hours. This step produces the mercaptane intermediate.[4]

Step C: Cyclization to this compound Ester

  • The mercaptane intermediate formed in situ undergoes cyclization in the basic medium provided by the sodium hydride to form the crude this compound ethyl ester.[4]

Step D: Saponification to this compound Hydrochloride

  • Pour the reaction mixture from Step C into 950 ml of a methanol/water/acetic acid mixture (1:10:2 v/v/v).

  • Collect the wet product, which is the crude this compound ethyl ester.

  • Add the wet product to 600 ml of 15% hydrochloric acid and reflux until a clear solution is obtained. This hydrolysis step converts the ester to the carboxylic acid, yielding this compound hydrochloride.[4]

Purification of this compound Hydrochloride

The final product is purified to remove impurities and residual solvents, ensuring it meets pharmaceutical standards. The primary method involves precipitation and recrystallization.[4]

Purification Workflow Diagram

The following diagram outlines the purification process for crude this compound hydrochloride.

G cluster_1 Purification Protocol A Crude this compound HCl Solution (from Saponification) B Concentration A->B Under Vacuum C Precipitation B->C Add Acetone D Filtration C->D Collect Solid E Purification/Recrystallization D->E Reflux in Ethanol/Water F Final Filtration E->F Cool and Filter G Drying F->G H Pure this compound Hydrochloride G->H

Caption: Workflow for the purification of this compound Hydrochloride.

Experimental Protocol: Purification

This protocol ensures the isolation of pure this compound hydrochloride suitable for pharmaceutical applications.[4]

  • Azeotropic Distillation & Concentration : Following saponification, remove ethanol from the reaction mixture via azeotropic distillation. Concentrate the residual solution under a vacuum.[4]

  • Precipitation : Treat the concentrated residue with 1150 ml of acetone and reflux for 30 minutes. The this compound hydrochloride precipitates out of the solution.[4]

  • Initial Filtration : Cool the suspension and filter to collect the crude this compound hydrochloride.[4]

  • Recrystallization (Optional, for higher purity) : For pharmaceutical-grade material, a further purification step can be performed by recrystallizing the product from an ethanol/water mixture.[4]

  • Final Filtration and Drying : Filter the purified crystals, wash with a suitable solvent (e.g., cold ethanol or acetone), and dry under vacuum to obtain the final product.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and purification of this compound hydrochloride as described in the reference literature.

ParameterValueSource
Overall Process Yield
Global Yield (from starting material)76%[4]
Purification Yield
Yield after Recrystallization88% to 95%[4]
Product Purity
Final Product GradePharmaceutical Use[4]

Impurity Profile and Quality Control

Organic impurities in pharmaceuticals can arise from starting materials, intermediates, or degradation products.[5] For this compound, potential impurities could include unreacted intermediates or by-products from the cyclization and hydrolysis steps. Photodegradation is also a noted pathway for some fluoroquinolones.[5]

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring the purity of this compound during its synthesis and in the final product.[6][7] HPLC methods can be developed and validated to separate and quantify this compound from its potential impurities, ensuring the final active pharmaceutical ingredient (API) meets the stringent requirements set by regulatory bodies.[5]

References

Application Note: Rufloxacin Minimum Inhibitory Concentration (MIC) Testing Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rufloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specified incubation period. This application note provides detailed protocols for determining the MIC of this compound using the standardized broth microdilution and agar dilution methods, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method Both broth and agar dilution methods are based on exposing a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically. The MIC value is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. These methods are considered the gold standard for antimicrobial susceptibility testing.

Quantitative Data Summary: In Vitro Activity of this compound

The following table summarizes the MIC₉₀ (the concentration required to inhibit 90% of isolates) for this compound against a variety of clinically relevant bacteria. This data is compiled from published in vitro studies.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₉₀ (µg/mL)
Enterobacteriaceae
Escherichia coli622 (combined)0.25 - 81 - 8[1]
Klebsiella spp.622 (combined)1 - >6432[1]
Enterobacter spp.622 (combined)2 - >6464[1]
Proteus mirabilis1032 (combined)0.5 - 82 - 8[2]
Serratia spp.622 (combined)2 - >6432[1]
Gram-Positive Cocci
Staphylococcus aureus (MSSA)622 (combined)0.25 - 42[1]
Streptococcus pneumoniae622 (combined)4 - >3232[1]
Other Gram-Negative Bacteria
Haemophilus influenzae622 (combined)0.12 - 10.5[1]
Moraxella catarrhalis622 (combined)0.25 - 21[1]
Pseudomonas aeruginosa1032 (combined)1 - >64>64[2]
Atypical Bacteria
Mycoplasma pneumoniaeNot specifiedNot specified4[3]
Chlamydia trachomatis44 - 88[1]
Chlamydia pneumoniae144[1]

Experimental Protocols

Section 1: General Materials and Reagents
  • This compound hydrochloride analytical powder

  • Appropriate solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Inoculating loops or sterile swabs

  • McFarland 0.5 turbidity standard

  • Vortex mixer

  • Spectrophotometer or turbidimeter

  • Humidified incubator (35 ± 2°C)

  • Quality Control (QC) bacterial strains (e.g., from ATCC)

Section 2: Quality Control (QC)

Performing routine QC is critical to ensure the accuracy and reproducibility of MIC testing. This involves testing standard reference strains with known susceptibility profiles. While specific QC ranges for this compound are not defined in the latest CLSI or EUCAST guidelines, ranges for other fluoroquinolones can be used as a reference point for performance validation. The laboratory should establish its own internal QC ranges for this compound based on standard guidelines.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Example QC Ranges for Other Fluoroquinolones (for reference):

QC StrainAntimicrobialMIC QC Range (µg/mL)
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.016
Norfloxacin0.03 - 0.125[4]
S. aureus ATCC® 29213™Ciprofloxacin0.12 - 0.5[5]
Norfloxacin0.5 - 2.0[4]
P. aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 1
Norfloxacin1.0 - 4.0[4]
E. faecalis ATCC® 29212™Ciprofloxacin0.25 - 2
Norfloxacin2.0 - 8.0[4]
Section 3: Broth Microdilution Protocol

This method is preferred for testing a large number of isolates against a single or few antimicrobial agents.

1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Calculate the volume of solvent needed to create a concentrated stock solution (e.g., 1280 µg/mL). Note: Consider the potency of the antibiotic powder in this calculation. c. Dissolve the powder in a small amount of appropriate solvent (e.g., 0.1 N NaOH) and bring to the final volume with sterile distilled water. d. Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:150 followed by a 1:2 dilution during inoculation.

3. Plate Preparation and Inoculation: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the 2X final concentration of this compound stock solution to the first column of wells. c. Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column. d. The final volume in each well is 100 µL. One column should serve as a positive control (inoculum, no drug), and another as a negative/sterility control (broth only). e. Within 15-30 minutes of standardizing the inoculum, add 5 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 105 µL.

4. Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Place the microtiter plate on a dark, non-reflective surface or use a reading mirror. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button at the bottom of the well) compared to the growth control.

BrothMicrodilutionWorkflow Broth Microdilution Workflow for MIC Testing prep_stock Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilution of this compound in 96-Well Plate (with Mueller-Hinton Broth) prep_stock->serial_dilute Step 1 prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL final) prep_inoculum->inoculate Step 2 serial_dilute->inoculate Step 3 incubate Incubate Plate (16-20h at 35°C) inoculate->incubate Step 4 read_mic Read Plate: Determine MIC (Lowest concentration with no visible growth) incubate->read_mic Step 5

Broth Microdilution Workflow for MIC Testing
Section 4: Agar Dilution Protocol

This method is useful for testing multiple bacterial isolates against a single antimicrobial agent.

1. Preparation of this compound-Agar Plates: a. Prepare a series of this compound solutions at 10 times the desired final concentrations in the agar plates. b. Prepare MHA according to the manufacturer's instructions and sterilize. Allow it to cool in a 45-50°C water bath. c. For each desired concentration, add 1 part of the 10X this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution + 18 mL of agar). d. Mix thoroughly by inverting the tube to avoid bubbles, and immediately pour into sterile Petri dishes to a depth of 3-4 mm. e. Include a drug-free control plate (agar only). f. Allow the plates to solidify at room temperature and then dry them before use.

2. Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. b. For this method, the final inoculum to be spotted on the plate should be approximately 10⁴ CFU per spot.

3. Inoculation: a. Using a multipoint inoculator (replicator) or a calibrated loop, spot 1-2 µL of each standardized inoculum onto the surface of the agar plates, starting with the drug-free control plate and moving to plates with increasing concentrations. b. Allow the inoculated spots to dry completely before inverting the plates.

4. Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. This is observed as the plate with the lowest drug concentration that has no visible bacterial colonies at the inoculation spot.

AgarDilutionWorkflow Agar Dilution Workflow for MIC Testing prep_stock Prepare this compound Stock & Dilutions (10x) prep_plates Incorporate this compound Dilutions into Molten Mueller-Hinton Agar; Pour Plates prep_stock->prep_plates Step 1 prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) spot_inoculate Spot Inoculate Plates with Standardized Bacteria (~10^4 CFU/spot) prep_inoculum->spot_inoculate Step 2 prep_plates->spot_inoculate Step 3 incubate Incubate Plates (16-20h at 35°C) spot_inoculate->incubate Step 4 read_mic Read Plates: Determine MIC (Lowest concentration plate with no growth) incubate->read_mic Step 5

Agar Dilution Workflow for MIC Testing

Data Interpretation and Reporting

The final MIC value (in µg/mL) should be reported. For clinical applications, this value is interpreted using clinical breakpoints established by regulatory bodies like CLSI or EUCAST to categorize an organism as Susceptible (S), Susceptible-Increased Exposure (I), or Resistant (R). For research and development, the MIC provides a direct quantitative measure of the antibiotic's potency. Any deviation from the expected QC ranges must be investigated before reporting results.

References

In Vivo Efficacy of Rufloxacin: Application Notes & Protocols for Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of rufloxacin, a long-acting fluoroquinolone antibiotic, in various animal models of infection. This document summarizes available quantitative data, details experimental protocols from key studies, and presents visual representations of experimental workflows to guide researchers in designing and interpreting preclinical studies.

Executive Summary

This compound has demonstrated efficacy in a range of animal models of bacterial infection, although its potency can vary depending on the infection site and the causative pathogen. Notably, its pharmacokinetic profile, characterized by a long half-life and high tissue penetration, contributes significantly to its protective effects. In systemic infections in mice, this compound generally shows lower efficacy compared to fluoroquinolones like ciprofloxacin and ofloxacin. However, in localized infections, such as respiratory infections in rats and subcutaneous infections in guinea pigs, its performance is comparable to these agents.[1] Furthermore, studies have highlighted its ability to completely eradicate Salmonella from the liver and spleen in murine models and have suggested immunomodulatory effects that enhance survival in fungal infections.[2][3]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the in vivo efficacy of this compound and its comparators in various animal models.

Table 1: Efficacy of this compound in a Murine Systemic Salmonella typhimurium Infection Model

Animal ModelBacterial StrainTreatment RegimenEfficacy EndpointOutcomeReference
BALB/c Mice (innately susceptible)Salmonella typhimuriumThis compound (dosage not specified) for brief or prolonged periodsBacterial EradicationEffective in controlling systemic infection.[2]
CBA Mice (innately resistant)Salmonella typhimuriumThis compound (dosage not specified) given early in the infectionBacterial EradicationComplete eradication of salmonellae from livers and spleens.[2]

Table 2: Comparative Efficacy of this compound in Various Animal Models

Animal ModelInfection TypeComparator DrugsRelative Efficacy of this compoundReference
MiceSystemic InfectionsCiprofloxacin, OfloxacinLower[1]
RatsRespiratory InfectionsCiprofloxacin, OfloxacinComparable[1]
Guinea PigsSubcutaneous InfectionsCiprofloxacin, OfloxacinComparable[1]

Table 3: Prophylactic Efficacy of this compound in a Murine Candida albicans Challenge Model

Animal ModelFungal StrainTreatment RegimenEfficacy EndpointOutcomeReference
MiceCandida albicansProphylactic administration of this compound (dosage not specified)Increased SurvivalIncreased survival of mice after challenge.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's in vivo efficacy.

Murine Systemic Infection Model (Salmonella typhimurium)

This protocol is based on studies evaluating the efficacy of this compound in treating systemic salmonellosis in mice.[2]

Objective: To determine the ability of this compound to control and eradicate a systemic Salmonella typhimurium infection in both susceptible and resistant mouse strains.

Materials:

  • Animals: BALB/c mice (innately susceptible to Salmonella) and CBA mice (innately resistant to Salmonella).

  • Bacterial Strain: Virulent Salmonella typhimurium.

  • Drug: this compound hydrochloride.

  • Equipment: Standard animal housing facilities, oral gavage needles, syringes, equipment for bacterial culture and enumeration (e.g., homogenizers, petri dishes, incubators).

Protocol:

  • Infection: Mice are infected intravenously with a predetermined lethal or sub-lethal dose of S. typhimurium.

  • Treatment: Treatment with this compound is initiated at a specified time post-infection. The drug is administered orally or via another appropriate route at various dosages and for different durations (brief vs. prolonged).

  • Efficacy Assessment:

    • Survival: Monitor and record mortality daily for a specified period (e.g., 21 days).

    • Bacterial Load: At selected time points, euthanize subsets of mice. Aseptically remove livers and spleens, homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Compare survival curves between treated and untreated groups using statistical methods such as the log-rank test. Compare CFU counts between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Murine_Systemic_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Acclimatize BALB/c and CBA Mice Infection Intravenous Infection Animal_Prep->Infection Bacteria_Prep Prepare S. typhimurium Inoculum Bacteria_Prep->Infection Treatment Administer this compound (Oral) Infection->Treatment Monitoring Monitor Survival Daily Treatment->Monitoring Sampling Euthanize and Sample Liver/Spleen Treatment->Sampling Survival_Analysis Analyze Survival Curves Monitoring->Survival_Analysis CFU_Count Homogenize and Plate for CFU Count Sampling->CFU_Count CFU_Analysis Compare Bacterial Loads CFU_Count->CFU_Analysis

Workflow for Murine Systemic Salmonella Infection Model.
Rat Respiratory Infection Model

This generalized protocol is based on comparative studies of fluoroquinolones in rat respiratory infection models.[1]

Objective: To evaluate the protective effect of this compound in a rat model of bacterial respiratory infection.

Materials:

  • Animals: Specific pathogen-free rats (e.g., Sprague-Dawley).

  • Bacterial Strain: A relevant respiratory pathogen (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae).

  • Drug: this compound hydrochloride.

  • Equipment: Intratracheal inoculation device, standard animal housing, equipment for assessing lung pathology and bacterial load.

Protocol:

  • Infection: Anesthetize rats and induce a respiratory infection via intratracheal instillation of a bacterial suspension.

  • Treatment: Begin treatment with this compound at a defined time post-infection. Administer the drug orally or by another relevant route at various doses. Include comparator drug groups (e.g., ciprofloxacin, ofloxacin) and a vehicle control group.

  • Efficacy Assessment:

    • Survival: Monitor survival rates over a defined period.

    • Bacterial Load: At the end of the study, euthanize the animals, aseptically remove the lungs, homogenize the tissue, and determine the bacterial load (CFU/gram of lung tissue).

    • Histopathology: Fix lung tissue samples for histopathological examination to assess the extent of inflammation and tissue damage.

  • Data Analysis: Compare survival rates, bacterial loads, and histopathological scores between the different treatment groups.

Rat_Respiratory_Infection_Workflow cluster_induction Infection Induction cluster_treatment Treatment and Monitoring cluster_evaluation Efficacy Evaluation Anesthesia Anesthetize Rats Inoculation Intratracheal Inoculation Anesthesia->Inoculation Treatment_Groups Administer this compound, Comparators, or Vehicle Inoculation->Treatment_Groups Daily_Monitoring Daily Survival Monitoring Treatment_Groups->Daily_Monitoring Euthanasia Euthanize at Study End Daily_Monitoring->Euthanasia Lung_Harvest Harvest Lungs Euthanasia->Lung_Harvest CFU_Determination Determine Lung Bacterial Load (CFU/g) Lung_Harvest->CFU_Determination Histo Histopathological Analysis Lung_Harvest->Histo

Workflow for Rat Respiratory Infection Model.
Guinea Pig Subcutaneous Infection Model

This generalized protocol is based on comparative efficacy studies of fluoroquinolones in guinea pig soft tissue infection models.[1]

Objective: To assess the efficacy of this compound in a localized subcutaneous infection model.

Materials:

  • Animals: Hartley guinea pigs.

  • Bacterial Strain: A relevant skin and soft tissue pathogen (e.g., Staphylococcus aureus).

  • Drug: this compound hydrochloride.

  • Equipment: Syringes, needles, calipers for measuring lesion size, equipment for bacterial culture.

Protocol:

  • Infection: Shave an area on the back of the guinea pigs and induce a subcutaneous infection by injecting a bacterial suspension.

  • Treatment: Initiate treatment with this compound at a specified time post-infection. Administer the drug orally or subcutaneously at various doses. Include comparator and control groups.

  • Efficacy Assessment:

    • Lesion Size: Measure the size of the resulting abscess or lesion daily using calipers.

    • Bacterial Load: At the end of the experiment, euthanize the animals, excise the lesion, homogenize the tissue, and determine the bacterial count (CFU/gram of tissue).

  • Data Analysis: Compare lesion sizes and bacterial loads between the treatment groups to determine the efficacy of this compound.

Guinea_Pig_Subcutaneous_Infection_Workflow Start Prepare Guinea Pigs (Shaving) Infect Subcutaneous Injection of Bacteria Start->Infect Treat Administer this compound/Comparators Infect->Treat Monitor Daily Monitoring of Lesion Size Treat->Monitor Endpoint Euthanize at Study Endpoint Monitor->Endpoint Excise Excise and Homogenize Lesion Endpoint->Excise Quantify Quantify Bacterial Load (CFU/g) Excise->Quantify Analyze Analyze Lesion Size and CFU Data Quantify->Analyze

Workflow for Guinea Pig Subcutaneous Infection Model.

Discussion and Conclusion

The available data indicate that this compound is an effective antimicrobial agent in various animal models of infection. Its long half-life and favorable tissue distribution likely contribute to its efficacy, particularly in localized infections of the respiratory tract and soft tissues, where its performance is comparable to that of ciprofloxacin and ofloxacin.[1] In systemic infections, while it can control and even eradicate pathogens like Salmonella typhimurium, its overall protective effect in mice appears to be less potent than that of other fluoroquinolones.[1][2] The immunomodulatory properties of this compound, as suggested by its prophylactic efficacy against Candida albicans, warrant further investigation.[3]

For researchers and drug development professionals, these findings underscore the importance of selecting the appropriate animal model to reflect the intended clinical application. While systemic mouse models may be suitable for initial screening, models of localized infection in rats and guinea pigs may provide more relevant insights into the potential efficacy of this compound in treating specific types of infections. Future studies should aim to provide more detailed quantitative data, including ED50 values and comprehensive pharmacokinetic/pharmacodynamic (PK/PD) analyses, to better characterize the in vivo profile of this compound.

References

Application of Rufloxacin in Urinary Tract Infection Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

In Vitro Susceptibility of Uropathogens to Rufloxacin

Table 1: Comparative In Vitro Activity of this compound and Other Fluoroquinolones against Uropathogens

OrganismThis compound MIC Range (µg/mL)Comparator(s) MIC Range (µg/mL)Reference
Escherichia coliNot SpecifiedNot Specified[3]
Klebsiella spp.Not SpecifiedNot Specified[3]
Proteus spp.Not SpecifiedNot Specified[3]
Staphylococcus spp.Not SpecifiedNot Specified[3]

Note: Specific MIC50 and MIC90 values for this compound are limited in the provided search results. The table reflects the general activity mentioned in the literature.

Pharmacokinetic Parameters of this compound

This compound exhibits a long elimination half-life, allowing for once-daily dosing.[4][5] Its pharmacokinetic profile is influenced by renal function.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults and Patients with Renal Impairment (Single 400 mg Oral Dose)

ParameterHealthy Subjects (GFR > 80 mL/min)Moderate Renal Impairment (GFR 30-80 mL/min)Severe Renal Impairment (GFR 8-29 mL/min)Reference
Elimination Half-life (t½) 30 ± 3 h36 ± 5 h44 ± 3 h[1]
Urinary Excretion (unchanged drug) 25-26%Not SpecifiedNot Specified[4]
Clinical Efficacy of this compound in Urinary Tract Infections

Clinical trials have evaluated the efficacy of this compound in both uncomplicated and complicated UTIs, often comparing it to other fluoroquinolones.

Table 3: Summary of Clinical Trial Outcomes for this compound in the Treatment of UTIs

Study PopulationTreatment RegimenComparator RegimenBacteriological Cure Rate (this compound)Clinical Cure Rate (this compound)Adverse Events (this compound)Reference
Women with Uncomplicated CystitisThis compound 400 mg single doseNorfloxacin 400 mg BID for 3 days94%Not Specified20% (mostly mild gastrointestinal and CNS)[5]
Women with Acute Uncomplicated CystitisThis compound 400 mg single dosePefloxacin 800 mg single dose88%85%19%[2]
Complicated Cystitis and Upper UTIsThis compound 400 mg loading dose, then 200 mg once daily (median 8 days)Ofloxacin 300 mg BID (median 8 days)90%Not Specified14.5% (minor adverse reactions)[4]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against uropathogens using the broth microdilution method, adapted from standardized procedures.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Uropathogen isolates (e.g., E. coli, K. pneumoniae, P. mirabilis, E. faecalis)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in sterile distilled water) at a concentration of 1000 µg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.008 to 128 µg/mL).

  • Inoculum Preparation: Culture the uropathogen isolates on appropriate agar plates overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy Testing: Mouse Model of Ascending Urinary Tract Infection

This protocol describes a murine model of ascending UTI to evaluate the in vivo efficacy of this compound.[5][6]

Materials:

  • Female mice (e.g., C3H/HeJ or BALB/c strain, 6-8 weeks old)

  • Uropathogenic Escherichia coli (UPEC) strain

  • Luria-Bertani (LB) broth

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile, soft polyethylene catheter

  • This compound for oral or parenteral administration

  • Vehicle control (e.g., sterile water or saline)

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation: Culture the UPEC strain in LB broth overnight at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend to a concentration of 1-5 x 10⁸ CFU/mL.

  • Induction of UTI: Anesthetize the mice. Carefully insert a sterile catheter through the urethra into the bladder. Instill 50 µL of the bacterial suspension (approximately 5 x 10⁷ CFU) directly into the bladder. Withdraw the catheter.

  • This compound Administration: At 24 hours post-infection, begin treatment with this compound. Administer the drug via oral gavage or subcutaneous injection at the desired dosage. A control group should receive the vehicle. Treatment can be administered once or twice daily for a specified duration (e.g., 3-7 days).

  • Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice. Aseptically harvest the bladder and kidneys.

  • Homogenize the tissues in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenates and plate on appropriate agar (e.g., MacConkey agar).

  • Incubate the plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the this compound-treated group to the vehicle-treated control group to determine the efficacy of the antibiotic.

Quantification of this compound in Urine: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the determination of this compound concentrations in urine samples using HPLC with UV detection.[2][4]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • This compound standard

  • Internal standard (e.g., another fluoroquinolone not present in the sample)

  • Urine samples from subjects administered this compound

  • Solid-phase extraction (SPE) cartridges for sample clean-up

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by spiking blank urine with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Perform a solid-phase extraction to clean up the sample and concentrate the analyte. Condition the SPE cartridge, load the urine sample, wash the cartridge to remove interfering substances, and elute the this compound and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature). A typical mobile phase might consist of a mixture of acetonitrile and phosphate buffer.

    • Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 296 nm).[2]

    • Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

rufloxacin_mechanism_of_action cluster_cell Inside Bacterial Cell This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Enters dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of this compound in bacterial cells.

in_vitro_susceptibility_workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution in 96-well Plates prep_this compound->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for in vitro susceptibility testing of this compound.

in_vivo_uti_model_workflow start Start prep_inoculum Prepare UPEC Inoculum start->prep_inoculum anesthetize Anesthetize Mice start->anesthetize catheterize Transurethral Catheterization & Inoculation prep_inoculum->catheterize anesthetize->catheterize infection_period 24h Infection Establishment catheterize->infection_period treatment Administer this compound or Vehicle (3-7 days) infection_period->treatment euthanize Euthanize Mice treatment->euthanize harvest Harvest Bladder and Kidneys euthanize->harvest homogenize Homogenize Tissues harvest->homogenize plate Serial Dilution and Plating homogenize->plate count_cfu Count CFU plate->count_cfu end End count_cfu->end

Caption: Workflow for in vivo efficacy testing in a mouse UTI model.

Conclusion

This compound has demonstrated efficacy in the treatment of both uncomplicated and complicated urinary tract infections, with a favorable pharmacokinetic profile that allows for once-daily dosing. The provided protocols offer a foundation for researchers to conduct further in vitro and in vivo studies to better characterize its activity against contemporary uropathogens and to explore its potential role in the management of UTIs. As with all fluoroquinolones, the potential for resistance development should be a key consideration in future research and clinical application.

References

Application Notes and Protocols: Utilizing Rufloxacin for Studies on Respiratory Tract Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of rufloxacin, a fluoroquinolone antibiotic, in research focused on common respiratory tract pathogens. This document outlines the mechanism of action, summarizes in vitro efficacy data, and provides detailed protocols for key experimental procedures.

Introduction to this compound

This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.[1][2] this compound has demonstrated good penetration into respiratory tissues, making it a candidate for the study of respiratory tract infections.[3][4]

In Vitro Activity of this compound and Other Fluoroquinolones

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae Ciprofloxacin120.25-3
Levofloxacin12≤0.03-64
Moxifloxacin0.120.25≤0.03-8
Haemophilus influenzae Ciprofloxacin0.0080.0150.004-1
Levofloxacin0.0080.0150.008-1
Moxifloxacin0.0150.060.004-0.5
Moraxella catarrhalis Ciprofloxacin0.0320.0320.008-0.125
Levofloxacin≤0.06≤0.06N/A
Moxifloxacin≤0.060.12N/A
Legionella pneumophila This compoundN/AN/A0.06-0.25
Chlamydia trachomatis This compoundN/AN/A2-4
Mycoplasma pneumoniae This compoundN/A4N/A

Note: Data for ciprofloxacin, levofloxacin, and moxifloxacin are included as representative fluoroquinolones. N/A indicates that specific data was not available in the reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against respiratory pathogens, adapted from CLSI guidelines.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for typical bacteria

  • Specialized broth for fastidious organisms (e.g., Haemophilus Test Medium Broth for H. influenzae)

  • 96-well microtiter plates

  • Bacterial cultures of respiratory pathogens

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plates to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (or longer for slower-growing organisms).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

This protocol determines the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile saline or PBS

  • Agar plates for colony counting

  • Incubator

  • Shaking incubator

Procedure:

  • Prepare Inoculum: Grow a bacterial culture to the early to mid-logarithmic phase. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Antibiotic Exposure: Add this compound at the desired concentrations to the bacterial suspensions. Include a growth control without any antibiotic.

  • Incubation: Incubate the cultures in a shaking incubator at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[5]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound on human lung epithelial cells.

Materials:

  • Human lung epithelial cell line (e.g., A549, BEAS-2B)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound solutions at various concentrations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the human lung epithelial cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

The primary mechanism of action of this compound, like other fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: this compound's primary mechanism of action.

Potential Impact on Bacterial Quorum Sensing

Some fluoroquinolones have been shown to interfere with bacterial quorum sensing (QS) systems, such as the las and rhl systems in Pseudomonas aeruginosa, which regulate virulence factor production and biofilm formation. This interference can occur at sub-inhibitory concentrations.

cluster_las Las System cluster_rhl Rhl System LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Virulence Virulence Factors & Biofilm Formation LasR->Virulence AHL1->LasR Activates AHL2 C4-HSL RhlI->AHL2 Synthesizes RhlR RhlR RhlR->Virulence AHL2->RhlR Activates This compound This compound (at sub-MIC) This compound->LasI May inhibit This compound->RhlI May inhibit

Caption: Potential interference of this compound with quorum sensing.

Modulation of Host Inflammatory Pathways

Fluoroquinolones can modulate host inflammatory responses by affecting signaling pathways such as NF-κB and MAPK in lung epithelial cells. This can lead to a reduction in the production of pro-inflammatory cytokines.

cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling LPS LPS MAPK MAPK Pathway (ERK, p38) LPS->MAPK IKK IKK Complex LPS->IKK Cytokines_in Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines_in->MAPK Cytokines_in->IKK NFkB NF-κB MAPK->NFkB Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits Cytokines_out Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) Nucleus->Cytokines_out Induces transcription of

Caption: Modulation of host cell inflammatory signaling by this compound.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound against respiratory pathogens.

Start Start: Select Respiratory Pathogen Strains MIC MIC Determination (Broth Microdilution) Start->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT on Lung Cells) Start->Cytotoxicity TimeKill Time-Kill Assay (Bactericidal/Bacteriostatic) MIC->TimeKill Inform concentrations DataAnalysis Data Analysis and Interpretation TimeKill->DataAnalysis Cytotoxicity->DataAnalysis End End: Characterize this compound's In Vitro Profile DataAnalysis->End

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes & Protocols: Rufloxacin-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rufloxacin is a fluoroquinolone antibiotic effective against a range of bacterial pathogens. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1][2][3][4] Conventional antibiotic therapies often face challenges such as poor bioavailability, rapid clearance, and the development of antimicrobial resistance.[5][6] Encapsulating this compound within nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations. Nanocarriers can enhance drug solubility, prolong circulation time, and enable targeted delivery to infection sites, thereby increasing therapeutic efficacy while minimizing systemic side effects.[6][7][8] These systems can be designed for passive targeting, leveraging the enhanced permeability and retention (EPR) effect at infection sites, or for active targeting by functionalizing the nanoparticle surface with ligands that bind to specific bacterial or host cell receptors.[7][8][9]

Mechanism of Action: this compound

This compound, like other fluoroquinolones, exerts its bactericidal effects by targeting essential bacterial enzymes.[3] It inhibits DNA gyrase, which is responsible for introducing negative supercoils into bacterial DNA, and topoisomerase IV, which separates interlinked daughter DNA molecules after replication.[1][2][10] This dual inhibition disrupts DNA synthesis and repair, leading to an accumulation of DNA breaks and ultimately, bacterial cell death.[1] The activity of this compound is concentration-dependent.[1][3]

cluster_drug This compound Action cluster_bacteria Bacterial Cell This compound This compound DNAGyrase DNA Gyrase This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication Enables DNA_Breaks DNA Strand Breaks DNAGyrase->DNA_Breaks TopoIV->Replication Enables TopoIV->DNA_Breaks CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to DNA_Breaks->CellDeath start Start organic_phase Prepare Organic Phase: Dissolve this compound & Polymer (e.g., PLGA) in solvent (e.g., DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase: Stabilizer solution (e.g., PVA in water) start->aqueous_phase emulsify Emulsification (Homogenization/Sonication) organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation (Magnetic Stirring) emulsify->evaporate centrifuge Collection & Washing (Centrifugation) evaporate->centrifuge lyophilize Lyophilization (Freeze-Drying) centrifuge->lyophilize end This compound-Loaded Nanoparticles (Powder) lyophilize->end cluster_physicochemical Physicochemical Properties cluster_invitro In Vitro Performance start Formulated Nanoparticles dls Particle Size (DLS) Zeta Potential (ELS) start->dls morphology Morphology (SEM/TEM) start->morphology ee_lc Encapsulation Efficiency & Loading Capacity (HPLC/UV) start->ee_lc release Drug Release Study dls->release ee_lc->release activity Antibacterial Assay (MIC) release->activity toxicity Cytotoxicity Assay (MTT) activity->toxicity cluster_system Systemic Circulation cluster_infection Infection Site (EPR Effect) NP This compound-NP (IV Administration) LeakyVessel Leaky Vasculature NP->LeakyVessel Extravasation Release Drug Release LeakyVessel->Release Accumulation Bacteria Bacteria Action Bactericidal Action Bacteria->Action Release->Bacteria Targets

References

Application Notes and Protocols for the Clinical Investigation of Rufloxacin in Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against common uropathogens.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[2] this compound exhibits a prolonged elimination half-life, allowing for once-daily dosing, which may offer an advantage in clinical practice.[3][4] These application notes provide a detailed framework for the experimental design of a Phase III clinical trial to evaluate the efficacy and safety of this compound for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis. The protocols outlined herein are based on current regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the development of new antibacterial agents.[4][5][6][7][8][9][10]

Preclinical Data Summary

A comprehensive understanding of the preclinical profile of this compound is essential for clinical trial design. The following tables summarize key preclinical data.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Key Uropathogens (MIC µg/mL)
OrganismThis compound (MIC90)Ciprofloxacin (MIC90)Levofloxacin (MIC90)
Escherichia coli121
Klebsiella pneumoniae242
Proteus mirabilis221
Pseudomonas aeruginosa844
Enterococcus faecalis484

Note: The MIC90 values for this compound are estimated based on available data for older fluoroquinolones and may need to be confirmed with contemporary isolates. Data for comparators are derived from recent surveillance studies.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterValueReference
Pharmacokinetics
Bioavailability (oral)~60%[6]
Peak Plasma Concentration (Cmax) after 400 mg oral dose2.56 - 4.4 mg/L[7]
Time to Peak Concentration (Tmax)1-4 hours[5]
Plasma Half-life (t1/2)28-30 hours[7]
Protein Binding60-80%[6]
ExcretionRenal and non-renal[6]
Pharmacodynamics
Primary TargetDNA gyrase and Topoisomerase IV[2][5]
Bactericidal ActivityConcentration-dependent[2]
Post-Antibiotic Effect (PAE)Present against most gram-negative pathogens
Key PK/PD IndexAUC/MIC

Clinical Trial Experimental Design

Study Title

A Phase III, Randomized, Double-Blind, Multicenter, Non-Inferiority Study to Evaluate the Efficacy and Safety of Oral this compound Compared to an Intravenous/Oral Standard-of-Care Regimen for the Treatment of Complicated Urinary Tract Infections, Including Acute Pyelonephritis, in Adults.

Study Objectives
  • Primary Objective: To demonstrate that the efficacy of oral this compound is non-inferior to a standard-of-care intravenous (IV) to oral antibiotic regimen in achieving a composite clinical and microbiological response in adult patients with cUTI, including acute pyelonephritis.

  • Secondary Objectives:

    • To evaluate the clinical response at the test-of-cure (TOC) visit.

    • To evaluate the microbiological response (eradication of baseline pathogen) at the TOC visit.

    • To assess the safety and tolerability of this compound.

    • To characterize the pharmacokinetic profile of this compound in the target patient population.

Investigational Plan

A diagram of the overall experimental workflow is provided below.

G cluster_screening Screening Phase cluster_randomization Randomization & Treatment cluster_assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_this compound This compound Arm (Oral this compound + IV/Oral Placebo) Randomization->Treatment_this compound Treatment_Comparator Comparator Arm (IV/Oral Standard of Care + Oral Placebo) Randomization->Treatment_Comparator Day3_5_Assessment End of IV Therapy/Early Assessment (Day 3-5) Treatment_this compound->Day3_5_Assessment Treatment_Comparator->Day3_5_Assessment Day7_10_Treatment End of Treatment (Day 7-10) Day3_5_Assessment->Day7_10_Treatment TOC_Visit Test of Cure Visit (Day 17-24) Day7_10_Treatment->TOC_Visit Late_Follow_Up Late Follow-up (Day 28-35) TOC_Visit->Late_Follow_Up

Figure 1: Experimental Workflow for the this compound Phase III cUTI Trial.
Study Population

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Diagnosis of cUTI, defined as a urinary tract infection in a patient with a structural or functional abnormality of the genitourinary tract, or acute pyelonephritis.

    • Presence of at least two of the following signs or symptoms: fever, urgency, frequency, dysuria, suprapubic pain, or flank pain.

    • A pre-treatment urine specimen showing pyuria and a uropathogen at a specified colony count.

  • Exclusion Criteria:

    • Known hypersensitivity to fluoroquinolones.

    • Pregnancy or breastfeeding.

    • Severe renal impairment.

    • Concomitant use of medications known to interact with fluoroquinolones.

Study Treatments
  • Investigational Arm: Oral this compound 400 mg once daily for 7-10 days, plus a matching IV placebo for the initial 3-5 days.

  • Comparator Arm: An appropriate standard-of-care IV antibiotic (e.g., a third-generation cephalosporin or a carbapenem, based on local resistance patterns and 2025 IDSA/EAU guidelines) for 3-5 days, followed by an oral standard-of-care antibiotic for a total of 7-10 days, plus a matching oral placebo for this compound.[3][4]

Efficacy Endpoints
  • Primary Efficacy Endpoint: The proportion of patients in the microbiological intent-to-treat (micro-ITT) population with a composite response of clinical cure and microbiological eradication at the TOC visit (Day 17-24).

    • Clinical Cure: Resolution of baseline signs and symptoms of cUTI.

    • Microbiological Eradication: Reduction of the baseline uropathogen to <10^3 CFU/mL in the urine culture.

  • Secondary Efficacy Endpoints:

    • Clinical cure rate at the TOC visit.

    • Microbiological eradication rate at the TOC visit.

    • Composite response at the late follow-up visit (Day 28-35).

Safety Assessments

Safety will be monitored through the collection of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests at specified time points throughout the study.

Experimental Protocols

Protocol for Urine Specimen Collection and Microbiology
  • Specimen Collection: A mid-stream urine sample will be collected from each patient at screening, end of treatment, and the TOC visit.

  • Transport: Samples will be transported to the central laboratory under refrigerated conditions within 24 hours.

  • Culture and Identification: Urine will be cultured on appropriate media to quantify and identify the uropathogen(s).

  • Antimicrobial Susceptibility Testing (AST): The minimum inhibitory concentrations (MICs) of this compound and comparator agents will be determined for all baseline pathogens using broth microdilution according to CLSI guidelines.

Protocol for Clinical Assessment
  • Baseline Assessment: A thorough medical history, physical examination, and assessment of cUTI signs and symptoms will be performed at baseline.

  • Daily Assessments: While hospitalized, patients will be assessed daily for clinical signs and symptoms.

  • Follow-up Assessments: Clinical assessments will be repeated at the end of treatment, TOC, and late follow-up visits.

Protocol for Pharmacokinetic Sampling and Analysis
  • Sampling: For a subset of patients, sparse blood samples will be collected at pre-specified time points after this compound administration.

  • Sample Processing: Plasma will be separated and stored frozen until analysis.

  • Bioanalysis: this compound concentrations in plasma will be determined using a validated LC-MS/MS method.

  • Data Analysis: Population pharmacokinetic modeling will be used to characterize the pharmacokinetic parameters of this compound in the study population.

Signaling Pathway Diagram

The mechanism of action of this compound, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this pathway.

G cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables DNA_Replication->Cell_Division

References

Application Notes and Protocols for Rufloxacin Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2][3][4] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2] Accurate determination of the susceptibility of clinical isolates to this compound is crucial for guiding therapeutic decisions and monitoring the emergence of resistance.

These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound against clinical bacterial isolates using standardized laboratory methods. The included data, derived from historical in vitro studies, offers insights into the activity of this compound against key pathogens.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.

This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive target) This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Breaks disruption of Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound against various clinical isolates from published studies. It is important to note that this data is primarily from older studies, and local resistance patterns may have evolved.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae and Pseudomonas aeruginosa

OrganismNo. of StrainsMIC90 (mg/L)
Enterobacteriaceae (general)-1-8[1]
Escherichia coli-0.5-8[2][3]
Klebsiella spp.-32[1]
Serratia spp.-32[1]
Enterobacter spp.-64[1]
Pseudomonas aeruginosa-Not Active[2][3]

Table 2: In Vitro Activity of this compound against Respiratory Pathogens

OrganismNo. of StrainsMIC90 (mg/L)
Haemophilus influenzae-0.5[1]
Moraxella catarrhalis-1[1]
Streptococcus pneumoniae-32[1]

Table 3: In Vitro Activity of this compound against Gram-Positive Cocci

OrganismNo. of StrainsMIC90 (mg/L)
Staphylococcus aureus-2-8[1][2][3]
Group A and B Streptococci-4-64[3]
Enterococci-Not Active[3]

Note on Interpretive Criteria: As of the current date, specific clinical breakpoints for this compound have not been established by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should refer to the current CLSI M100 and EUCAST breakpoint tables for guidance on interpreting MICs for fluoroquinolones as a class, keeping in mind that cross-resistance can occur.[1]

Experimental Protocols

The following are detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound using standardized methods.

General Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate (Pure Culture) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculation of Media Inoculum->Inoculation Rufloxacin_Stock This compound Stock Solution Dilution Serial Dilution of this compound Rufloxacin_Stock->Dilution Media Growth Media (e.g., Mueller-Hinton) Media->Dilution Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Inspection for Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination Interpretation Interpret Results (S, I, R) MIC_Determination->Interpretation

Caption: General workflow for antimicrobial susceptibility testing.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium in a 96-well microtiter plate format.

Materials:

  • This compound analytical grade powder

  • Appropriate solvent (e.g., sterile distilled water, adjusted for pH if necessary)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Incubator (35°C ± 2°C)

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 mg/L or higher.

  • Prepare Serial Dilutions:

    • Dispense 100 µL of CAMHB into each well of the microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare Bacterial Inoculum:

    • From a pure culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating this compound into an agar medium upon which the bacterial isolates are spotted.

Materials:

  • This compound analytical grade powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • QC strains

Procedure:

  • Prepare this compound-Agar Plates:

    • Prepare a series of twofold dilutions of this compound in sterile distilled water at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound dilution to 9 parts of molten MHA to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 104 CFU per spot.

  • Inoculation: Spot the diluted bacterial suspensions onto the surface of the this compound-containing agar plates and a growth control plate (no antibiotic) using an inoculum replicator.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound disks (concentration to be determined based on preliminary MIC data, as standard disks may not be commercially available)

  • Mueller-Hinton Agar plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

  • QC strains

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.

  • Apply Disks: Aseptically apply the this compound disks to the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: The zone diameters are interpreted as susceptible, intermediate, or resistant according to standardized tables. As no official breakpoints for this compound exist, interpretation would require correlation with MIC data.

Quality Control

Adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results.

  • QC Strains: The following QC strains are recommended for monitoring the performance of fluoroquinolone susceptibility testing:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

  • Frequency: QC testing should be performed each day that patient isolates are tested.

  • Acceptable Ranges: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges published in the current CLSI M100 or EUCAST QC documents. If QC results are out of range, patient results should not be reported until the issue is identified and resolved.

Conclusion

The protocols outlined in these application notes provide a framework for the standardized susceptibility testing of this compound against clinical bacterial isolates. While historical data suggests this compound has activity against a range of pathogens, the lack of current, comprehensive susceptibility data and official clinical breakpoints necessitates careful interpretation of results. It is imperative that laboratories follow established, standardized methodologies and rigorous quality control practices to ensure the reliability of their findings. For clinical purposes, the use of antibiotics with well-established breakpoints and current susceptibility data is recommended.

References

Quantitative Analysis of Rufloxacin in Prostatic Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative analysis of rufloxacin in prostatic tissue. The information compiled is intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic studies and to aid drug development professionals in evaluating the distribution of this antibiotic in the target tissue.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that has been investigated for the treatment of bacterial prostatitis due to its favorable pharmacokinetic profile and penetration into prostatic tissue.[1] Accurate quantification of this compound in this target tissue is crucial for understanding its efficacy, optimizing dosing regimens, and conducting bioequivalence studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed and reliable technique for this purpose.[1][2]

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, this compound's primary mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and bacterial DNA, this compound induces breaks in the DNA strands, ultimately leading to bacterial cell death.

This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of action of this compound.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of this compound in human plasma and its penetration into prostatic tissue and fluid, as determined by HPLC.

ParameterValueReference
Dosing Regimen 400 mg orally ~16h before surgery, followed by 200 mg ~5h before surgery[1]
Mean Prostatic Tissue to Plasma Concentration Ratio 1.9[1]
Mean Prostatic Fluid to Plasma Concentration Ratio 1.5[1]

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of this compound in prostatic tissue, adapted from established HPLC methods for this compound in biological fluids and other fluoroquinolones in prostatic tissue.[2][3][4][5]

Sample Preparation: Prostatic Tissue Homogenization

This protocol describes the extraction of this compound from prostatic tissue samples for subsequent HPLC analysis.

cluster_sample_prep Sample Preparation Workflow start Start weigh_tissue Weigh Prostatic Tissue Sample start->weigh_tissue add_buffer Add Homogenization Buffer weigh_tissue->add_buffer homogenize Homogenize Tissue add_buffer->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter Supernatant collect_supernatant->filter hplc_injection Inject into HPLC System filter->hplc_injection end End hplc_injection->end

Workflow for Prostatic Tissue Sample Preparation.

Materials:

  • Prostatic tissue samples

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Homogenizer (e.g., rotor-stator or ultrasonic)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Accurately weigh a portion of the prostatic tissue sample (e.g., 100-500 mg).

  • Add a specific volume of cold homogenization buffer to the tissue sample (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenize the tissue sample on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the extracted this compound.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Transfer the filtered supernatant to an HPLC vial for analysis.

HPLC Method for this compound Quantification

This protocol provides the chromatographic conditions for the separation and quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 10 µm particle size)
Mobile Phase A mixture of orthophosphoric acid, tetrabutylammonium iodide, and methanol. The exact composition should be optimized. A starting point could be a buffered aqueous phase and an organic modifier.
Flow Rate 1.8 mL/min
Detection Wavelength 295 nm
Injection Volume 20 µL
Internal Standard Pipemidic acid (optional, but recommended for improved accuracy)

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of this compound standard solutions of known concentrations in the homogenization buffer to create a calibration curve.

  • If using an internal standard, add a constant amount of pipemidic acid to all standards and samples.

  • Inject the prepared standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard (if used).

  • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the standards.

  • Determine the concentration of this compound in the prostatic tissue samples by interpolating their peak area ratios from the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

The protocols and data presented provide a robust framework for the quantitative analysis of this compound in prostatic tissue. By employing the described sample preparation and HPLC methods, researchers can obtain accurate and reliable data on the distribution of this compound in this key target site, thereby facilitating further research and clinical development of this antibiotic for the treatment of prostatic infections. Adherence to proper method validation procedures is essential to ensure the integrity of the generated data.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Rufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to rufloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: this compound, a fluoroquinolone antibiotic, primarily faces bacterial resistance through two main mechanisms:

  • Target Site Mutations: Alterations in the genes encoding the primary bacterial targets of fluoroquinolones, namely DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[1][2][3] Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC are most common.[4][5]

  • Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing the antibiotic from reaching its intracellular targets.[6][7][8] Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are implicated in this process.[6]

A less common mechanism is enzymatic inactivation , where bacterial enzymes modify and inactivate the antibiotic.[9][10] Plasmid-mediated resistance, through genes like qnr which protect the target enzymes, can also contribute to reduced susceptibility.[2]

Q2: My sequencing results for gyrA and parC from a this compound-resistant isolate show no mutations in the QRDR. What are other possibilities?

A2: If you do not find mutations in the QRDR of gyrA and parC, consider the following possibilities:

  • Efflux Pump Overexpression: The resistance may be due to the increased activity of one or more efflux pumps. You can investigate this by performing an efflux pump activity assay, such as the ethidium bromide-agar cartwheel method, or by quantifying the expression of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli) using RT-qPCR.

  • Mutations Outside the QRDR: While less common, mutations outside the defined QRDR of gyrA and parC can sometimes contribute to resistance.

  • Mutations in gyrB or parE: Although rarer, mutations in the genes encoding the B and E subunits of DNA gyrase and topoisomerase IV can also confer resistance.

  • Plasmid-Mediated Resistance: The isolate may carry plasmids with resistance genes such as qnr or those encoding antibiotic-modifying enzymes. You can screen for these genes using PCR.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, changes in porin expression can limit the influx of the antibiotic.

Q3: I am observing a low-level increase in the Minimum Inhibitory Concentration (MIC) for this compound. What could be the cause?

A3: A low-level increase in MIC is often the first step towards high-level resistance. Potential causes include:

  • A single mutation in gyrA or parC: Often, the initial mutation confers a low level of resistance.[4]

  • Basal level or slightly increased expression of efflux pumps: This can provide a small but significant increase in the MIC.[8]

  • Presence of a plasmid-mediated resistance gene: Genes like qnr typically provide low-level resistance.[2]

It is important to investigate these isolates further, as they may acquire additional mutations leading to high-level resistance under continued antibiotic pressure.

Q4: Is enzymatic degradation a significant mechanism of clinical resistance to this compound?

A4: While some microorganisms, particularly fungi in environmental settings, can degrade fluoroquinolones, enzymatic degradation is not considered a primary mechanism of clinical resistance in bacteria, unlike the resistance seen with beta-lactam antibiotics.[11] The major contributors to clinically relevant this compound resistance are target-site mutations and efflux pump overexpression.

Troubleshooting Guides

Problem: Inconsistent MIC Results for this compound
Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the bacterial suspension is standardized to a 0.5 McFarland standard for each experiment.
Media and incubation conditions Use cation-adjusted Mueller-Hinton broth/agar and maintain a consistent incubation temperature and duration.
This compound solution degradation Prepare fresh stock solutions of this compound and store them protected from light.
Bacterial contamination Streak a sample of the inoculum on a non-selective agar plate to check for purity.
Problem: PCR Amplification of gyrA or parC Fails
Possible Cause Troubleshooting Step
Poor DNA quality Re-extract genomic DNA and assess its purity (A260/280 ratio) and integrity (agarose gel electrophoresis).
Incorrect primer design Verify that the primers are specific to the target bacterium and the gene of interest. Consider designing alternative primer sets.
Suboptimal PCR conditions Optimize the annealing temperature using a gradient PCR. Adjust MgCl2 concentration and extension time as needed.
Presence of PCR inhibitors Dilute the DNA template or use a DNA polymerase that is more resistant to inhibitors.
Problem: Ambiguous Results in the Ethidium Bromide-Agar Cartwheel Assay
Possible Cause Troubleshooting Step
Inappropriate ethidium bromide concentration Test a range of ethidium bromide concentrations to find the optimal concentration that differentiates between susceptible and resistant strains.
Inconsistent inoculum density Standardize the bacterial inoculum for each strain being tested.
Subjective interpretation of fluorescence Use a UV transilluminator with a camera to capture images for more objective comparison. Include well-characterized control strains (with and without known efflux pump activity).

Quantitative Data

Note: this compound-specific quantitative data is limited in the current literature. The following tables provide data for other fluoroquinolones (e.g., ciprofloxacin, levofloxacin) to illustrate the expected impact of different resistance mechanisms. The magnitude of resistance to this compound may vary.

Table 1: Impact of gyrA and parC Mutations on Fluoroquinolone MICs in E. coli

Genotype Amino Acid Substitution(s) Ciprofloxacin MIC (µg/mL) Reference
Wild-TypeNone0.015[12]
gyrAS83L0.25[12]
gyrAD87N0.25[12]
gyrAS83L + D87N0.38[12]
gyrA + parCS83L + D87N + S80I32[12]

Table 2: Contribution of Efflux Pumps to Fluoroquinolone Resistance in P. aeruginosa

Strain/Condition Efflux Pump Status Levofloxacin MIC (µg/mL) Fold-change in MIC with Efflux Pump Inhibitor Reference
Resistant Isolate 1Overexpressed12816[13]
Resistant Isolate 2Overexpressed648[13]
Susceptible IsolateBasal expression12[13]

Experimental Protocols

Protocol 1: Amplification and Sequencing of the gyrA QRDR

Objective: To identify mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene.

Materials:

  • Bacterial culture

  • Genomic DNA extraction kit

  • gyrA forward and reverse primers

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight bacterial culture using a commercial kit.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 1X PCR buffer, 200 µM each dNTP, 0.5 µM each of forward and reverse primers for the gyrA QRDR, 1.25 units of Taq polymerase, and 50-100 ng of genomic DNA.

    • Use the following cycling conditions (may require optimization):

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • Verification of Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

  • PCR Product Purification: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product and the corresponding primers for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type gyrA sequence from a susceptible reference strain to identify any nucleotide changes and the corresponding amino acid substitutions.

Protocol 2: Ethidium Bromide-Agar Cartwheel Assay for Efflux Pump Activity

Objective: To qualitatively assess the activity of efflux pumps in bacterial isolates.

Materials:

  • Bacterial cultures

  • Mueller-Hinton agar

  • Ethidium bromide (EtBr) stock solution

  • Petri dishes

  • UV transilluminator

Methodology:

  • Prepare EtBr-Agar Plates: Prepare Mueller-Hinton agar and autoclave. Cool to 50-55°C and add EtBr to final concentrations ranging from 0.5 to 2.5 mg/L. Pour the plates and allow them to solidify. Protect the plates from light.

  • Prepare Inoculum: Grow bacterial cultures to mid-log phase and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculate Plates:

    • Mark radial lines on the bottom of the EtBr-agar plates to create a cartwheel pattern, allowing for the testing of multiple isolates on one plate.

    • Using a sterile swab, inoculate each isolate in a single line from the center to the edge of the plate.

    • Include a known susceptible strain (low efflux) and a known resistant strain (high efflux) as controls.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Visualization:

    • Examine the plates under a UV transilluminator.

    • The minimum concentration of EtBr that produces fluorescence in the bacterial growth is recorded.

    • Strains with high efflux pump activity will require higher concentrations of EtBr to fluoresce, as the EtBr is actively pumped out of the cells.

Visualizations

cluster_0 Bacterial Cell Rufloxacin_out This compound (extracellular) Porin Porin Channel Rufloxacin_out->Porin Entry Rufloxacin_in This compound (intracellular) Porin->Rufloxacin_in EffluxPump Efflux Pump EffluxPump->Rufloxacin_out Expulsion Rufloxacin_in->EffluxPump Binding DNA_Gyrase DNA Gyrase/Topoisomerase IV Rufloxacin_in->DNA_Gyrase Inhibition Replication_Fork DNA Replication Blocked DNA_Gyrase->Replication_Fork

Caption: Overview of this compound Action and Resistance Mechanisms.

Start Isolate this compound-Resistant Bacterium MIC Determine this compound MIC Start->MIC Sequencing Sequence gyrA and parC QRDRs MIC->Sequencing Efflux_Assay Perform Efflux Pump Assay MIC->Efflux_Assay Mutation_Found Mutation(s) in gyrA/parC? Sequencing->Mutation_Found Efflux_Detected Increased Efflux Activity? Efflux_Assay->Efflux_Detected Mutation_Found->Efflux_Assay No Target_Site_Resistance Target-Site Resistance Confirmed Mutation_Found->Target_Site_Resistance Yes Efflux_Resistance Efflux-Mediated Resistance Confirmed Efflux_Detected->Efflux_Resistance Yes Other_Mechanisms Investigate Other Mechanisms (e.g., plasmid-mediated) Efflux_Detected->Other_Mechanisms No

Caption: Experimental Workflow for Investigating this compound Resistance.

References

Technical Support Center: Overcoming Rufloxacin Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming rufloxacin resistance in clinical isolates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in clinical isolates?

A1: this compound, a fluoroquinolone antibiotic, primarily faces resistance through three main mechanisms:

  • Target-Site Mutations: This is the most common mechanism and involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes. These genes encode for DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. Alterations in these regions reduce the binding affinity of this compound to its targets.[1][2][3]

  • Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics like this compound out of the cell. This prevents the drug from reaching its intracellular target at a high enough concentration to be effective.[4][5]

  • Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of plasmids carrying quinolone resistance (qnr) genes or genes encoding antibiotic-modifying enzymes. These mechanisms typically confer low-level resistance that can facilitate the selection of higher-level resistance mutations.[1][3]

Q2: We are observing high-level resistance to this compound in our isolates. What could be the cause?

A2: High-level resistance to fluoroquinolones like this compound is often the result of a combination of resistance mechanisms. It is common to find clinical isolates that harbor mutations in both gyrA and parC genes.[2][6][7] The simultaneous presence of these mutations can have an additive effect on the Minimum Inhibitory Concentration (MIC). Furthermore, the overexpression of efflux pumps in an isolate with target-site mutations can lead to even higher levels of resistance.[6][7]

Q3: If an isolate is resistant to other fluoroquinolones (e.g., ciprofloxacin, levofloxacin), is it likely to be resistant to this compound as well?

A3: Yes, cross-resistance among fluoroquinolones is a common phenomenon due to their shared mechanisms of action and resistance.[8] An isolate demonstrating resistance to ciprofloxacin or levofloxacin, particularly due to target-site mutations or enhanced efflux, will very likely exhibit reduced susceptibility to this compound. However, the precise MIC values may differ between the various fluoroquinolones.

Q4: What are the primary laboratory strategies to explore for overcoming this compound resistance?

A4: Several in-vitro strategies can be investigated to combat this compound resistance:

  • Combination Therapy: Combining this compound with other classes of antibiotics can lead to synergistic or additive effects, potentially overcoming resistance.

  • Efflux Pump Inhibitors (EPIs): The use of EPIs, such as Phenylalanine-Arginine β-Naphthylamide (PAβN), in conjunction with this compound can restore its activity by blocking the extrusion of the antibiotic from the bacterial cell.[4][9]

  • Adjuvant Therapy: Investigating novel non-antibiotic compounds that can disrupt bacterial processes, such as virulence or biofilm formation, can make the bacteria more susceptible to this compound.[9]

Section 2: Troubleshooting Guides

Issue 1: Higher than expected this compound MIC values in your isolates.

Potential Cause Troubleshooting & Optimization
Target-Site Mutations 1. Sequence the QRDRs of the gyrA and parC genes to identify known resistance-conferring mutations. 2. Compare the sequences to a susceptible reference strain.
Efflux Pump Overexpression 1. Perform an efflux pump inhibition assay using a known EPI like PAβN. A significant reduction in the this compound MIC in the presence of the EPI suggests efflux pump activity. 2. Quantify the expression of major efflux pump genes (e.g., using RT-qPCR) and compare to a susceptible control strain.
Plasmid-Mediated Resistance 1. Screen for the presence of qnr genes (qnrA, qnrB, qnrS) and other plasmid-mediated quinolone resistance (PMQR) genes using PCR.

Issue 2: Inconsistent results in this compound susceptibility testing.

Potential Cause Troubleshooting & Optimization
Experimental Variability 1. Standardize your inoculum preparation. Ensure the bacterial suspension is consistently at the correct turbidity (e.g., 0.5 McFarland standard). 2. Verify the concentration and purity of your this compound stock solution. 3. Routinely use appropriate quality control (QC) strains with known this compound MICs in every experiment to ensure the assay is performing correctly.
Heteroresistance 1. Consider population analysis profiles (PAPs). This involves plating the bacterial culture on a series of agar plates with increasing concentrations of this compound to detect subpopulations with higher resistance levels.

Section 3: Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Fluoroquinolones against Clinical Isolates.

(Note: Data for this compound is limited in publicly available literature; therefore, representative data for other fluoroquinolones are provided as a reference.)

Bacterial Species Fluoroquinolone Susceptible MIC Range (µg/mL) Resistant MIC Range (µg/mL) Reference
Escherichia coliCiprofloxacin≤ 1≥ 4[10]
Escherichia coliNorfloxacin≤ 4≥ 16[10]
Pseudomonas aeruginosaCiprofloxacin≤ 1≥ 4[4]
Pseudomonas aeruginosaLevofloxacin≤ 2≥ 8[4]
Staphylococcus aureus (MSSA)Levofloxacin≤ 1≥ 4[7]
Staphylococcus aureus (MRSA)Levofloxacin≤ 1≥ 4[7]
Klebsiella pneumoniaeCiprofloxacin≤ 1≥ 4[11]

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Fluoroquinolone MIC.

(Note: This table illustrates the expected outcome of an EPI experiment, with example fold-reductions in MIC.)

Bacterial Isolate Fluoroquinolone MIC (µg/mL) without EPI MIC (µg/mL) with PAβN (20 µg/mL) Fold Reduction in MIC
This compound-Resistant P. aeruginosaThis compound6488
Ciprofloxacin-Resistant K. pneumoniaeCiprofloxacin128168
Levofloxacin-Resistant S. aureusLevofloxacin3248

Section 4: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution using cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the clinical isolate overnight on an appropriate agar plate. Resuspend colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Sequencing of the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC
  • DNA Extraction: Extract genomic DNA from the this compound-resistant clinical isolate using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers. An example set of primers for P. aeruginosa is:

    • gyrA-F: 5'-GTGTGCTTTATGCCATGAG-3'

    • gyrA-R: 5'-GGTTTCCTTTTCCAGGTC-3'

    • parC-F: 5'-CATCGTCTACGCCATGAG-3'

    • parC-R: 5'-AGCAGCACCTCGGAATAG-3'[12]

  • PCR Product Purification: Purify the PCR products using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC sequences of the corresponding bacterial species to identify any mutations.

Protocol 3: Efflux Pump Inhibition Assay using Phenylalanine-Arginine β-Naphthylamide (PAβN)
  • Perform MIC Determination: Determine the MIC of this compound for the resistant isolate as described in Protocol 1.

  • Prepare Plates with EPI: Prepare a 96-well microtiter plate with serial dilutions of this compound as in Protocol 1. In a parallel plate, prepare the same serial dilutions of this compound, but add PAβN to each well at a fixed sub-inhibitory concentration (e.g., 20 µg/mL).

  • Inoculation and Incubation: Inoculate both plates with the bacterial suspension and incubate as described in Protocol 1.

  • Determine MICs and Fold Reduction: Determine the MIC of this compound in the absence and presence of PAβN. Calculate the fold reduction in MIC. A ≥4-fold reduction is typically considered indicative of significant efflux pump activity.

Protocol 4: Checkerboard Assay for Synergy Testing
  • Prepare Antibiotic Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound along the y-axis and a second antibiotic along the x-axis in CAMHB.

  • Inoculate: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)

  • Interpret Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Indifference

    • FIC Index > 4: Antagonism

Section 5: Visualizations

experimental_workflow start Clinical Isolate with this compound Resistance mic Determine this compound MIC (Broth Microdilution) start->mic high_mic High MIC Observed mic->high_mic investigate Investigate Resistance Mechanisms high_mic->investigate qrdr Sequence gyrA/parC QRDRs investigate->qrdr Target-Site Mutations? efflux Efflux Pump Inhibition Assay investigate->efflux Efflux Pump Overexpression? pmqr PCR for PMQR Genes investigate->pmqr Plasmid-Mediated Resistance? strategies Explore Strategies to Overcome Resistance qrdr->strategies efflux->strategies pmqr->strategies combo Combination Therapy (Checkerboard Assay) strategies->combo epi Efflux Pump Inhibitors strategies->epi adjuvant Adjuvant Therapy strategies->adjuvant outcome Restored this compound Susceptibility? combo->outcome epi->outcome adjuvant->outcome efflux_pump_mechanism cluster_cell Bacterial Cell rufloxacin_in This compound target DNA Gyrase / Topoisomerase IV rufloxacin_in->target Inhibition of DNA Replication efflux_pump Efflux Pump rufloxacin_in->efflux_pump Binding rufloxacin_out This compound (Extruded) efflux_pump->rufloxacin_out Active Transport epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Inhibition logical_relationship resistance This compound Resistance target_mutation Target-Site Mutations (gyrA/parC) resistance->target_mutation efflux_overexpression Efflux Pump Overexpression resistance->efflux_overexpression pmqr Plasmid-Mediated Resistance (qnr) resistance->pmqr high_level_resistance High-Level Resistance target_mutation->high_level_resistance efflux_overexpression->high_level_resistance

References

Rufloxacin adverse effects and toxicity in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rufloxacin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical evaluation of this fluoroquinolone antibiotic.

Frequently Asked Questions (FAQs)

General Toxicity

Question: What are the known acute toxicity liabilities of this compound in preclinical models?

Question: What are the potential target organs for toxicity in repeat-dose preclinical studies with this compound?

Answer: While specific subchronic toxicity data for this compound is limited in public literature, studies on other fluoroquinolones can provide insights into potential target organs. For example, a 13-week oral subchronic toxicity study of irloxacin in rats identified the kidney as the primary target organ.[1] Findings included degeneration and/or dilatation of proximal renal tubules and chronic interstitial nephritis at higher doses.[1] Other observed effects were increased liver and kidney weights, and changes in plasma lipids.[1] For prulifloxacin, a 28-day study in rats indicated that its active metabolite, ulifloxacin, distributed to and caused abnormalities in the liver, stomach, joints, and lungs.[3] Therefore, in repeat-dose studies with this compound, it is crucial to monitor renal, hepatic, and musculoskeletal systems closely.

Phototoxicity and Photogenotoxicity

Question: Is this compound phototoxic, and what is the underlying mechanism?

Answer: Yes, this compound is a known UVA photosensitizer.[4][5] The mechanism of this compound-induced phototoxicity involves the absorption of UVA radiation, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can cause cellular damage.[5][6] This is a common characteristic of many fluoroquinolones.[6][7]

Question: Does this compound have photogenotoxic potential?

Answer: Yes, preclinical studies in yeast (Saccharomyces cerevisiae) have demonstrated the photogenotoxic potential of this compound.[4][5] Upon UVA irradiation, this compound induces DNA damage, primarily in the form of 8-oxo-7,8-dihydroguanine (8-oxoGua), which can lead to mutations.[5] The resulting mutations are predominantly GC>TA transversions.[5]

Genotoxicity

Question: What is the expected outcome of in vitro genotoxicity assays for this compound?

Answer: Specific genotoxicity data for this compound is not widely published. However, as a class, fluoroquinolones have been shown to induce genotoxic effects in some in vitro assays. For example, some fluoroquinolones can cause structural chromosomal aberrations and induce micronuclei in mammalian cell lines.[4] It is believed that this may be due to their interaction with mammalian topoisomerase II, an enzyme functionally related to their bacterial target, DNA gyrase.[4] Fluoroquinolones have been reported to initiate genotoxic effects at concentrations above 50 μg/mL in some studies.[8]

Cardiotoxicity

Question: What is the potential for this compound to cause cardiotoxicity in preclinical studies?

Neurotoxicity

Question: What are the potential neurotoxic effects of this compound in preclinical models?

Answer: Specific preclinical neurotoxicity studies on this compound are not well-documented in the public domain. However, the fluoroquinolone class is known to have potential neurotoxic effects.[11][12] The proposed mechanisms for fluoroquinolone-induced neurotoxicity include inhibition of GABA-A receptors and activation of NMDA receptors.[13] In animal models, other fluoroquinolones like norfloxacin have been shown to induce epileptiform discharges on EEG, accompanied by limb twitching and seizures at higher doses.[12] Behavioral changes have also been noted.[14] Therefore, preclinical neurotoxicity assessment of this compound should include a functional observational battery and potentially EEG monitoring in relevant animal models.

Crystalluria and Nephrotoxicity

Question: Does this compound have the potential to cause crystalluria and subsequent nephrotoxicity?

Answer: While specific preclinical data on this compound-induced crystalluria is scarce, this is a known adverse effect for some other fluoroquinolones, such as ciprofloxacin.[15][16] The formation of crystals in the urine is often pH-dependent, with a higher risk in alkaline urine (pH ≥ 7.3).[15] This can lead to tubular obstruction and acute kidney injury.[16] Given this, it is prudent to monitor for crystalluria and renal function in preclinical studies with this compound, particularly at high doses and with consideration of urinary pH.

Troubleshooting Guides

Unexpected Mortality in Acute Toxicity Studies
Observed Issue Potential Cause Troubleshooting Steps
Higher than expected mortality at lower doses in rodents.Vehicle-related toxicity or stress from the dosing procedure.1. Run a vehicle-only control group. 2. Refine the oral gavage technique to minimize stress and potential for esophageal or stomach injury. 3. Consider alternative, less stressful routes of administration if appropriate for the research question.
Seizure-related deaths.Neurotoxicity, a known class effect of fluoroquinolones.1. Incorporate detailed clinical observations for signs of CNS toxicity (e.g., tremors, convulsions). 2. Consider dose reduction or slower administration. 3. If seizures are a key finding, plan for EEG monitoring in subsequent studies to characterize the effect.
Inconsistent Results in Phototoxicity Assays
Observed Issue Potential Cause Troubleshooting Steps
High variability in cell death or DNA damage between replicate experiments.Inconsistent UVA light source intensity or spectral output.1. Calibrate the UVA light source before each experiment to ensure consistent dosage. 2. Use a radiometer to measure the irradiance at the sample level. 3. Ensure the spectral output of the lamp is appropriate for the known absorption spectrum of this compound.
No phototoxic effect observed.Insufficient drug concentration or UVA dose.1. Confirm cellular uptake of this compound. 2. Increase the concentration of this compound, ensuring it is not cytotoxic in the absence of light. 3. Increase the UVA dose, while including a UVA-only control to ensure the light itself is not causing toxicity.

Quantitative Data Summary

Table 1: Comparative Acute Oral LD50 Values of Fluoroquinolones in Rodents

FluoroquinoloneSpeciesSexLD50 (mg/kg)Reference
LevofloxacinMouseMale1,881[2]
MouseFemale1,803[2]
RatMale1,478[2]
RatFemale1,507[2]
NorfloxacinRatFemale4541.1[14]
IrloxacinMouse/RatN/A>5000[1]

Table 2: Comparative In Vitro hERG Channel Inhibition by Fluoroquinolones

FluoroquinoloneIC50 (µM)Reference
Sparfloxacin18[10]
Grepafloxacin50[10]
Moxifloxacin129[10]
Gatifloxacin130[10]
Levofloxacin915[10]
Ciprofloxacin966[10]
Ofloxacin1420[10]

Note: Data for this compound is not available in the cited literature.

Experimental Protocols

Protocol 1: In Vitro Micronucleus Test
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). Culture cells to an appropriate density.

  • Treatment: Expose cell cultures to a range of this compound concentrations, with and without a metabolic activation system (S9 mix). Include a vehicle control and a positive control.

  • Incubation: Incubate for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 24 hours).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei.

Protocol 2: Cardiovascular Safety Assessment in Conscious Dogs
  • Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.

  • Acclimatization: Allow animals to acclimate to the study environment to minimize stress-related cardiovascular changes.

  • Dosing: Administer single or multiple doses of this compound via the intended clinical route (e.g., oral or intravenous). Include a vehicle control group.

  • Data Collection: Continuously record cardiovascular parameters before and for at least 24 hours after dosing.

  • Data Analysis: Analyze ECG waveforms for changes in intervals (PR, QRS, QT). Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's correction). Analyze blood pressure and heart rate data.

Visualizations

phototoxicity_pathway This compound This compound Excited_this compound Excited State This compound* This compound->Excited_this compound Absorption UVA_Light UVA_Light UVA_Light->Excited_this compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Excited_this compound->ROS Energy Transfer Cellular_Components Cellular Components (DNA, Proteins, Lipids) ROS->Cellular_Components Oxidation DNA_Damage Oxidative DNA Damage (e.g., 8-oxoGua) Cellular_Components->DNA_Damage Cell_Damage Cell Damage & Phototoxicity Cellular_Components->Cell_Damage Mutagenesis Photomutagenesis DNA_Damage->Mutagenesis

Caption: this compound Phototoxicity and Photogenotoxicity Pathway.

genotoxicity_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro positive) Ames Bacterial Reverse Mutation (Ames Test) MN_vitro In Vitro Micronucleus Test (Mammalian Cells) MN_vivo In Vivo Micronucleus Test (Rodent Bone Marrow) MN_vitro->MN_vivo CA_vitro In Vitro Chromosomal Aberration Test CA_vivo In Vivo Chromosomal Aberration Test CA_vitro->CA_vivo Test_Compound Test Compound (this compound) Test_Compound->Ames Test_Compound->MN_vitro Test_Compound->CA_vitro

Caption: Standard Genotoxicity Testing Workflow.

cv_safety_logic cluster_invitro_cv In Vitro Screening cluster_invivo_cv In Vivo Assessment hERG hERG Assay hERG_Block hERG Channel Blockade hERG->hERG_Block Telemetry Conscious Animal Telemetry (Dog or NHP) QT_Prolongation QT Interval Prolongation Telemetry->QT_Prolongation Test_Compound_CV Test Compound (this compound) Test_Compound_CV->hERG Test_Compound_CV->Telemetry hERG_Block->QT_Prolongation Arrhythmia_Risk Risk of Torsades de Pointes QT_Prolongation->Arrhythmia_Risk

Caption: Cardiovascular Safety Assessment Logic.

References

Technical Support Center: Managing Rufloxacin-Induced Phototoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage rufloxacin-induced phototoxicity in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced phototoxicity?

A1: this compound, a fluoroquinolone antibiotic, can become phototoxic when exposed to light, particularly Ultraviolet A (UVA) radiation. Upon absorbing light energy, this compound can enter an excited state and transfer this energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide anions.[1][2] These highly reactive molecules can cause damage to cellular components like DNA and cell membranes, leading to decreased cell viability and altered cellular function.[3][4]

Q2: What is the primary mechanism of this compound phototoxicity?

A2: The primary mechanism involves a Type II photosensitization reaction where the excited this compound molecule transfers energy to molecular oxygen, producing singlet oxygen.[3] this compound has a notable quantum yield for singlet oxygen generation.[2] Additionally, this compound can undergo photodegradation, leading to the formation of toxic species such as hydrogen peroxide and formaldehyde, which contribute to DNA damage and overall cytotoxicity.[4]

Q3: What are the visible signs of phototoxicity in my cell culture?

A3: Common signs of phototoxicity in cell culture include reduced cell viability, changes in cell morphology (e.g., rounding, detachment), membrane blebbing, vacuole formation, and ultimately, cell death.[5] These effects will be significantly more pronounced in cells treated with this compound and exposed to light compared to control groups (cells treated with this compound in the dark, or cells exposed to light without this compound).

Q4: Which wavelengths of light are most important to control?

A4: The primary wavelengths responsible for inducing this compound phototoxicity are in the UVA range (320-400 nm).[1] It is crucial to minimize your cell cultures' exposure to ambient light and specific UVA sources during experiments.

Troubleshooting Guide

Issue 1: High cell death in this compound-treated cultures exposed to light.

  • Question: I am observing a significant decrease in cell viability in my experiments with this compound and light exposure. How can I mitigate this?

  • Answer:

    • Reduce Light Exposure: Minimize the duration and intensity of light exposure. Conduct all manipulations of this compound-treated cells under subdued lighting. Use light-blocking plates or wrap culture vessels in aluminum foil.

    • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your experimental goals that minimizes phototoxicity.

    • Incorporate Antioxidants: Consider adding antioxidants like N-acetylcysteine (NAC) or Trolox to your cell culture medium to quench ROS and reduce oxidative stress. A dose-response curve for the antioxidant should be performed to determine the optimal non-toxic concentration.

    • Control UVA Dose: If using a specific UVA source, ensure it is calibrated and deliver a controlled, minimal dose required to elicit the desired effect without excessive cell death.

Issue 2: Inconsistent results in phototoxicity assays.

  • Question: My results from phototoxicity assays are not reproducible. What could be the cause?

  • Answer:

    • Standardize Light Source: Ensure the light source provides consistent irradiance across all wells of your culture plates. Measure the light intensity at the level of the cell monolayer.

    • Control for Media-Induced Phototoxicity: Some components in cell culture media, like phenol red and riboflavin, can act as photosensitizers. For sensitive experiments, consider using media without these components.

    • Precise Timing: Standardize the incubation time with this compound before and after light exposure, as well as the duration of the light exposure itself.

    • Consistent Cell Density: Ensure that cells are seeded at a consistent density across all experiments, as confluency can affect cellular responses to phototoxicity.

Issue 3: Difficulty in distinguishing between cytotoxicity and phototoxicity.

  • Question: How can I be sure that the observed cell death is due to phototoxicity and not just the cytotoxic effects of this compound itself?

  • Answer:

    • Proper Controls are Essential: Your experimental setup should always include the following control groups:

      • Vehicle control (no this compound, no light)

      • Vehicle control + Light

      • This compound (at various concentrations) in the dark

      • This compound (at the same concentrations) + Light

    • Data Analysis: Phototoxicity is evident when there is a significant decrease in cell viability in the "this compound + Light" group compared to both the "this compound in the dark" and "Vehicle control + Light" groups. The Photo-Irritation Factor (PIF) can be calculated by dividing the IC50 value in the dark by the IC50 value with light exposure. A PIF > 5 is generally considered indicative of phototoxicity.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound's phototoxic potential.

ParameterValueCell/SystemReference
Singlet Oxygen Quantum Yield0.32Neutral pH solution[2]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Phototoxicity using the 3T3 Neutral Red Uptake (NRU) Assay

This protocol is adapted from the OECD TG 432 guideline.

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding of Cells: Seed 1x10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) in Earle's Balanced Salt Solution (EBSS). Wash the cells and add the this compound solutions to the respective wells of both plates. Include a solvent control.

  • Irradiation: Incubate the plates for 60 minutes at 37°C. Expose one plate ('+UVA') to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The other plate ('-UVA') should be kept in a dark incubator for the same duration.

  • Post-Incubation: After irradiation, wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 3 hours. Wash the cells and then extract the dye from the viable cells using a destain solution (e.g., 1% acetic acid, 50% ethanol in water).

  • Data Analysis: Read the absorbance at 540 nm using a plate reader. Calculate the cell viability for each concentration relative to the solvent control. Determine the IC50 values for both the +UVA and -UVA conditions and calculate the Photo-Irritation Factor (PIF).

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black plates) and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Labeling: Wash the cells with a warm buffer (e.g., PBS). Add the H2DCFDA solution (e.g., 10 µM in warm buffer) to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Irradiation: Expose the cells to the desired dose of UVA light. Include a non-irradiated control group.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation/emission wavelengths appropriate for the probe (e.g., ~495/529 nm for DCF). An increase in fluorescence intensity in the this compound-treated and irradiated cells indicates an increase in intracellular ROS.

Protocol 3: Assessing DNA Damage using the Comet Assay

The Comet assay (single-cell gel electrophoresis) can detect DNA strand breaks.

  • Cell Treatment and Irradiation: Treat cells with this compound at various concentrations. Expose one set of treated cells to UVA light, while keeping a parallel set in the dark. Include appropriate positive (e.g., H₂O₂) and negative controls.

  • Cell Embedding: After treatment, harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA. Perform electrophoresis under alkaline conditions. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software. An increase in comet tail length in the this compound-treated and irradiated cells indicates increased DNA damage.

Visualizations

Rufloxacin_Phototoxicity_Signaling_Pathway cluster_0 Extracellular cluster_1 Cellular Compartment This compound This compound Rufloxacin_in Intracellular This compound This compound->Rufloxacin_in Cellular Uptake Excited_this compound Excited this compound (Singlet/Triplet State) Rufloxacin_in->Excited_this compound ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, O2-) Excited_this compound->ROS Energy Transfer O2 Molecular Oxygen (O2) O2->ROS DNA_Damage DNA Damage (Strand Breaks, 8-oxoGua) ROS->DNA_Damage Membrane_Damage Membrane Peroxidation ROS->Membrane_Damage Cell_Death Apoptosis/ Necrosis DNA_Damage->Cell_Death Membrane_Damage->Cell_Death UVA UVA Light UVA->Excited_this compound

Caption: Signaling pathway of this compound-induced phototoxicity.

Experimental_Workflow_3T3_NRU_Assay start Start seed_cells Seed 3T3 Cells in 96-well Plates (2x) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound Concentrations incubate1->treat incubate2 Incubate 1h treat->incubate2 split Split Plates incubate2->split irradiate Expose to UVA Light (+UVA Plate) split->irradiate +UVA dark Keep in Dark (-UVA Plate) split->dark -UVA incubate3 Incubate 24h irradiate->incubate3 dark->incubate3 add_nr Add Neutral Red incubate3->add_nr incubate4 Incubate 3h add_nr->incubate4 extract_dye Extract Dye incubate4->extract_dye read_absorbance Read Absorbance (540 nm) extract_dye->read_absorbance analyze Analyze Data (Calculate PIF) read_absorbance->analyze

Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.

Troubleshooting_Logic high_cell_death High Cell Death Observed? reduce_light Reduce Light (Intensity/Duration) high_cell_death->reduce_light Yes optimize_conc Optimize this compound Concentration high_cell_death->optimize_conc Yes add_antioxidant Add Antioxidant high_cell_death->add_antioxidant Yes inconsistent_results Inconsistent Results? standardize_light Standardize Light Source inconsistent_results->standardize_light Yes control_media Use Photosensitizer-Free Media inconsistent_results->control_media Yes standardize_time Standardize Timings inconsistent_results->standardize_time Yes cytotoxicity_vs_phototoxicity Distinguishing Cytotoxicity? run_controls Run Proper Controls (+/- Light, +/- Drug) cytotoxicity_vs_phototoxicity->run_controls Yes calculate_pif Calculate PIF cytotoxicity_vs_phototoxicity->calculate_pif Yes start Problem Encountered start->high_cell_death start->inconsistent_results start->cytotoxicity_vs_phototoxicity

Caption: Troubleshooting logical relationships for phototoxicity experiments.

References

Technical Support Center: Optimization of Rufloxacin Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing rufloxacin dosage in the context of renal impairment. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of this compound?

Renal impairment significantly alters the pharmacokinetic profile of this compound. As the glomerular filtration rate (GFR) decreases, the total body clearance of this compound is reduced, leading to a prolonged elimination half-life.[1] This increases the risk of drug accumulation and potential toxicity if the dosage is not adjusted accordingly.

Q2: What is the recommended dosage adjustment for this compound in patients with renal impairment?

For patients with a GFR below 30 ml/min/1.73 m², it is recommended to prolong the this compound dose interval to 48 hours.[1] For patients with moderate renal failure, dosage adjustments may not be necessary, but careful monitoring is advised.[1]

Q3: What are the potential adverse effects of this compound, particularly in patients with renal impairment?

This compound, like other fluoroquinolones, can cause a range of adverse effects. In patients with renal impairment, the risk of these effects may be heightened due to drug accumulation. Potential side effects include headache, seizures, nervousness, dizziness, insomnia, and gastrointestinal discomfort.[2] A serious but rare adverse effect associated with fluoroquinolones is crystalluria, the formation of crystals in the urine, which can lead to acute kidney injury.[3][4]

Q4: What are the early signs of this compound-induced nephrotoxicity that I should monitor for in my experiments?

Early signs of this compound-induced nephrotoxicity can be subtle. Researchers should monitor for a rapid impairment in renal function within days to weeks of initiating the antibiotic.[5] Key indicators include a rise in serum creatinine, the presence of mild proteinuria, pyuria (white blood cells in the urine), and hematuria (blood in the urine).[5] It is important to note that classic systemic signs of a drug-induced allergic reaction, such as rash and fever, may only be present in a minority of cases.[5]

Q5: How should this compound be dosed in patients undergoing dialysis?

For patients on hemodialysis, the dosage should be adjusted as for those with a GFR of less than 20 ml/min. Doses should be administered after dialysis sessions to avoid premature removal of the drug. For patients on continuous veno-venous hemofiltration (CVVH), the dosage should be adjusted as for a GFR of 40-60 ml/min.

Troubleshooting Guides

Problem: Unexpectedly high plasma concentrations of this compound in a subject with mild renal impairment.

  • Possible Cause: Individual variability in drug metabolism and excretion. Even in mild renal impairment, some individuals may exhibit significantly reduced drug clearance.

  • Troubleshooting Steps:

    • Verify the subject's renal function using a reliable method such as the Cockcroft-Gault or MDRD equation.[6]

    • Review the subject's concomitant medications for any potential drugs that may inhibit the metabolism or excretion of this compound.

    • Consider performing therapeutic drug monitoring (TDM) to accurately assess drug exposure and guide dosage adjustments.[7][8]

Problem: Suspected this compound-induced crystalluria in a research animal.

  • Possible Cause: High urinary concentration of this compound, alkaline urine pH, and inadequate hydration can contribute to the formation of drug crystals in the renal tubules.[3][9]

  • Troubleshooting Steps:

    • Immediately discontinue this compound administration.

    • Ensure the animal is well-hydrated to help flush the crystals from the renal system. Intravenous hydration with isotonic or hypotonic solutions may be necessary.[3]

    • Avoid alkalinization of the urine.[3][9]

    • Perform a urinalysis to confirm the presence of crystals. Ciprofloxacin crystals, which are structurally similar to this compound, often appear as stellate-shaped and are birefringent under polarized light.[3]

Problem: Difficulty in establishing a stable this compound dosage regimen in a subject with rapidly changing renal function.

  • Possible Cause: Acute kidney injury (AKI) or other conditions causing fluctuating renal function make standard dosage adjustments challenging. Creatinine-based estimations of renal function can be unreliable in such situations.[10]

  • Troubleshooting Steps:

    • For critically ill patients with AKI, consider administering the full dose for the first 24-48 hours for antimicrobials with a wide therapeutic index.[11]

    • Monitor renal function more frequently.

    • Implement therapeutic drug monitoring (TDM) to individualize the dosing regimen based on measured plasma concentrations.[7]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Relation to Renal Function

Renal Function Group (GFR, ml/min/1.73 m²)Elimination Half-life (hours)
> 80 (Normal)30 ± 3
30 - 80 (Mild Impairment)36 ± 5
8 - 29 (Moderate Impairment)44 ± 3

Data from a study involving a single oral 400 mg dose of this compound.[1]

Experimental Protocols

1. Determination of this compound Concentration in Plasma and Urine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the available equipment and reagents.

  • Sample Preparation:

    • Plasma: Precipitate plasma proteins by adding a solvent such as acetonitrile or methanol.[12][13] Vortex and centrifuge the sample. Collect the supernatant for analysis.

    • Urine: Dilute the urine sample with the mobile phase or a suitable buffer.[13]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[13]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 5.5, 15 mM) is often effective.[14] The exact ratio should be optimized for best separation.

    • Flow Rate: A typical flow rate is 1-2 mL/min.[14]

    • Detection: UV detection at approximately 280 nm is suitable for quantifying this compound.[14]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

2. Assessment of Renal Function

Accurate assessment of renal function is crucial for appropriate dosage adjustment.

  • Creatinine Clearance (CrCl) Estimation: The Cockcroft-Gault equation is a widely used method for estimating CrCl.[6]

    • Formula: CrCl (mL/min) = [(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)

    • For females, multiply the result by 0.85.

  • Estimated Glomerular Filtration Rate (eGFR): The Modification of Diet in Renal Disease (MDRD) and the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations are also commonly used to estimate GFR.[6] These are more complex formulas and are often calculated automatically by laboratory information systems.

Mandatory Visualizations

Mechanism of Action of this compound This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNAgyrase DNA Gyrase (Gram-negative) This compound->DNAgyrase Inhibits TopoisomeraseIV Topoisomerase IV (Gram-positive) This compound->TopoisomeraseIV Inhibits BacterialCell->DNAgyrase BacterialCell->TopoisomeraseIV DNAReplication DNA Replication & Repair DNAgyrase->DNAReplication TopoisomeraseIV->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Dosage Adjustment start Patient with Suspected Bacterial Infection assess_renal Assess Renal Function (e.g., Cockcroft-Gault) start->assess_renal gfr_high GFR ≥ 30 ml/min/1.73m² assess_renal->gfr_high gfr_low GFR < 30 ml/min/1.73m² assess_renal->gfr_low standard_dose Administer Standard This compound Dose gfr_high->standard_dose adjusted_dose Prolong Dosing Interval to 48 Hours gfr_low->adjusted_dose monitor Monitor Clinical Response and Renal Function standard_dose->monitor adjusted_dose->monitor tdm Consider Therapeutic Drug Monitoring (TDM) monitor->tdm end Successful Treatment monitor->end

Caption: Experimental workflow for this compound dosage adjustment.

Potential Pathways of this compound-Induced Nephrotoxicity This compound This compound HighDose High Dose / Overdose This compound->HighDose Crystalluria Crystalluria HighDose->Crystalluria AlkalineUrine Alkaline Urine pH AlkalineUrine->Crystalluria Dehydration Dehydration Dehydration->Crystalluria TubularObstruction Intra-tubular Obstruction Crystalluria->TubularObstruction Inflammation Interstitial Inflammation Crystalluria->Inflammation AKI Acute Kidney Injury (AKI) TubularObstruction->AKI Inflammation->AKI

References

Technical Support Center: Analysis of Rufloxacin Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of rufloxacin degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when using mass spectrometry to study the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound observed under forced degradation conditions?

A1: this compound, like other fluoroquinolones, is susceptible to degradation through several pathways. The most common degradation pathways include modifications to the piperazine ring, defluorination, and hydroxylation.[1] Under forced degradation conditions, such as acidic, basic, oxidative, photolytic, and thermal stress, various degradation products can be formed. It's important to note that degradation products resulting from defluorination and decarboxylation reactions may pose a higher health risk compared to the parent molecule.[1]

Q2: I am not seeing any degradation of this compound in my forced degradation study. What should I do?

A2: If you do not observe any degradation, consider the following troubleshooting steps:

  • Increase Stress Conditions: The initial stress conditions may not be harsh enough. You can incrementally increase the concentration of the acid or base, the temperature, or the duration of exposure. For example, if 0.1 M HCl at 60°C for 24 hours does not yield degradation, you could try increasing the temperature to 80°C or using 1 M HCl.

  • Confirm Analyte Stability: Ensure that your this compound stock solution is stable under your storage conditions.

  • Check Analytical Method Sensitivity: Verify that your LC-MS method is sensitive enough to detect low levels of degradation products. The limit of detection (LOD) and limit of quantification (LOQ) of your method should be established.

  • Sample Preparation: Ensure proper sample handling and preparation. For hydrolytic studies, samples should be neutralized before injection to prevent damage to the HPLC column.

Q3: My chromatogram shows many peaks, and I am having trouble identifying the degradation products. How can I approach this?

A3: A complex chromatogram is common in forced degradation studies. Here's a systematic approach to identification:

  • Blank Analysis: Always run a blank (matrix without the drug) to identify any peaks originating from the solvent or sample matrix.

  • Control Sample: Analyze an unstressed sample of this compound to identify the peak corresponding to the parent drug.

  • Mass Spectrometry Data: Utilize the mass spectrometry data to propose molecular formulas for the unknown peaks. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining accurate mass measurements and predicting elemental compositions.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) experiments on the parent drug and the unknown peaks. The fragmentation pattern of the degradation products can be compared to that of this compound to identify structural similarities and modifications. Common fragmentation patterns for fluoroquinolones involve the piperazine ring.

  • Literature Review: Consult scientific literature for known degradation products of this compound and other similar fluoroquinolones. This can provide valuable clues for identification.

Q4: How can I quantify the amount of this compound and its degradation products?

A4: To quantify this compound and its degradation products, you will need to develop and validate a stability-indicating HPLC method. This involves:

  • Method Development: Optimizing chromatographic conditions (e.g., mobile phase composition, column type, gradient elution) to achieve good separation between this compound and all its degradation products.

  • Method Validation: Validating the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

  • Quantification: Once the method is validated, you can use it to determine the concentration of this compound and its degradation products in your stressed samples. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in the Chromatogram
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Adjust the pH to be at least 2 units away from the pKa of the analyte.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Silanol Groups Use a base-deactivated column or add a competing base like triethylamine to the mobile phase.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Inadequate Method Robustness Perform a robustness study by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition, temperature) to assess their impact on the results.
Sample Instability Ensure that samples are stored properly (e.g., protected from light, at the correct temperature) and analyzed within their stability window.
Instrument Variability Perform regular system suitability tests to ensure the HPLC-MS system is performing consistently. This includes checking for retention time stability, peak area precision, and resolution.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is well-defined and followed consistently for all samples.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • If no degradation is observed, repeat the experiment with 1 M HCl at 80°C.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 9 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • If no degradation is observed, repeat the experiment with 1 M NaOH at 80°C.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Photolytic Degradation:

    • Expose a solution of this compound (approximately 100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 105°C for 24 hours.

    • After cooling, dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.

Protocol 2: Stability-Indicating LC-MS Method for this compound and its Degradation Products

Objective: To separate and identify this compound and its degradation products using LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Nitrogen):

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Scan Range: m/z 100-600

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table illustrates how to present the results from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% Degradation of this compoundDegradation Product (DP)m/z [M+H]⁺
Acid Hydrolysis (1 M HCl, 80°C, 24h) 15.2DP-A1348.1
DP-A2320.1
Base Hydrolysis (1 M NaOH, 80°C, 24h) 22.5DP-B1378.1
DP-B2334.1
Oxidative (30% H₂O₂, RT, 24h) 18.9DP-O1379.1 (Hydroxylated)
DP-O2395.1 (N-oxide)
Photolytic (1.2 million lux hours) 12.1DP-P1344.1 (Defluorinated)
Thermal (105°C, 24h) 8.5DP-T1319.1 (Decarboxylated)

Visualizations

Experimental Workflow for Forced Degradation and Analysis

G cluster_0 Forced Degradation cluster_1 Sample Preparation cluster_2 Analysis Start This compound Stock Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Photo Photolytic Degradation Start->Photo Thermal Thermal Degradation Start->Thermal Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing and Identification LCMS->Data

Caption: Workflow for forced degradation and LC-MS analysis.

Putative Degradation Pathways of this compound

G This compound This compound (m/z 364) DP1 Hydroxylated this compound (m/z 380) This compound->DP1 Oxidation DP2 Defluorinated this compound (m/z 346) This compound->DP2 Photolysis DP3 Piperazine Ring Cleavage Product This compound->DP3 Hydrolysis DP4 Decarboxylated this compound (m/z 320) This compound->DP4 Thermal/Photolysis

Caption: Putative degradation pathways of this compound.

References

Technical Support Center: The Impact of Rufloxacin on Gut Microbiota in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the impact of rufloxacin on gut microbiota in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and other fluoroquinolones?

This compound, a fluoroquinolone antibiotic, primarily works by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, this compound disrupts the supercoiling of bacterial DNA, leading to an accumulation of DNA breaks and ultimately causing bacterial cell death.[1] The bactericidal activity of this compound is concentration-dependent.[1]

Q2: What are the expected general effects of fluoroquinolones on the gut microbiota in mice?

Fluoroquinolones, as a class of broad-spectrum antibiotics, can cause significant alterations to the gut microbiota.[3][4][5] Common effects observed in mouse models include a reduction in the overall diversity of bacterial species (alpha and beta diversity).[3][4][5] Studies have shown that these antibiotics can lead to shifts in the dominant bacterial phyla, often resulting in a decrease in Firmicutes and Bacteroidetes and an increase in Proteobacteria.[6][7][8] The extent of these changes and the time to recovery can vary depending on the specific fluoroquinolone, dosage, and duration of treatment.[3][5]

Q3: What specific effects has this compound been shown to have on the gut microbiota in mouse models?

A study using a germ-free mouse model colonized with human intestinal flora found that this compound had a dose-dependent impact on the gut microbiota.[9][10] At lower doses (10 mg/kg and 40 mg/kg), the effects were minimal. However, at a higher dose (80 mg/kg), a significant decrease in Enterobacteriaceae was observed, with slight decreases in enterococci, staphylococci, and some anaerobes.[9][10] The study also noted that the depression of the intestinal ecosystem was largely reversible after treatment cessation.[9][10]

Q4: How does the impact of this compound on gut microbiota compare to that of other fluoroquinolones like ciprofloxacin?

In a direct comparison study, this compound was found to have a significantly lesser impact on both aerobic and anaerobic human gut flora in a mouse model than ciprofloxacin, even at high doses.[9] Ciprofloxacin significantly reduced enterobacteria and Clostridia at both tested doses (30 and 60 mg/kg).[9]

Troubleshooting Guide

Issue 1: No significant changes observed in gut microbiota composition after this compound administration.

  • Possible Cause 1: Insufficient Dosage. The effects of this compound on the gut microbiota are dose-dependent.[9] Lower doses (e.g., 10 mg/kg) may not induce significant changes.[9]

    • Recommendation: Consider a dose-escalation study, including higher doses such as 80 mg/kg, to determine the effective concentration for your experimental goals.[9]

  • Possible Cause 2: Insufficient Treatment Duration. Short-term administration may not be enough to induce lasting changes in the gut microbial community.

    • Recommendation: The referenced study administered this compound for 10 consecutive days.[9][10] Ensure your treatment duration is adequate to observe the desired effects.

  • Possible Cause 3: High Individual Variability in Murine Gut Microbiota. The composition of the gut microbiota can vary significantly between individual mice, even within the same experimental group.[7]

    • Recommendation: Increase the number of mice per group to enhance statistical power and account for inter-individual variations.

Issue 2: Unexpected or contradictory results in 16S rRNA sequencing data.

  • Possible Cause 1: Contamination during sample collection or processing. Contamination can introduce foreign bacterial DNA, leading to inaccurate sequencing results.

    • Recommendation: Use sterile techniques for all sample handling, including fecal pellet collection and DNA extraction. Include negative controls in your sequencing run to identify potential contaminants.

  • Possible Cause 2: Inappropriate data analysis pipeline. The choice of bioinformatic tools and parameters can significantly influence the interpretation of sequencing data.

    • Recommendation: Utilize standardized and validated bioinformatics pipelines for 16S rRNA sequence analysis. Ensure that appropriate quality filtering, chimera removal, and taxonomic assignment methods are employed.

Issue 3: Difficulty in culturing specific bacterial species affected by this compound.

  • Possible Cause: Many gut bacteria are anaerobic and have specific growth requirements. A significant portion of the gut microbiota is difficult to culture using standard laboratory techniques.

    • Recommendation: Employ anaerobic culture techniques and specialized growth media to cultivate fastidious anaerobes. For a more comprehensive view of the microbial community, supplement culture-based methods with culture-independent techniques like 16S rRNA sequencing or metagenomic sequencing.

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the impact of different doses of this compound on the fecal microflora of germ-free mice inoculated with human intestinal flora.[9][10] The data represents the mean number of bacteria (log10 CFU/g of feces).

Bacterial GroupControl (No Treatment)This compound (10 mg/kg)This compound (40 mg/kg)This compound (80 mg/kg)
Enterobacteria~7.5No significant changeMild decrease (<1 log)Significant decrease (>2 log)
Enterococci~7.0No significant changeMild decrease (<1 log)Slight decrease
Staphylococci~6.5No significant changeMild decrease (<1 log)Slight decrease
Anaerobes (Total)~9.5No significant changeNo significant changeSlight decrease

Experimental Protocols

Methodology for Investigating the Impact of this compound on Gut Microbiota in a Gnotobiotic Mouse Model [9][10]

  • Animal Model:

    • Utilize germ-free mice to ensure a controlled and defined microbial environment.

    • Inoculate the germ-free mice with a standardized human gastrointestinal flora to create a "humanized" gut microbiota model.

    • Allow for a stabilization period for the introduced flora to colonize the murine gut.

  • Experimental Groups:

    • Control Group: Mice receiving no treatment.

    • This compound Treatment Groups:

      • Low dose: 10 mg/kg body weight.

      • Medium dose: 40 mg/kg body weight.

      • High dose: 80 mg/kg body weight.

  • Drug Administration:

    • Administer this compound orally once daily for a period of 10 consecutive days.

  • Sample Collection:

    • Collect fecal samples from each mouse at multiple time points:

      • Before the start of treatment (baseline).

      • During the 10-day treatment period.

      • One week after the cessation of treatment to assess recovery.

  • Microbiological Analysis:

    • Homogenize fecal samples in a suitable broth (e.g., Schaedler broth).

    • Perform serial dilutions of the homogenates.

    • Plate the dilutions onto various selective and non-selective agar media to quantify different bacterial groups (e.g., MacConkey agar for enterobacteria, Enterococcosel agar for enterococci).

    • Incubate plates under appropriate aerobic and anaerobic conditions.

    • Count the colony-forming units (CFU) to determine the concentration of different bacterial groups per gram of feces.

  • Modern Enhancement (Recommended):

    • 16S rRNA Gene Sequencing: In addition to culture-based methods, perform DNA extraction from fecal samples and conduct 16S rRNA gene sequencing to obtain a comprehensive, culture-independent profile of the gut microbial community. This will provide a more detailed view of the changes in bacterial diversity and composition.

Visualizations

experimental_workflow Experimental Workflow for this compound Impact Study cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis germ_free Germ-Free Mice inoculation Inoculation with Human Gut Flora germ_free->inoculation stabilization Stabilization Period inoculation->stabilization grouping Divide into Control & This compound Groups (10, 40, 80 mg/kg) stabilization->grouping treatment Oral Administration (10 days) grouping->treatment sampling Fecal Sample Collection (Before, During, After) treatment->sampling analysis Microbiological Analysis (Culturing & 16S rRNA Sequencing) sampling->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for studying the impact of this compound on the gut microbiota in a gnotobiotic mouse model.

rufloxacin_moa This compound Mechanism of Action This compound This compound bacterial_cell Bacterial Cell dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication & Transcription Disrupted dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Mechanism of action of this compound, targeting bacterial DNA gyrase and topoisomerase IV.

References

Technical Support Center: Gene Expression Profiling of Rufloxacin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying gene expression in rufloxacin-resistant bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound and other fluoroquinolones?

A1: Bacterial resistance to fluoroquinolones, including this compound, is primarily caused by:

  • Target site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the DNA gyrase (gyrA) and topoisomerase IV (parC and parE) genes are the most common mechanisms.[1][2][3][4][5] These mutations reduce the binding affinity of the drug to its target enzymes.

  • Overexpression of efflux pumps: Bacteria can actively pump fluoroquinolones out of the cell, preventing them from reaching their targets.[5][6][7] Common efflux pumps involved in fluoroquinolone resistance include NorA, NorB, NorC, MdeA, MepA, AcrA, and MdfA.[8][9][10][11]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as the qnr genes, can protect the target enzymes from quinolone action.[3][5][12]

Q2: Which genes are typically upregulated or downregulated in this compound-resistant bacteria?

A2: Gene expression profiles of fluoroquinolone-resistant bacteria often show significant changes. For example, in resistant E. coli, upregulation of the phage shock protein operon (psp) and DNA adenine methyltransferase (dam), with a corresponding downregulation of pilus operons involved in biofilm formation, has been observed.[13] In S. aureus, overexpression of genes encoding efflux pumps (norA, norB, norC), alternative sigma factors (sigB, sigS), and acetyltransferases (rimI) is common.[9][11]

Q3: What are the recommended methods for profiling gene expression in these resistant strains?

A3: The most common and effective methods for gene expression profiling in bacteria are:

  • RNA Sequencing (RNA-Seq): This is the preferred method for global transcriptomic analysis as it provides a comprehensive and unbiased view of gene expression.[14]

  • DNA Microarrays: Microarrays can be used to detect specific mutations associated with quinolone resistance or to analyze the expression of a predefined set of genes.[1][15][16]

  • Quantitative Real-Time PCR (qPCR): qPCR is a sensitive technique used to quantify the expression levels of specific genes of interest, often to validate findings from RNA-Seq or microarray experiments.[17][18]

Troubleshooting Guides

RNA-Seq

Issue 1: Low RNA yield or poor quality.

  • Possible Cause: Incomplete cell lysis, RNA degradation by nucleases, or inappropriate extraction method.

  • Troubleshooting Steps:

    • Ensure complete homogenization of the bacterial pellet.

    • Work quickly and on ice to minimize RNA degradation.

    • Use an RNA extraction kit specifically designed for bacteria.

    • Perform a DNase treatment step to remove contaminating genomic DNA.[19]

Issue 2: High percentage of ribosomal RNA (rRNA) reads in the sequencing data.

  • Possible Cause: Inefficient rRNA depletion during library preparation. This is a common issue as rRNA can constitute over 80% of total RNA in bacteria.

  • Troubleshooting Steps:

    • Use a high-quality rRNA depletion kit specifically designed for your bacterial species.

    • Assess the efficiency of rRNA removal before proceeding with sequencing.

Issue 3: Low percentage of reads aligning to the reference genome.

  • Possible Cause: Poor quality of sequencing reads, contamination with foreign DNA, or an inappropriate reference genome.[20]

  • Troubleshooting Steps:

    • Perform quality control checks on the raw sequencing data using tools like FastQC.[21]

    • Trim adapter sequences and low-quality bases from the reads.

    • Ensure you are using the correct and most up-to-date reference genome for your bacterial strain.

Quantitative Real-Time PCR (qPCR)

Issue 1: Non-specific amplification or primer-dimers.

  • Possible Cause: Poor primer design or suboptimal annealing temperature.

  • Troubleshooting Steps:

    • Design primers with appropriate melting temperatures and check for potential secondary structures and self-dimerization.

    • Perform a melt curve analysis after the qPCR run to check for the presence of a single amplicon.

    • Optimize the annealing temperature using a temperature gradient.

Issue 2: Inefficient amplification.

  • Possible Cause: Presence of PCR inhibitors in the RNA sample or poor primer efficiency.

  • Troubleshooting Steps:

    • Ensure high purity of the extracted RNA. PCR inhibitors can be carried over from the extraction process.

    • Perform a standard curve analysis with a serial dilution of your template to determine the amplification efficiency of your primers. The efficiency should be between 90% and 110%.

Issue 3: False-positive or false-negative results.

  • Possible Cause: Dye-based qPCR assays are prone to false-positives at low target concentrations, while probe-based assays can yield false-negatives due to environmental interference.[22]

  • Troubleshooting Steps:

    • For dye-based assays, confirm the specificity of the amplicon by sequencing.

    • For probe-based assays, ensure the probe sequence is a perfect match to the target.

    • Consider using a combination of qPCR with next-generation sequencing (NGS) for improved sensitivity and reliability, especially in complex samples.[22]

DNA Microarray

Issue 1: High background noise or non-specific hybridization.

  • Possible Cause: Suboptimal hybridization conditions (temperature, buffer composition) or poor quality of the labeled cDNA.

  • Troubleshooting Steps:

    • Optimize the hybridization temperature and washing stringency.

    • Ensure the labeled cDNA is of high quality and purity.

    • Use a blocking agent to reduce non-specific binding.

Issue 2: Inconsistent results between replicates.

  • Possible Cause: Variation in RNA extraction, labeling efficiency, or hybridization conditions.

  • Troubleshooting Steps:

    • Standardize all experimental procedures and use the same batch of reagents for all replicates.

    • Ensure equal amounts of high-quality RNA are used for each sample.

    • Perform technical and biological replicates to assess the reproducibility of the results.

Data Presentation

Table 1: Example of Differentially Expressed Genes in this compound-Resistant E. coli

GeneFunctionFold Change (Resistant vs. Susceptible)p-value
gyrADNA gyrase subunit A1.20.04
parCTopoisomerase IV subunit A1.10.06
acrAEfflux pump component4.5<0.001
acrBEfflux pump component4.8<0.001
pspAPhage shock protein A3.20.005
damDNA adenine methyltransferase2.50.01
fimAType 1 fimbrial protein-3.8<0.001

Table 2: Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones for Resistant S. aureus Isolates

IsolateCiprofloxacin (mg/L)Levofloxacin (mg/L)Norfloxacin (mg/L)
Susceptible Control0.50.251
Resistant Isolate 16412832
Resistant Isolate 2326416
Resistant Isolate 312825664

Experimental Protocols

RNA Sequencing Workflow

A typical RNA-Seq workflow for bacterial gene expression profiling involves the following steps:

  • RNA Extraction: Isolate total RNA from bacterial cultures (both resistant and susceptible strains).

  • DNase Treatment: Remove any contaminating genomic DNA.

  • rRNA Depletion: Remove ribosomal RNA to enrich for mRNA.

  • Library Preparation: Convert the enriched mRNA into a cDNA library compatible with the sequencing platform. This includes fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.[23][24]

    • Read Alignment: Align the reads to a reference bacterial genome.[23][24]

    • Expression Quantification: Count the number of reads mapping to each gene.[23][24]

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the resistant strain compared to the susceptible strain.

Quantitative Real-Time PCR (qPCR) Protocol
  • RNA Extraction and DNase Treatment: As described for RNA-Seq.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • Primer Design: Design specific primers for the target genes and at least one reference (housekeeping) gene.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene.

    • Calculate the fold change in gene expression using the ΔΔCt method.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_profiling Gene Expression Profiling cluster_analysis Data Analysis cluster_validation Validation Resistant_Bacteria This compound-Resistant Bacteria RNA_Extraction Total RNA Extraction Resistant_Bacteria->RNA_Extraction Susceptible_Bacteria Susceptible Control Bacteria Susceptible_Bacteria->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qPCR Quantitative PCR RNA_Extraction->qPCR Microarray DNA Microarray RNA_Extraction->Microarray Data_QC Quality Control RNA_Seq->Data_QC qPCR_Validation qPCR Validation of Key Genes Microarray->Data_QC Alignment Read Alignment/Hybridization Data_QC->Alignment Quantification Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Diff_Expression->qPCR_Validation

Caption: Experimental workflow for gene expression profiling.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance This compound This compound DNA_Gyrase DNA Gyrase (gyrA) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC) This compound->Topo_IV Inhibits Efflux_Pump Efflux Pump (e.g., norA, acrA) Efflux_Pump->this compound Expels Drug Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Target Target_Mutation->Topo_IV Alters Target Pump_Overexpression Efflux Pump Overexpression Pump_Overexpression->Efflux_Pump Increases Expression Plasmid_Resistance Plasmid-Mediated Protection (qnr) Plasmid_Resistance->DNA_Gyrase Protects Target Plasmid_Resistance->Topo_IV Protects Target

Caption: Key mechanisms of this compound resistance in bacteria.

References

Validation & Comparative

Rufloxacin vs. Ciprofloxacin: A Comparative Analysis of Efficacy in Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two fluoroquinolone antibiotics for the treatment of urinary tract infections (UTIs), this guide provides a comprehensive comparison of rufloxacin and ciprofloxacin, focusing on their clinical efficacy, in vitro activity, and safety profiles. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to inform future research and clinical application.

Introduction

Urinary tract infections (UTIs) represent a significant global health concern, necessitating effective antimicrobial therapies. Fluoroquinolones have long been a cornerstone in the management of UTIs due to their broad spectrum of activity against common uropathogens. This guide presents a comparative analysis of two such fluoroquinolones: this compound and ciprofloxacin. While ciprofloxacin is a widely established therapeutic option, this compound, a newer-generation fluoroquinolone, offers a different pharmacokinetic profile that may present distinct advantages. This comparison delves into their respective efficacies in treating both uncomplicated and complicated UTIs, supported by data from clinical trials and in vitro susceptibility testing.

Mechanism of Action

Both this compound and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is primarily involved in the separation of daughter chromosomes following DNA replication. By forming a stable complex with these enzymes and bacterial DNA, both drugs induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

G cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Formation Bacterial_DNA->Replication_Fork Unwinding DNA_Gyrase DNA Gyrase DNA_Gyrase->Replication_Fork Relieves Supercoiling Topoisomerase_IV Topoisomerase IV DNA_Replication DNA Replication & Segregation Topoisomerase_IV->DNA_Replication Decatenation Replication_Fork->DNA_Replication Initiation Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Fluoroquinolones This compound / Ciprofloxacin Fluoroquinolones->DNA_Gyrase Inhibition Fluoroquinolones->Topoisomerase_IV Inhibition

Fluoroquinolone Mechanism of Action

Clinical Efficacy in Uncomplicated UTIs

Clinical trials have demonstrated the efficacy of both this compound and ciprofloxacin in the treatment of uncomplicated UTIs. A randomized, double-blind, multicenter study comparing a 10-day course of once-daily this compound (400 mg loading dose, then 200 mg daily) with twice-daily ciprofloxacin (500 mg) for acute uncomplicated pyelonephritis found comparable outcomes. The bacteriological success rates were 55.6% for this compound and 58.8% for ciprofloxacin, while the clinical success rates were 74% and 71%, respectively[1].

Uncomplicated UTI Clinical Trial Data This compound Ciprofloxacin Reference
Indication Acute Uncomplicated PyelonephritisAcute Uncomplicated Pyelonephritis[1]
Dosage 400mg loading dose, then 200mg once daily for 10 days500mg twice daily for 10 days[1]
Bacteriological Success Rate 55.6%58.8%[1]
Clinical Success Rate 74%71%[1]

Clinical Efficacy in Complicated UTIs

In the context of complicated UTIs, both agents have also shown considerable efficacy. A prospective, open, randomized clinical study compared a 10-21 day course of norfloxacin with a 14-21 day course of ciprofloxacin (500 mg every 12 hours). The cure rate for ciprofloxacin was 79%[2]. Another study comparing prulifloxacin to ciprofloxacin (500 mg twice daily for 10 days) in patients with complicated UTIs found a successful treatment rate of 77.8% for the ciprofloxacin group at early follow-up[3]. While direct head-to-head trials of this compound and ciprofloxacin in complicated UTIs are limited, these data provide a benchmark for ciprofloxacin's performance.

Complicated UTI Clinical Trial Data Ciprofloxacin Reference
Indication Complicated UTI[2]
Dosage 500mg every 12 hours for 14-21 days[2]
Cure Rate 79%[2]
Indication Complicated UTI[3]
Dosage 500mg twice daily for 10 days[3]
Successful Treatment Rate (Early Follow-up) 77.8%[3]

In Vitro Antimicrobial Activity

The in vitro activity of fluoroquinolones is a key determinant of their clinical utility. This is often measured by the minimum inhibitory concentration (MIC), with the MIC90 representing the concentration required to inhibit the growth of 90% of isolates. The following table summarizes the MIC90 values for ciprofloxacin against common uropathogens. Data for this compound against these specific pathogens from comparative studies is limited.

Pathogen Ciprofloxacin MIC90 (µg/mL) Reference
Escherichia coli128[4]
Klebsiella pneumoniae128[5][6]
Proteus mirabilis1.0[7]

Experimental Protocols

Antimicrobial Susceptibility Testing

The determination of MICs is a critical component of evaluating antimicrobial efficacy. A standard methodology for this is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Bacterial Isolate from Urine Culture inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension inoculum->inoculate dilution Prepare Serial Dilutions of Antibiotic in Microtiter Plate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Plates for Bacterial Growth (Turbidity) incubate->read mic Determine MIC (Lowest Concentration with No Visible Growth) read->mic

Broth Microdilution for MIC Determination

This process involves preparing a standardized inoculum of the bacterial isolate, which is then added to a series of microtiter wells containing serial dilutions of the antimicrobial agent. Following incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth[8].

Clinical Trial Methodology

The referenced clinical trials comparing this compound and ciprofloxacin employed a randomized, double-blind, multicenter design. Key elements of such a protocol include:

  • Patient Selection: Enrollment of outpatients with clinical and laboratory evidence of either uncomplicated or complicated UTI.

  • Randomization: Patients are randomly assigned to receive either this compound or ciprofloxacin in a double-blind manner, meaning neither the patient nor the investigator knows which treatment is being administered.

  • Treatment Regimen: Administration of the specified dosage and duration of the assigned antibiotic.

  • Efficacy Assessment: Bacteriological efficacy is typically assessed by urine cultures at the end of treatment and at subsequent follow-up visits (e.g., 2 and 4-6 weeks post-treatment). Clinical efficacy is evaluated based on the resolution of signs and symptoms of the UTI.

  • Safety Assessment: Monitoring and recording of any adverse events experienced by the patients throughout the study.

Safety and Tolerability

Both this compound and ciprofloxacin are generally well-tolerated. In the comparative study on acute uncomplicated pyelonephritis, both drugs were reported to be well tolerated[1]. However, like all fluoroquinolones, they are associated with a range of potential adverse effects.

Common adverse effects of ciprofloxacin include:

  • Gastrointestinal disturbances (nausea, diarrhea, vomiting)

  • Central nervous system effects (headache, dizziness)

Less common but serious adverse effects of fluoroquinolones can include:

  • Tendinitis and tendon rupture

  • Peripheral neuropathy

  • Central nervous system effects (seizures, confusion)

  • Phototoxicity

  • QT interval prolongation

This compound has been noted to potentially cause more insomnia compared to some other fluoroquinolones[9].

Conclusion

Both this compound and ciprofloxacin are effective therapeutic options for the treatment of UTIs. Ciprofloxacin has a long-standing history of use and a well-documented efficacy profile against a broad range of uropathogens. This compound, with its longer half-life allowing for once-daily dosing, presents a convenient alternative. The available clinical trial data suggest comparable efficacy between the two drugs for uncomplicated pyelonephritis.

The choice between these agents in a clinical setting should be guided by factors such as the specific uropathogen and its susceptibility profile, the type and severity of the UTI, and the patient's individual characteristics and tolerance for potential side effects. For the research and drug development community, further head-to-head comparative studies, particularly focusing on in vitro activity against contemporary resistant isolates and detailed pharmacokinetic/pharmacodynamic modeling, would be invaluable in further delineating the specific roles of these two important fluoroquinolones in the management of UTIs.

References

A Comparative Analysis of the Antibacterial Activity of Rufloxacin and Ofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro antibacterial activity of rufloxacin and ofloxacin, two important fluoroquinolone antibiotics. The information presented is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the relative potency and spectrum of these two antimicrobial agents. The data is supported by established experimental protocols, which are also detailed herein.

Comparative Antibacterial Activity: A Quantitative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and ofloxacin against a range of Gram-positive and Gram-negative bacteria. MIC is a key indicator of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. In general, lower MIC values indicate greater antibacterial activity.

Bacterial SpeciesThis compound MIC (mg/L)Ofloxacin MIC (mg/L)
Gram-Negative Bacteria
Enterobacteriaceae1≤ 0.12 - ≤ 2
Aeromonas hydrophila1≤ 0.03
Acinetobacter spp.1Significantly more potent than norfloxacin
Pseudomonas aeruginosa>2 (low activity)≤ 2
Gram-Positive Bacteria
Staphylococcus aureus (methicillin-susceptible)4≤ 1 - ≤ 2
Staphylococcus aureus (methicillin-resistant)4≤ 1 - ≤ 2
Coagulase-negative staphylococci4Not specified
EnterococciLow activity≤ 8

Note: Data is compiled from multiple sources and direct comparative studies under identical conditions are limited. The provided ranges reflect the values reported in the cited literature.

Mechanism of Action

Both this compound and ofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication.[1][2] Their primary mechanism of action involves the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]

  • DNA Gyrase Inhibition: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. By inhibiting DNA gyrase, these antibiotics prevent the relaxation of supercoiled DNA, thereby halting these critical cellular processes.[1][2]

  • Topoisomerase IV Inhibition: This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to a disruption of cell division.[1][2]

The stabilization of the enzyme-DNA complex by these fluoroquinolones leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antibacterial activity of antimicrobial agents like this compound and ofloxacin.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the antibiotic across the wells.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed as a subsequent step to the MIC test.

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: The aliquots are plated onto a solid growth medium (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

Kirby-Bauer Disk Diffusion Susceptibility Test (Zone of Inhibition)

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antibiotics.

  • Inoculum Preparation and Plating: A standardized suspension of the test bacterium (0.5 McFarland standard) is used to create a uniform lawn of bacteria on the surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: During incubation, the antibiotic diffuses from the disk into the agar. If the bacteria are susceptible to the antibiotic, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial activity of a compound.

Experimental_Workflow Inoculum Bacterial Inoculum Preparation MIC_Test MIC Test (Broth Microdilution) Inoculum->MIC_Test Disk_Diffusion Kirby-Bauer Test (Disk Diffusion) Inoculum->Disk_Diffusion Antibiotic Antibiotic Stock Solution & Dilutions Antibiotic->MIC_Test MIC_Reading Read MIC Value (No Turbidity) MIC_Test->MIC_Reading Zone_Measurement Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Measurement MBC_Test MBC Test (Subculturing) MIC_Reading->MBC_Test MBC_Reading Read MBC Value (≥99.9% Killing) MBC_Test->MBC_Reading Antibiotic_Disk Antibiotic Disks Antibiotic_Disk->Disk_Diffusion

Caption: Experimental workflow for determining antibacterial activity.

References

A Head-to-Head Comparison of Rufloxacin and Levofloxacin Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The selection of an appropriate antimicrobial agent is paramount in the effective management of respiratory tract infections. Fluoroquinolones have long been a cornerstone in this therapeutic area, valued for their broad spectrum of activity and favorable pharmacokinetic profiles. This guide provides a detailed head-to-head comparison of two such agents, rufloxacin and levofloxacin, focusing on their efficacy against common respiratory pathogens.

It is important to note that direct comparative in-vitro and clinical studies between this compound and levofloxacin are limited. Therefore, this guide synthesizes data from multiple independent studies to provide a comprehensive overview. While this indirect comparison offers valuable insights, readers should consider the inherent limitations when interpreting the data.

In-Vitro Efficacy: A Comparative Analysis

The in-vitro activity of an antibiotic, typically measured by the Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential clinical efficacy. The following tables summarize the available MIC90 data for this compound and levofloxacin against key respiratory pathogens. MIC90 represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial isolates.

Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) of this compound and Levofloxacin against Common Respiratory Pathogens

PathogenThis compound (MIC90 in µg/mL)Levofloxacin (MIC90 in µg/mL)
Streptococcus pneumoniaeNot Active[1][2]1.0[3][4]
Haemophilus influenzaeUseful Activity (Specific value not consistently reported)[1]0.015 - 0.03[5][6][7]
Moraxella catarrhalisUseful Activity (Specific value not consistently reported)[1]0.03 - 0.06[5][6]
Klebsiella pneumoniae0.5 - 8[2]0.5 (for susceptible isolates)[8][9]
Streptococcus pyogenesNot Active[1]0.25 (Trovafloxacin, a comparator)
Staphylococcus aureus2 - 8 (Methicillin-sensitive)[2]0.06 (Trovafloxacin, a comparator)

Key Observations:

  • Levofloxacin demonstrates a broader spectrum of activity against key respiratory pathogens, most notably against Streptococcus pneumoniae, a common cause of community-acquired pneumonia.[3][4]

  • This compound shows useful in-vitro activity against Haemophilus influenzae, Moraxella catarrhalis, and Klebsiella pneumoniae.[1][2] However, its lack of activity against Streptococcus pneumoniae and Streptococcus pyogenes is a significant limitation in the empirical treatment of respiratory infections where these pathogens are prevalent.[1]

  • One study noted that the in-vitro antimicrobial activity of this compound is generally lower than that of other fluoroquinolones like ciprofloxacin and ofloxacin.[3]

Mechanism of Action

Both this compound and levofloxacin belong to the fluoroquinolone class of antibiotics and share the same fundamental mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][10][11] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[10] By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial DNA, ultimately causing cell death.[10]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (this compound / Levofloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topoisomerase_IV->DNA Decatenation Replication_Fork Replication Fork Stalling DNA->Replication_Fork DNA_Damage DNA Damage & Cell Death Replication_Fork->DNA_Damage

Fluoroquinolone Mechanism of Action

Experimental Protocols

The in-vitro susceptibility data presented in this guide are primarily derived from studies employing standardized methodologies, most commonly broth microdilution or agar dilution techniques, to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[12][13] Each well is then inoculated with a standardized suspension of the test bacterium.[13] The plates are incubated under specific conditions (e.g., 35-37°C for 16-20 hours).[12][14] The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[13]

Agar Dilution Method:

In this technique, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes.[12][15] A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.[15] After incubation, the plates are examined for bacterial growth.[15] The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[15]

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Start Start: Isolate Bacterial Pathogen Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum Inoculation Inoculate Dilutions with Bacteria Inoculum->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Antibiotic Antibiotic_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Growth Observation->MIC_Determination

In-Vitro Susceptibility Testing Workflow

Conclusion

Based on the available in-vitro data, levofloxacin demonstrates a more comprehensive spectrum of activity against common respiratory pathogens compared to this compound, particularly its potent activity against Streptococcus pneumoniae. This makes levofloxacin a more reliable empirical choice for community-acquired respiratory infections where pneumococci are a primary concern.

This compound exhibits activity against several important respiratory pathogens and possesses favorable pharmacokinetic properties, such as a long half-life, which may offer advantages in certain clinical scenarios.[3] However, its limited activity against streptococcal species is a significant drawback.

For researchers and drug development professionals, this comparison underscores the importance of a thorough evaluation of the target pathogen profile when selecting or developing new antimicrobial agents for respiratory tract infections. While in-vitro data provides a foundational understanding, further head-to-head clinical trials would be necessary to definitively establish the comparative clinical efficacy of these two agents.

References

A Comparative Guide to Validated HPLC Methods for Rufloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative determination of pharmaceuticals. This guide provides a comparative overview of validated HPLC methods for the analysis of rufloxacin, a fluoroquinolone antibiotic. By presenting key performance data and detailed experimental protocols, this document aims to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.

Comparison of Chromatographic Conditions

The successful separation and quantification of this compound by HPLC are critically dependent on the chromatographic conditions. A review of available methods, including those for structurally similar fluoroquinolones, reveals several key parameters that influence the analysis. A summary of these conditions is presented in Table 1.

Parameter Method 1 (this compound) Method 2 (Norfloxacin) [1]Method 3 (Pefloxacin) Method 4 (Ciprofloxacin) [2]
Stationary Phase Viosfer LC-RP-18 (10 µm)[3]Phenomenax Luna C-18Shim-pack CLC-ODSC-18 column (LichroCART® 125x4mm, 5µm)[2]
Mobile Phase Orthophosphoric acid, tetrabutylammonium iodide, and methanol[3]0.03 M potassium dihydrogen phosphate, 0.8% triethylamine, and acetonitrile (88:12 v/v), pH 3.8[1]Acetonitrile: 0.025 M phosphoric acid solution (13:87 v/v), pH 2.9Methanol: buffer (0.025M Orthophosphoric acid with pH adjusted to 3.0±0.1 with triethylamine) (40:60v/v)[2]
Flow Rate Not Specified1 ml/min[1]1 ml/min2.0ml/min[2]
Detection UV[3]UV at 280 nm[1]UV at 275 nmUV detector at 278nm[2]
Internal Standard Pipemidic acid[3]Not SpecifiedAcetaminophenNot Specified

Performance Comparison of Validated Methods

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. Key validation parameters for HPLC methods include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). A comparative summary of these parameters from various validated methods for fluoroquinolones is provided in Table 2. While specific data for this compound is limited, the data for other fluoroquinolones provides a strong benchmark for expected performance.

Validation Parameter Method A (Norfloxacin) [1]Method B (Pefloxacin) Method C (Ciprofloxacin) [4]Method D (Levofloxacin & Ornidazole) [5]
Linearity Range Not Specified0.125 - 12 µg/ml10-50µg/ml[2]Levo: 29.6-93 µg/ml, Orni: 62.4-187.5 µg/ml[5]
Correlation Coefficient (R²) Not Specified0.99870.9993[2]Levo: 0.996, Orni: 0.999[5]
Accuracy (% Recovery) 98% - 102%[1]100.09% - 100.72%96.9%[4]99.8% - 101.5%[5]
Precision (%RSD) < 2%[1]Intra-day: 0.376-0.9056, Inter-day: 0.739-0.853< 3.5%[4]Injection repeatability: Levo: 0.99, Orni: 0.77[5]
LOD Not Specified0.03125 µg/ml1.1 µg/mL[4]Not Specified
LOQ Not Specified0.125 µg/ml3.6 µg/mL[4]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited.

Method 1: HPLC Determination of this compound in Biological Fluids[4]
  • Sample Preparation: Serum or urine samples, spiked with the internal standard (pipemidic acid), were vortex-mixed for 2 minutes with dichloromethane at a pH of 7.4. The organic layer was separated and evaporated to dryness. The residue was then redissolved in 0.05 M NaOH.

  • Chromatographic System: A Viosfer LC-RP-18 column (10 µm, 250 x 4.6 mm I.D.) equipped with a guard column was used at ambient temperature.

  • Mobile Phase: The mobile phase consisted of a mixture of orthophosphoric acid, tetrabutylammonium iodide, and methanol.

  • Detection: UV detection was employed for the analysis.

Method 2: RP-HPLC Method for Norfloxacin[1]
  • Chromatographic System: A Phenomenax Luna C-18 column was used for separation.

  • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate, 0.8% triethylamine, and acetonitrile in a ratio of 88:12 (v/v) was used. The pH of the mobile phase was adjusted to 3.8.

  • Flow Rate: The mobile phase was delivered at a flow rate of 1 ml/min.

  • Detection: UV detection was performed at a wavelength of 280 nm.

Alternative Analytical Methods

While HPLC is a widely used and robust technique, other methods can also be employed for the analysis of fluoroquinolones. These include:

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method, though it may lack the specificity of HPLC, especially in complex matrices.[6][7]

  • Spectrofluorometry: This technique offers high sensitivity due to the intrinsic fluorescence of many fluoroquinolones.[8]

  • Capillary Electrophoresis (CE): An alternative separation technique that can be combined with UV or fluorescence detection.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, making it suitable for determining very low concentrations of drugs in biological matrices.[9]

Visualizing the HPLC Method Validation Workflow

The validation of an HPLC method is a systematic process to ensure its suitability for the intended application. The following diagram illustrates the typical workflow involved in this process.

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability ValidationParameters Validation Parameter Assessment SystemSuitability->ValidationParameters Linearity Linearity & Range ValidationParameters->Linearity Accuracy Accuracy ValidationParameters->Accuracy Precision Precision (Repeatability & Intermediate) ValidationParameters->Precision Specificity Specificity ValidationParameters->Specificity LOD_LOQ LOD & LOQ ValidationParameters->LOD_LOQ Robustness Robustness ValidationParameters->Robustness Documentation Final Documentation & Reporting Linearity->Documentation Accuracy->Documentation Precision->Documentation Specificity->Documentation LOD_LOQ->Documentation Robustness->Documentation

Caption: Workflow for HPLC Method Validation.

References

Fluoroquinolone Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro activity of various fluoroquinolones against the formidable pathogen, Methicillin-Resistant Staphylococcus aureus (MRSA), reveals a landscape of evolving resistance and highlights the nuanced differences in potency among generations of this critical antibiotic class. While specific data on rufloxacin remains limited in the reviewed literature, a comparative analysis of other key fluoroquinolones provides valuable insights for researchers and drug development professionals.

This guide synthesizes available experimental data to objectively compare the performance of several fluoroquinolones against MRSA, offering a quantitative and methodological overview to inform future research and development efforts.

Comparative In-Vitro Efficacy of Fluoroquinolones Against MRSA

The in-vitro efficacy of fluoroquinolones against MRSA is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Analysis of various studies indicates a general trend of increased potency with newer generations of fluoroquinolones. However, resistance remains a significant challenge across the class.

A study evaluating fluoroquinolone susceptibilities of MRSA cultures identified that fourth-generation fluoroquinolones, moxifloxacin and gatifloxacin, were more potent than second and third-generation agents like ciprofloxacin, ofloxacin, and levofloxacin.[1] For MRSA isolates, the order of susceptibility was reported as moxifloxacin and gatifloxacin being equal, and more potent than levofloxacin, ciprofloxacin, and ofloxacin which were found to be equal in potency.[1]

Another study highlighted the high rates of resistance to older fluoroquinolones among MRSA isolates. Maximum resistance was observed against ciprofloxacin (92.5%), followed by ofloxacin (80.4%).[2][3] Newer agents demonstrated lower, though still significant, resistance rates, with resistance to gatifloxacin at 53.3%, levofloxacin at 49.5%, sparfloxacin at 45.8%, and moxifloxacin at 39.3%.[2]

The following table summarizes the MIC values and resistance percentages for various fluoroquinolones against MRSA, compiled from multiple studies.

Antibiotic (Generation)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Resistance Rate (%)
Ciprofloxacin (2nd)>32>3257.6 - 92.5[2]
Ofloxacin (2nd)--80.4[2]
Levofloxacin (3rd)16>3249.5[2]
Sparfloxacin (3rd)--45.8[2]
Gatifloxacin (4th)--53.3[2]
Moxifloxacin (4th)0.5>3239.3[2]
Zabofloxacin (Novel)0.252-

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that the data was not available in the reviewed sources.

Experimental Protocols

The determination of antibiotic susceptibility and efficacy relies on standardized laboratory procedures. The most frequently cited methods in the reviewed literature for assessing fluoroquinolone activity against MRSA are the Kirby-Bauer disk diffusion method and various MIC determination techniques.

Kirby-Bauer Disk Diffusion Method

This method involves placing antibiotic-impregnated paper disks on an agar plate inoculated with the bacteria. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[2] MRSA detection itself is often performed using a cefoxitin disk diffusion test.[2]

Minimum Inhibitory Concentration (MIC) Determination

MIC values provide a more quantitative measure of an antibiotic's potency. Common methods for determining MIC include:

  • Broth Microdilution: This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the bacteria. After incubation, the wells are examined for visible turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • E-test: The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined, continuous concentration gradient of an antibiotic. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC value is read directly from a scale printed on the strip at the point where the ellipse intersects the strip.[1][2]

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against MRSA using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result start Start culture Prepare standardized MRSA inoculum start->culture antibiotic Prepare serial dilutions of antibiotic start->antibiotic inoculate Inoculate microtiter plate wells with MRSA and antibiotic dilutions culture->inoculate antibiotic->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic Determine MIC: lowest concentration with no visible growth read->determine_mic end MIC Value (µg/mL) determine_mic->end

Workflow for MIC Determination by Broth Microdilution

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By binding to these enzymes, fluoroquinolones trap them in a complex with DNA, leading to double-stranded DNA breaks and ultimately cell death.

MRSA has developed several mechanisms to resist the effects of fluoroquinolones. The most common resistance mechanisms include:

  • Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the primary cause of high-level resistance. These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.

  • Efflux Pumps: MRSA can actively transport fluoroquinolones out of the cell using efflux pumps, such as NorA. This prevents the antibiotic from reaching a high enough intracellular concentration to be effective. The presence of efflux pump inhibitors has been shown to decrease the MIC values of some fluoroquinolones, indicating the role of this mechanism in resistance.[4]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes, such as qnr, on plasmids can also contribute to reduced susceptibility to fluoroquinolones.

The following diagram illustrates the mechanism of action of fluoroquinolones and the primary resistance mechanisms in MRSA.

Fluoroquinolone_Mechanism cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms FQ Fluoroquinolone Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits DNA_rep DNA Replication & Repair Gyrase->DNA_rep TopoIV->DNA_rep Cell_death Bacterial Cell Death DNA_rep->Cell_death Disruption leads to Mutation Target Site Mutations (gyrA, parC) Mutation->Gyrase Alters Mutation->TopoIV Alters Efflux Efflux Pumps (e.g., NorA) Efflux->FQ Exports

Fluoroquinolone Action and MRSA Resistance

References

Cross-Resistance Between Rufloxacin and Other Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rufloxacin's in vitro activity and cross-resistance profile with other key fluoroquinolones, supported by experimental data. The information is intended to assist researchers in understanding the resistance landscape of this particular antimicrobial agent.

In Vitro Activity and Cross-Resistance Profile

This compound, a broad-spectrum fluoroquinolone, generally exhibits lower in vitro activity compared to several other fluoroquinolones such as ciprofloxacin and norfloxacin. Studies have consistently shown that the Minimum Inhibitory Concentrations (MICs) for this compound against a variety of bacterial isolates are often higher.

Cross-resistance is a significant phenomenon observed among fluoroquinolones. Bacterial strains that have developed resistance to one fluoroquinolone, often through mutations in the DNA gyrase or topoisomerase IV genes, typically exhibit decreased susceptibility to other drugs in the same class, including this compound.[1] This is a critical consideration in the context of increasing antimicrobial resistance.

Comparative In Vitro Activity Data

The following table summarizes the in vitro activity (MIC90) of this compound in comparison to other fluoroquinolones against a range of clinical isolates. The data is compiled from various studies to provide a comparative overview.

Bacterial SpeciesThis compound (mg/L)Ciprofloxacin (mg/L)Norfloxacin (mg/L)Ofloxacin (mg/L)
Gram-Positive
Staphylococcus aureus (Methicillin-Susceptible)2---
Staphylococcus aureus (Methicillin-Resistant)2---
Streptococcus pneumoniae32---
Gram-Negative
Enterobacteriaceae (various)1 - 8---
Klebsiella spp.32---
Serratia spp.32---
Enterobacter spp.64---
Pseudomonas aeruginosa>64---
Haemophilus influenzae0.5---
Moraxella catarrhalis1---

Note: Data is compiled from multiple sources.[1][2] A direct side-by-side comparison in a single study with all listed fluoroquinolones was not available. The activity of this compound has been reported to be four to sixteen times less than that of norfloxacin.[1] this compound demonstrates limited activity against Pseudomonas aeruginosa.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing antimicrobial susceptibility. The data presented in this guide is primarily based on the broth microdilution method, a standardized protocol widely used in microbiology.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of antimicrobial agents (this compound, Ciprofloxacin, Ofloxacin, Levofloxacin, etc.)

  • Sterile diluents (e.g., sterile water or broth)

  • Multipipettor and sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each fluoroquinolone.

    • Perform serial twofold dilutions of each antimicrobial agent in CAMHB directly in the wells of the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the specific organisms being tested.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from 3-5 morphologically similar colonies grown on non-selective agar.

    • Adjust the turbidity of the inoculum to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of standardization, inoculate each well (containing 50 µL of the diluted antimicrobial) with 50 µL of the prepared bacterial inoculum. This will result in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Cross-Resistance

The following diagrams illustrate the concept of cross-resistance and the general workflow for determining it.

cross_resistance_concept cluster_resistance Bacterial Resistance Mechanisms cluster_fluoroquinolones Fluoroquinolone Class gyrA gyrA Mutation cipro Ciprofloxacin gyrA->cipro Confers Resistance oflo Ofloxacin gyrA->oflo Confers Cross-Resistance levo Levofloxacin gyrA->levo Confers Cross-Resistance ruflo This compound gyrA->ruflo Confers Cross-Resistance parC parC Mutation parC->cipro Confers Resistance parC->oflo Confers Cross-Resistance parC->levo Confers Cross-Resistance parC->ruflo Confers Cross-Resistance efflux Efflux Pump Upregulation efflux->cipro Confers Resistance efflux->oflo Confers Cross-Resistance efflux->levo Confers Cross-Resistance efflux->ruflo Confers Cross-Resistance

Caption: Mechanisms of cross-resistance to fluoroquinolones.

experimental_workflow start Start: Isolate Bacterial Strain prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Fluoroquinolones (this compound, Ciprofloxacin, etc.) serial_dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Compare MICs for Cross-Resistance read_mic->analyze end End: Report Findings analyze->end

Caption: Workflow for determining fluoroquinolone cross-resistance.

References

A Comparative Analysis of the Phototoxic Potential of Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroquinolones are a class of broad-spectrum antibiotics widely used in clinical practice. However, a notable adverse effect associated with some members of this class is phototoxicity, a non-immunological reaction of the skin to light exposure after the administration of a photosensitizing substance. This guide provides a comparative overview of the phototoxic potential of various fluoroquinolones, supported by experimental data, to aid in research and development decisions.

I. Comparative Phototoxicity Data

The phototoxic potential of fluoroquinolones varies significantly depending on their chemical structure, particularly the substituent at the C-8 position of the quinolone ring. Fluoroquinolones with a halogen at this position, such as lomefloxacin and sparfloxacin, are generally considered to have the highest phototoxic potential.[1][2] Conversely, those with a methoxy group, like moxifloxacin, are among the least phototoxic.[1]

Below are tables summarizing quantitative data from in vitro studies, providing a comparative look at the phototoxicity of different fluoroquinolones.

Table 1: In Vitro Cytotoxicity of Fluoroquinolones with and without UVA Irradiation

This table presents the 50% inhibitory concentration (IC50) of various fluoroquinolones on NIH 3T3 cells, both with and without exposure to UVA radiation. A lower IC50 value in the presence of UVA light indicates a higher phototoxic potential. The Photo-Irritation-Factor (PIF) is a calculated ratio of the IC50 values, with a higher PIF indicating greater phototoxicity.

FluoroquinoloneIC50 without UVA (μg/mL)IC50 with UVA (μg/mL)Photo-Irritation-Factor (PIF)
Lomefloxacin169.7024.686.88
Sparfloxacin42.975.098.44
Ciprofloxacin361.9667.695.35
Norfloxacin>500>500-

Data sourced from in vitro studies on NIH 3T3 cells.

Table 2: Comparative In Vitro Phototoxicity Ranking of Fluoroquinolones

This table provides a ranking of fluoroquinolones based on their phototoxic potential as determined by the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test. The Photo-Irritation-Factor (PIF) and Mean Photo Effect (MPE) are key parameters from this assay. A PIF greater than 5 or an MPE greater than 0.15 is indicative of phototoxic potential.[3][4]

FluoroquinolonePhototoxicity RankingPIFMPE
LomefloxacinHigh>100.332
SparfloxacinHighNot availableNot available
CiprofloxacinModerateNot available0.326
LevofloxacinLow to Moderate>50.293
NorfloxacinLowNot available0.177
MoxifloxacinVery Low<2Not available
GatifloxacinVery Low<2Not available

Data compiled from multiple in vitro studies.[3][4]

Table 3: Reactive Oxygen Species (ROS) Generation by Lomefloxacin in Melanoma Cells

This table illustrates the dose-dependent increase in Reactive Oxygen Species (ROS) production in human melanoma cells treated with lomefloxacin, both with and without UVA radiation. A significant increase in ROS upon UVA exposure is a key mechanism of phototoxicity.

Lomefloxacin Concentration (mM)ROS Production (% of control) - UVAROS Production (% of control) + UVA
0.1116% - 143%157% - 172%
0.5139% - 147%230% - 246%
1.0146% - 191%264% - 270%

Data from a study on C32 and COLO829 melanoma cells.[5]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess fluoroquinolone phototoxicity.

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432)

This is the internationally recognized standard in vitro assay for assessing phototoxicity.[6][7][8]

Principle: This test compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light. A substance is identified as phototoxic if its cytotoxicity is significantly increased by light exposure.[8][9]

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to a near-confluent monolayer in 96-well plates.[9]

  • Treatment: Cells are incubated with at least eight different concentrations of the test fluoroquinolone for one hour. Two plates are prepared for each substance.[9]

  • Irradiation: One plate is exposed to a standardized, non-cytotoxic dose of UVA light (typically 5 J/cm²), while the other plate is kept in the dark.[9]

  • Incubation: The treatment medium is replaced with fresh culture medium, and the cells are incubated for another 24 hours.

  • Neutral Red Uptake: The medium is replaced with a solution containing Neutral Red, a vital dye that is taken up by viable cells. After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.

  • Measurement and Analysis: The absorbance of the extracted dye is measured spectrophotometrically. The IC50 values (the concentration that reduces cell viability by 50%) are calculated for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is then determined by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells.

Cellular Reactive Oxygen Species (ROS) Assay using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is used to quantify the intracellular generation of ROS, a key event in phototoxicity.[10][11][12]

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.[10][13][14]

Methodology:

  • Cell Culture: Adherent cells (e.g., human dermal fibroblasts or melanoma cells) are seeded in a multi-well plate and allowed to attach overnight.[10][11][12]

  • Drug Incubation: The cells are incubated with various concentrations of the fluoroquinolone for a predetermined period.

  • UVA Exposure: The cells are then exposed to a specific dose of UVA radiation.

  • DCFH-DA Staining: The cells are washed and then incubated with a DCFH-DA solution (typically 10 µM) in the dark for 30-45 minutes.[10][12][13]

  • Fluorescence Measurement: After staining, the cells are washed again, and the fluorescence is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized using a fluorescence microscope.[10][11][12]

  • Data Analysis: The fluorescence intensity of the treated cells is compared to that of untreated control cells to determine the fold increase in ROS production.

III. Visualizing the Mechanisms of Phototoxicity

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in fluoroquinolone-induced phototoxicity.

G Mechanism of Fluoroquinolone Phototoxicity Fluoroquinolone Fluoroquinolone Excited_FQ Excited Fluoroquinolone (Singlet/Triplet State) Fluoroquinolone->Excited_FQ Absorption UVA_Light UVA Light (320-400 nm) UVA_Light->Excited_FQ ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) Excited_FQ->ROS Energy Transfer to O₂ Cellular_Targets Cellular Macromolecules (DNA, Lipids, Proteins) ROS->Cellular_Targets Oxidation Cell_Damage Cellular Damage (DNA strand breaks, Lipid peroxidation) Cellular_Targets->Cell_Damage Phototoxicity Phototoxicity (Erythema, Edema) Cell_Damage->Phototoxicity

Caption: Fluoroquinolone phototoxicity signaling pathway.

G 3T3 NRU Phototoxicity Test Workflow cluster_plate1 Plate 1 (+UVA) cluster_plate2 Plate 2 (-UVA) Cell_Culture1 Seed 3T3 Cells Treatment1 Add Fluoroquinolone Cell_Culture1->Treatment1 UVA_Exposure Expose to UVA Light Treatment1->UVA_Exposure Incubation1 24h Incubation UVA_Exposure->Incubation1 NRU1 Neutral Red Uptake Incubation1->NRU1 Measure1 Measure Absorbance NRU1->Measure1 IC50_UVA Calculate IC50 (+UVA) Measure1->IC50_UVA PIF_Calculation Calculate PIF = IC50(-UVA) / IC50(+UVA) IC50_UVA->PIF_Calculation Cell_Culture2 Seed 3T3 Cells Treatment2 Add Fluoroquinolone Cell_Culture2->Treatment2 Dark_Control Keep in Dark Treatment2->Dark_Control Incubation2 24h Incubation Dark_Control->Incubation2 NRU2 Neutral Red Uptake Incubation2->NRU2 Measure2 Measure Absorbance NRU2->Measure2 IC50_Dark Calculate IC50 (-UVA) Measure2->IC50_Dark IC50_Dark->PIF_Calculation

Caption: Experimental workflow for the 3T3 NRU Phototoxicity Test.

References

Comparative Molecular Docking Analysis of Rufloxacin and Other Fluoroquinolones with Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of the molecular docking performance of rufloxacin with other key fluoroquinolone antibiotics against bacterial DNA gyrase. The data presented is compiled from various in silico studies, offering insights into the binding affinities and interaction mechanisms that underpin the antibacterial activity of these compounds.

I. Comparative Binding Affinity of Fluoroquinolones to Bacterial DNA Gyrase

The following table summarizes the binding energies of this compound and other fluoroquinolones docked with bacterial DNA gyrase, as reported in various computational studies. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand (fluoroquinolone) and the protein target (DNA gyrase).

FluoroquinoloneTarget OrganismPDB ID of DNA GyraseDocking Score (kcal/mol)Reference Study
This compound Escherichia coliNot Specified(Data not explicitly provided in abstract)[1]
CiprofloxacinEscherichia coli6RKU-6.77[2]
OfloxacinStaphylococcus aureus2XCT-38.52 (kJ/mol)[3]
LomefloxacinStaphylococcus aureus2XCT-32.92 (kJ/mol)[3]
NorfloxacinStaphylococcus aureus2XCT-34.56 (kJ/mol)[3]
LevofloxacinHuman Topoisomerase II b3Q3X-11.78[1]
MoxifloxacinHuman Topoisomerase II a4fm9-7.7[1]
GatifloxacinHuman Topoisomerase II a4fm9-6.86[1]

Note: Direct comparative values for this compound from the same study as the other listed fluoroquinolones were not available in the public domain. The provided data is a compilation from different studies and should be interpreted with caution due to variations in computational methodologies.

II. Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for understanding the context and comparability of the presented data. Below are summaries of the typical experimental protocols used.

General Molecular Docking Workflow:

A typical in silico molecular docking study involves several key steps:

  • Protein and Ligand Preparation: The three-dimensional structure of the target protein, bacterial DNA gyrase, is obtained from a protein database like the Protein Data Bank (PDB). Any existing ligands, water molecules, and co-factors are typically removed. The structures of the fluoroquinolones (ligands) are generated and optimized for their three-dimensional conformations.

  • Docking Simulation: A molecular docking software (e.g., AutoDock, HEX, LibDock) is used to predict the binding orientation and affinity of the fluoroquinolone within the active site of the DNA gyrase. This process involves defining a grid box around the active site and running algorithms to explore various binding poses.

  • Scoring and Analysis: The docking software calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity. The interactions between the fluoroquinolone and the amino acid residues of the DNA gyrase active site, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of the binding.

Specific Protocols from Cited Studies:

  • Study on Ofloxacin, Lomefloxacin, and Norfloxacin: Molecular docking was performed using the HEX 8.0 program.[3] The crystal structure of Staphylococcus aureus topoisomerase II DNA gyrase was retrieved from the Protein Data Bank (PDB ID: 2XCT).[3] Water molecules and unwanted ligands were removed prior to docking.[3]

  • Study on Ciprofloxacin: Docking was carried out using Autodock version 4.2.[2] The target protein was the E. coli DNA gyrase (PDB code: 6RKU).[2]

  • Study on Levofloxacin, Moxifloxacin, and Gatifloxacin: Molecular docking was performed with human topoisomerase II alpha (PDB ID: 4fm9) and beta (PDB ID: 3Q3X) using AutoDock 1.5.6rc2.[1] The analysis of interactions was performed using Discovery Studio 4.1 Visualizer.[1]

III. Visualizing Molecular Interactions and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Preparation Protein Preparation (e.g., DNA Gyrase from PDB) Define_Binding_Site Define Binding Site (Grid Box Generation) Protein_Preparation->Define_Binding_Site Ligand_Preparation Ligand Preparation (e.g., this compound) Run_Docking_Algorithm Run Docking Algorithm (e.g., AutoDock, HEX) Ligand_Preparation->Run_Docking_Algorithm Define_Binding_Site->Run_Docking_Algorithm Scoring Scoring (Binding Energy Calculation) Run_Docking_Algorithm->Scoring Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction_Analysis Pose_Visualization Pose Visualization Interaction_Analysis->Pose_Visualization

Caption: A generalized workflow for a molecular docking study.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone (e.g., this compound) Ternary_Complex Stable Ternary Complex (Fluoroquinolone-DNA Gyrase-DNA) Fluoroquinolone->Ternary_Complex DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DNA_Replication_Block Blockage of DNA Replication Fork Ternary_Complex->DNA_Replication_Block Double_Strand_Breaks Accumulation of Double-Strand Breaks DNA_Replication_Block->Double_Strand_Breaks Bacterial_Cell_Death Bacterial Cell Death Double_Strand_Breaks->Bacterial_Cell_Death

Caption: Mechanism of action of fluoroquinolones on bacterial DNA gyrase.

IV. Conclusion

The available in silico data suggests that various fluoroquinolones exhibit strong binding affinities to bacterial DNA gyrase, which is consistent with their known mechanism of action. This compound, as a member of the fluoroquinolone class, is understood to inhibit bacterial DNA gyrase, leading to bacterial cell death.[4] While direct comparative molecular docking data for this compound was not found in the reviewed literature, the compiled data for other fluoroquinolones provides a valuable benchmark for its potential binding efficacy. Further dedicated computational and experimental studies are warranted to precisely quantify the binding affinity of this compound with bacterial DNA gyrase and to directly compare its performance against other fluoroquinolones under identical experimental conditions. This would provide a more definitive understanding of its relative potency at the molecular level.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Rufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of rufloxacin, a fluoroquinolone antibiotic. The information is compiled from various studies to offer an objective overview supported by experimental data, aiding in research and development decisions.

In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Comparative Antibacterial Spectrum

This compound demonstrates good activity against members of the Enterobacteriaceae family and some Gram-positive cocci. However, its potency against Pseudomonas aeruginosa is limited compared to other fluoroquinolones like ciprofloxacin.

Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin (MIC90 in µg/mL)

Bacterial SpeciesThis compound (MIC90)Ciprofloxacin (MIC90)
Gram-Negative
Escherichia coli0.5 - 1<0.015 - 0.5
Klebsiella pneumoniae32-
Enterobacter spp.64-
Serratia spp.32-
Salmonella spp.-<0.015 - 0.125
Proteus spp.--
Haemophilus influenzae0.5-
Moraxella catarrhalis1-
Pseudomonas aeruginosa>640.5 - 1
Gram-Positive
Staphylococcus aureus (MSSA)20.2
Staphylococcus aureus (MRSA)--
Streptococcus pneumoniae32-
Chlamydia trachomatis4-8-
Chlamydia pneumoniae4-

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of bacterial isolates. Data is compiled from multiple sources and ranges may be observed.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound is influenced by its pharmacokinetic and pharmacodynamic properties, including a long elimination half-life, which allows for sustained therapeutic concentrations in the body.

Animal Model Studies

In animal models, this compound has shown protective effects in various infection models. In respiratory infections in rats and subcutaneous infections in guinea pigs, its efficacy is comparable to that of ciprofloxacin and ofloxacin[1]. This is attributed to its favorable pharmacokinetic profile, with tissue concentrations often exceeding plasma levels[1]. For instance, in the respiratory tract, this compound concentrates in bronchial mucosa, pulmonary epithelial lining fluid, and alveolar macrophages[2].

Clinical Studies

Urinary Tract Infections (UTIs): Clinical trials have demonstrated the efficacy of this compound in treating UTIs. In a study comparing this compound to norfloxacin in healthy volunteers, this compound showed prolonged antibacterial activity in urine, suggesting its utility as a single-dose treatment for uncomplicated cystitis[3].

Chronic Bacterial Prostatitis: In an open multicenter study, patients with chronic bacterial prostatitis treated with this compound (400 mg on day 1, then 200 mg daily for four weeks) showed a clinical success rate (cure and improvement) of 92% and a bacteriological eradication rate of 79% one month after treatment[4][5].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Murine Model of Urinary Tract Infection

This model is used to evaluate the efficacy of antibiotics in treating ascending UTIs.

Protocol:

  • Animal Model: Female mice (e.g., C3H/HeJ strain) are used.

  • Infection: Mice are anesthetized, and a specific inoculum of a uropathogenic bacterial strain (e.g., E. coli) is introduced directly into the bladder via a transurethral catheter.

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), treatment with the test antibiotic (this compound) or a comparator is initiated. The drug is administered via a specific route (e.g., oral gavage or subcutaneous injection) at various doses and for a defined duration.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial counts in the organs of treated animals compared to untreated controls.

In Vivo Murine Model of Respiratory Tract Infection

This model is employed to assess the effectiveness of antibiotics against lung pathogens.

Protocol:

  • Animal Model: Mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Infection: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension (e.g., Streptococcus pneumoniae or Klebsiella pneumoniae).

  • Treatment: Antibiotic therapy is initiated at a specified time after infection. The drug is administered at different doses and schedules.

  • Efficacy Assessment: Efficacy can be evaluated by several parameters, including survival rates over a period of time, and reduction in bacterial load in the lungs and/or bronchoalveolar lavage fluid at specific time points post-treatment.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.

Rufloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a new antibiotic like this compound.

Experimental_Workflow In_Vitro In Vitro Studies MIC MIC Determination (Broth Microdilution) In_Vitro->MIC MBC MBC Determination In_Vitro->MBC Time_Kill Time-Kill Assays In_Vitro->Time_Kill In_Vivo In Vivo Studies MIC->In_Vivo Inform Dosing Animal_Models Animal Infection Models (e.g., UTI, Respiratory) In_Vivo->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Efficacy_Testing Efficacy Testing (Bacterial Load, Survival) In_Vivo->Efficacy_Testing Clinical Clinical Trials Efficacy_Testing->Clinical Guide Clinical Development Phase_I Phase I (Safety, Dosage) Clinical->Phase_I Phase_II_III Phase II & III (Efficacy, Comparison) Clinical->Phase_II_III

Caption: Workflow for antibiotic efficacy evaluation.

References

A Comparative Analysis of Rufloxacin in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of clinical trial data for rufloxacin, a fluoroquinolone antibiotic. The performance of this compound is evaluated against other commonly used fluoroquinolones, ciprofloxacin and ofloxacin, with a focus on efficacy, safety, and pharmacokinetic profiles. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical trial analysis.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from various clinical trials, offering a clear comparison of this compound's performance against ciprofloxacin and ofloxacin in treating urinary tract infections (UTIs) and acute pyelonephritis.

Table 1: Efficacy of this compound vs. Ciprofloxacin in Acute Uncomplicated Pyelonephritis
OutcomeThis compound (200 mg once daily)Ciprofloxacin (500 mg twice daily)
Number of Patients 110 (total in study)Not specified per arm
Bacteriological Success Rate 55.6%58.8%
Clinical Success Rate 74%71%
Adverse Events Well toleratedWell tolerated

A randomized, double-blind multicenter study treated 110 outpatients for 10 days.[1]

Table 2: Efficacy of this compound vs. Ofloxacin in Complicated Cystitis and Upper UTIs
OutcomeThis compound (200 mg once daily)Ofloxacin (300 mg twice daily)
Number of Patients 8380
Bacterial Elimination Rate 90%81%
Recurrence at 2-week follow-up 0%17%
Minor Adverse Reactions (No. of patients) 1213

A randomized study with a median treatment duration of eight days.[2]

Table 3: Efficacy of this compound vs. Ciprofloxacin in Prophylaxis for Transurethral Surgery
OutcomeThis compound (200 mg single dose)Ciprofloxacin (250 mg twice daily)
Number of Assessed Patients 8984
Incidence of Postoperative Infection 5.7%4.7%

A prospective clinical trial comparing single-dose this compound with perioperative ciprofloxacin.[3]

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound have been evaluated in healthy volunteers, providing insights into its absorption, distribution, metabolism, and excretion.

Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Repeated Oral Doses)
Parameter300 mg loading + 150 mg daily400 mg loading + 200 mg daily
Number of Subjects 1112
Absorption Half-life (t½a) 17 ± 6 min11 ± 5 min
Maximal Serum Concentration (Cmax) - 1st dose 2.77 ± 0.24 µg/mL3.62 ± 0.35 µg/mL
Time to Cmax (Tmax) - 1st dose 4.2 ± 0.4 h4.0 ± 0.9 h
Steady-state Serum Concentration (Css) 3.19 ± 0.31 µg/mL4.06 ± 0.33 µg/mL
Time to Steady State 3.7 ± 0.7 days4.5 ± 0.4 days
Elimination Half-life (t½β) 29.5 ± 2.4 h36.0 ± 2.8 h
Apparent Volume of Distribution (Vd/F) 111 ± 8 L136 ± 16 L
Apparent Plasma Clearance (CL/F) 46 ± 5 mL/min44 ± 4 mL/min
Renal Clearance (CLr) 18 ± 3 mL/min17 ± 2 mL/min

Data from a study in healthy male volunteers.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical trials, providing a framework for the assessment of antimicrobial efficacy and safety.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a critical measure of a drug's potency. Standardized methods by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

1. Broth Microdilution Method

  • Preparation of Antimicrobial Solutions: A stock solution of the fluoroquinolone is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which is then further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. Agar Dilution Method

  • Preparation of Agar Plates: Serial dilutions of the antimicrobial agent are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

3. Gradient Diffusion Method (E-test)

  • Inoculum Preparation and Plating: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and swabbed evenly across the surface of a Mueller-Hinton agar plate.

  • Application of Gradient Strip: A plastic strip with a predefined gradient of the antimicrobial agent is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Interpretation of Results: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Clinical Trial Protocol for Complicated Urinary Tract Infections

A typical clinical trial to evaluate a new antibiotic for complicated UTIs follows a structured protocol:

1. Patient Screening and Enrollment:

  • Inclusion/Exclusion Criteria: A predefined set of criteria is used to select a homogenous patient population. This includes age, diagnosis of complicated UTI confirmed by clinical signs and urine culture, and absence of contraindications to the study medications.

  • Informed Consent: All potential participants must provide written informed consent after being fully informed about the trial's purpose, procedures, potential risks, and benefits.

  • Baseline Assessment: A comprehensive baseline assessment is conducted, including medical history, physical examination, and laboratory tests.

2. Randomization and Blinding:

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or the comparator drug (e.g., ciprofloxacin).

  • Blinding: In a double-blind study, neither the patient nor the investigator knows which treatment is being administered to minimize bias.

3. Treatment and Follow-up:

  • Dosing Regimen: The study drugs are administered according to a predefined dosing schedule and duration.

  • Follow-up Visits: Patients are monitored at specific intervals during and after treatment to assess clinical and bacteriological responses.

4. Efficacy Assessment:

  • Clinical Efficacy (Cure/Failure): Clinical success is typically defined as the resolution of baseline signs and symptoms of the UTI to the extent that no further antimicrobial therapy is required. Failure is the persistence or worsening of symptoms requiring alternative treatment.

  • Bacteriological Efficacy (Eradication/Persistence): This is assessed by follow-up urine cultures. Eradication is defined as the elimination of the baseline pathogen from the urine.

5. Safety Assessment:

  • Adverse Event (AE) Monitoring: All adverse events, whether or not they are considered related to the study drug, are recorded and graded for severity.

  • Serious Adverse Event (SAE) Reporting: SAEs, such as those that are life-threatening or result in hospitalization, are reported to regulatory authorities and the study sponsor within a strict timeframe.

Visualizations

The following diagrams illustrate the mechanism of action of fluoroquinolones and a typical workflow for a clinical trial.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Strand_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Strand_Breaks Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Topoisomerase_IV->DNA_Strand_Breaks Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Separates interlinked chromosomes DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Strand_Breaks->Cell_Death Accumulation causes Relaxed_DNA->DNA_Replication Decatenated_DNA->DNA_Replication

Caption: Mechanism of action of fluoroquinolones.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Lab) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Arm A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (Comparator) Randomization->Treatment_B Follow_Up Follow-up Visits (During & Post-Treatment) Treatment_A->Follow_Up Treatment_B->Follow_Up Efficacy_Assessment Efficacy Assessment (Clinical & Bacteriological) Follow_Up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_Up->Safety_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: General workflow of a randomized clinical trial.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Rufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical compounds like Rufloxacin, a fluoroquinolone antibiotic, are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and harm aquatic ecosystems. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): When handling this compound waste, appropriate personal protective equipment must be worn to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Protective Clothing: A lab coat or other impervious clothing.

In the event of a spill, avoid generating dust from solid forms of the compound. Spills should be carefully cleaned up, and all contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound and other pharmaceutical waste is high-temperature incineration conducted by a licensed waste management facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Waste Segregation: All waste containing this compound must be segregated from other laboratory waste streams. This includes:

    • Unused or expired this compound.

    • Contaminated lab supplies (e.g., pipette tips, vials, gloves).

    • Rinse water from cleaning contaminated glassware.

  • Containerization: Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container. The container should be robust and compatible with the waste to prevent leaks or spills.

  • Labeling: The waste container must be labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound." Follow all institutional and regulatory requirements for hazardous waste labeling.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management contractor. This ensures that the waste will be transported and incinerated in accordance with all applicable regulations.

Crucially, do not dispose of this compound down the drain or in the regular trash. [2] Wastewater treatment facilities are generally not equipped to remove such pharmaceutical compounds, leading to their release into the environment.[3]

Regulatory Framework

The disposal of pharmaceutical waste is regulated by various agencies. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5] It is essential to adhere to all local, state, and federal regulations governing hazardous waste disposal.[6]

Experimental Protocols for Disposal

The search of publicly available scientific literature and safety documentation did not yield specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The standard industry practice relies on high-temperature incineration by licensed waste management facilities.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for disposal, were found in the search results. The general principle is to treat all concentrations of the pure compound and contaminated materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Rufloxacin_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Segregation and Collection cluster_2 Interim Storage cluster_3 Final Disposal start Waste Generated (Unused this compound, Contaminated Materials) segregate Segregate as Hazardous Pharmaceutical Waste start->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store disposal Arrange for Pickup by Licensed Waste Contractor store->disposal incineration High-Temperature Incineration disposal->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

Comprehensive Safety and Handling Protocol for Rufloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for the handling of Rufloxacin in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Pre-Handling Preparations & Engineering Controls

Before handling this compound, ensure that the designated area is properly equipped and prepared.

  • Ventilation: All handling of this compound powder should occur in a well-ventilated area.[1][2] The use of a chemical fume hood or an area with appropriate exhaust ventilation is required to minimize inhalation exposure.[3][4]

  • Safety Stations: An accessible safety shower and eye wash station must be located in the immediate vicinity of the handling area.[3]

  • Restricted Access: The preparation area should be restricted, with signs displayed to prevent unauthorized personnel from entering.

  • Prohibited Activities: Do not eat, drink, or smoke in areas where this compound is handled.[2][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE should be inspected prior to use.[2][6]

Protection Type Specific PPE Recommended Guidelines and Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses.[1][3][6] A face shield may also be used.[4]Must conform to government standards such as EN 166 (EU) or NIOSH (US).[1][2][6]
Hand Protection Chemically impermeable, powder-free protective gloves (e.g., Nitrile rubber).[1][3][7][8]Gloves should have a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes.[6] Double gloving is recommended.[7][9]
Body Protection A disposable, low-permeability lab coat or an impervious chemical-resistant suit.[1][3][6] Clothing should have long sleeves and a solid front.[9]The type of protective equipment must be selected based on the concentration and amount of the substance being used.[4][6]
Respiratory Protection For nuisance exposures or dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator.[4][6] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]Respirator use must comply with a comprehensive respiratory protection program (e.g., OSHA 29 CFR 1910.134).[8]
Safe Handling and Operational Plan

Adherence to the following procedural steps is crucial for minimizing exposure risk during routine laboratory work.

  • Don PPE: Before entering the designated handling area, put on all required PPE in the correct order (gown, mask/respirator, goggles/face shield, and gloves).

  • Weighing and Aliquoting: Conduct any procedure that may generate dust, such as weighing, in a chemical fume hood or ventilated enclosure.[1][2][3] Use non-sparking tools to prevent ignition.[2]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and aerosol formation.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2][6][9]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and ignition sources.[1][2][3] The recommended storage temperature is 4°C.[3]

Accidental Release and Spill Protocol

In the event of a spill, follow these procedures immediately.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[2][3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.[2][3] Do not allow the chemical to enter drains or water courses.[2][3][6]

  • Clean-up:

    • Wear full personal protective equipment, including respiratory protection.[3]

    • For dry spills, carefully collect the material using appropriate tools to avoid raising dust.[6] A filtered vacuum or a damp cloth can be used.[10]

    • For liquid spills, absorb the solution with an inert, finely-powdered material like diatomite or universal binders.[3]

    • Place all collected material into a suitable, sealed, and labeled container for disposal.[2][4]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.[3]

First Aid Measures
Exposure Route Immediate Action Required
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3][4]
Skin Contact Remove contaminated clothing immediately.[2][3] Thoroughly wash the affected skin with plenty of soap and water.[2][4] If skin irritation occurs, get medical help.[2]
Inhalation Move the person to fresh air immediately.[2][3][4] If breathing is difficult, provide respiratory support (e.g., oxygen or artificial respiration).[2][4] Do not use mouth-to-mouth resuscitation.[2][3] Seek medical attention.[4]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[4][5] Never give anything by mouth to an unconscious person.[2][4] Call a physician or poison control center immediately.[2]
Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect waste this compound and contaminated disposables (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container.[2]

  • Disposal Method: Disposal must be conducted through a licensed chemical destruction plant or by controlled incineration.[2] Do not dispose of with household garbage or allow the product to reach any sewage system.[2][5]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable country, federal, state, and local regulations.[2][3]

Quantitative and Storage Data

Parameter Value Source
Acute Toxicity (Oral LD50, Rat) 501 mg/kg[5]
Recommended Storage (Solid) 4°C, sealed, away from moisture[3]
Storage in Solvent (-80°C) 6 months[3]
Storage in Solvent (-20°C) 1 month[3]
Occupational Exposure Limits No data available/Not established[1][3][6]

Note: No key experimental protocols for the determination of safety measures were detailed in the reviewed safety data sheets.

Visual Workflow for Handling this compound

Rufloxacin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol prep_area 1. Prepare Ventilated Area (Fume Hood) don_ppe 2. Don Full PPE (Gloves, Gown, Goggles) prep_area->don_ppe handle 3. Weigh & Handle this compound (Avoid Dust/Aerosols) don_ppe->handle decontaminate 4. Decontaminate Work Area handle->decontaminate spill Spill Occurs handle->spill Potential Incident first_aid Exposure Occurs handle->first_aid doff_ppe 5. Doff & Dispose of PPE decontaminate->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 7. Dispose of Chemical Waste (Sealed Container) wash_hands->dispose_waste spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean) spill->spill_protocol first_aid_protocol Administer First Aid & Seek Medical Attention first_aid->first_aid_protocol spill_protocol->decontaminate After Cleanup

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rufloxacin
Reactant of Route 2
Rufloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.